molecular formula C7HClF4O2 B1586450 3-Chloro-2,4,5,6-tetrafluorobenzoic acid CAS No. 5360-81-6

3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Cat. No.: B1586450
CAS No.: 5360-81-6
M. Wt: 228.53 g/mol
InChI Key: FYAPWZAOGRABCC-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetrafluorobenzoic acid is a useful research compound. Its molecular formula is C7HClF4O2 and its molecular weight is 228.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,4,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7HClF4O2/c8-2-3(9)1(7(13)14)4(10)6(12)5(2)11/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAPWZAOGRABCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378736
Record name 3-Chloro-2,4,5,6-tetrafluorobenzoic acid
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Molecular Weight

228.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5360-81-6
Record name 3-Chloro-2,4,5,6-tetrafluorobenzoic acid
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Record name 3-Chloro-2,4,5,6-tetrafluorobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthetic pathways leading to 3-chloro-2,4,5,6-tetrafluorobenzoic acid, a crucial building block in the development of novel pharmaceuticals and advanced materials. The document outlines the primary scientifically robust methodologies for its synthesis, delving into the underlying chemical principles and experimental considerations. Key synthesis strategies discussed include the carboxylation of a chlorotetrafluorobenzene precursor and the modification of highly fluorinated starting materials. This guide offers a comprehensive resource for researchers, providing not only theoretical insights but also a foundation for practical application in a laboratory setting.

Introduction: The Significance of this compound

This compound (CAS No. 5360-81-6) is a highly functionalized aromatic compound whose unique electronic properties, conferred by the presence of four fluorine atoms and one chlorine atom, make it a valuable intermediate in organic synthesis. The high degree of halogenation significantly influences the reactivity of both the aromatic ring and the carboxylic acid moiety. This molecule serves as a key component in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its derivatives have been investigated for a range of applications, leveraging the metabolic stability and altered physicochemical properties imparted by the fluorine atoms.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₇HClF₄O₂
Molecular Weight 228.53 g/mol
Melting Point 89-91°C[1]
Boiling Point (Predicted) 252.9 ± 35.0 °C[1]
pKa (Predicted) 1.57 ± 0.10[1]

Strategic Approaches to Synthesis

The synthesis of this compound presents unique challenges due to the high degree of halogenation on the benzene ring. The strategic placement of the chlorine and fluorine atoms necessitates careful consideration of regioselectivity in the chosen synthetic route. Two primary pathways have emerged as the most scientifically sound and plausible approaches:

  • Pathway 1: Carboxylation of a Chlorotetrafluorobenzene Precursor: This bottom-up approach involves the introduction of the carboxylic acid group onto a pre-existing 1-chloro-2,3,4,5-tetrafluorobenzene ring.

  • Pathway 2: Modification of a Highly Fluorinated Starting Material: This top-down strategy begins with a more heavily fluorinated compound, such as pentafluorobenzene or pentafluorobenzoic acid, and involves the selective replacement of a fluorine atom with a chlorine atom.

The following sections will provide a detailed examination of the mechanistic principles and experimental considerations for each of these pathways.

Pathway 1: Carboxylation of 1-Chloro-2,3,4,5-tetrafluorobenzene

This synthetic route hinges on the formation of an organometallic intermediate from 1-chloro-2,3,4,5-tetrafluorobenzene, which is then quenched with carbon dioxide to yield the desired carboxylic acid. The success of this pathway is critically dependent on the regioselective formation of the organometallic species and the subsequent carboxylation.

Mechanistic Rationale

The formation of an organolithium or Grignard reagent from a haloaromatic compound is a well-established method for generating a nucleophilic aromatic ring. The highly electronegative fluorine atoms on the benzene ring facilitate the deprotonation or halogen-metal exchange at the carbon atom bearing the chlorine, which is the most electropositive site. The resulting carbanionic species can then readily attack the electrophilic carbon of carbon dioxide.

Experimental Workflow

The general experimental workflow for this pathway can be visualized as follows:

Pathway_1_Workflow Start 1-Chloro-2,3,4,5- tetrafluorobenzene Organometallic Formation of Organometallic Intermediate (e.g., Grignard or Organolithium) Start->Organometallic Carboxylation Carboxylation (Quenching with CO2) Organometallic->Carboxylation Workup Acidic Workup Carboxylation->Workup Product 3-Chloro-2,4,5,6- tetrafluorobenzoic Acid Workup->Product

Caption: General workflow for the synthesis via carboxylation.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 1-Chloro-2,3,4,5-tetrafluorobenzene

  • Magnesium turnings (for Grignard) or n-Butyllithium (for organolithium)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (for workup)

Procedure:

  • Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 1-chloro-2,3,4,5-tetrafluorobenzene in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: The reaction mixture is cooled in an ice bath, and freshly crushed dry ice is added in small portions with vigorous stirring. The reaction is highly exothermic and should be controlled carefully.

  • Workup: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is then added slowly to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

  • Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Expert Insights: The success of this reaction is highly dependent on the quality of the reagents and the strictly anhydrous conditions. The Grignard reagent of polychlorofluoroaromatics can be challenging to form and may require activation of the magnesium. The use of organolithium reagents at low temperatures can be an alternative, but regioselectivity might be a concern.

Pathway 2: Modification of Highly Fluorinated Precursors

This approach leverages the reactivity of pentafluorinated aromatic compounds, where a fluorine atom is selectively substituted by a chlorine atom. This strategy avoids the need to construct the aromatic ring and instead focuses on its functionalization.

Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) on highly fluorinated rings is a well-documented phenomenon. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack. The position of the substitution is governed by the electronic effects of the existing substituents and the nature of the incoming nucleophile. In the case of pentafluorobenzoic acid, the carboxylic acid group will direct the incoming nucleophile.

An alternative within this pathway is a Sandmeyer-type reaction, which is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This would necessitate starting with an amino-tetrafluorobenzoic acid.

Illustrative Analogy: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

A well-documented synthesis of the closely related 3-chloro-2,4,5-trifluorobenzoic acid provides a strong precedent for the feasibility of a Sandmeyer-type reaction in this class of compounds.[3]

Sandmeyer_Analogy Amino_Acid 3-Amino-2,4,5- trifluorobenzoic Acid Diazotization Diazotization (NaNO2, HCl) Amino_Acid->Diazotization Sandmeyer Sandmeyer Reaction (CuCl) Diazotization->Sandmeyer Product 3-Chloro-2,4,5- trifluorobenzoic Acid Sandmeyer->Product

Caption: Sandmeyer reaction for a trifluoro analogue.

Proposed Synthesis via Halogen Exchange

A plausible, though not explicitly documented, route would involve the direct nucleophilic substitution of a fluorine atom on pentafluorobenzoic acid with a chloride ion.

Reaction Scheme:

Pentafluorobenzoic acid + Chloride source (e.g., LiCl) → this compound + LiF

Expert Insights: The regioselectivity of this reaction would be a significant challenge. The carboxylic acid group is a deactivating meta-director for electrophilic substitution but an ortho-, para-director for nucleophilic substitution. Therefore, a mixture of isomers would be expected. Controlling the reaction conditions, such as temperature and solvent, would be crucial to favor the desired 3-chloro isomer. The use of phase-transfer catalysts could also be explored to enhance the reactivity and selectivity of the chloride nucleophile.

Conclusion and Future Outlook

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The two primary pathways, carboxylation of a chlorotetrafluorobenzene precursor and modification of a highly fluorinated starting material, offer viable strategies. The carboxylation route, while conceptually straightforward, requires careful control of organometallic intermediates. The modification of a pentafluorinated precursor, particularly through a Sandmeyer-type reaction on an appropriate amino-tetrafluorobenzoic acid, may offer better regiocontrol, as suggested by analogous syntheses.

Further research and process optimization are necessary to develop a high-yielding and scalable synthesis for this valuable building block. The development of such a process would undoubtedly accelerate research in areas that rely on highly functionalized fluorinated aromatic compounds, including drug discovery and materials science.

References

An In-depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CTFBA), a halogenated aromatic carboxylic acid of significant interest in modern chemical synthesis. This document details its physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a versatile building block in the development of novel pharmaceuticals and advanced materials. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective application in the laboratory and beyond.

Introduction: A Versatile Fluorinated Building Block

This compound, with CAS Number 5360-81-6, is a highly functionalized aromatic compound. Its structure, featuring a carboxylic acid group, a chlorine atom, and four fluorine atoms on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. The high degree of halogenation, particularly fluorination, makes it a valuable intermediate in organic synthesis.

The presence of fluorine atoms can significantly alter the properties of a target molecule, enhancing metabolic stability, bioavailability, and binding affinity to biological targets.[1] Consequently, CTFBA and its derivatives are increasingly utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex molecular architectures.[1][2] This guide serves to elucidate the core properties and applications of this important chemical entity.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 5360-81-6[3][4]
Molecular Formula C₇HClF₄O₂[3][4]
Molecular Weight 228.53 g/mol [3]
Appearance White to light yellow crystalline powder[2]
Melting Point 89-91 °C[3]
Boiling Point (Predicted) 252.9 ± 35.0 °C[3]
Density (Predicted) 1.747 ± 0.06 g/cm³[3]
pKa (Predicted) 1.57 ± 0.10[3][4]
Solubility Low water solubility[5]

Synthesis and Reactivity

The synthesis of polychlorofluoroaromatic compounds often involves multi-step processes. While specific, high-yield synthetic routes for this compound are proprietary or described in patent literature, general methodologies for analogous compounds provide insight into its probable synthesis. For instance, the synthesis of related compounds like 3-chloro-2,4,5-trifluorobenzoic acid has been achieved through the chlorination of an amino-trifluorobenzoic acid precursor.[6][7]

The reactivity of CTFBA is dominated by the carboxylic acid group and the highly substituted aromatic ring.

  • Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification, conversion to acid chlorides, and amidation. The conversion to the corresponding acyl chloride, for example, can be achieved using reagents like triphosgene in the presence of a catalyst like DMF.[8] This activates the molecule for subsequent nucleophilic acyl substitution reactions, a cornerstone of building more complex structures.

  • Aromatic Ring Substitution: The heavily fluorinated and chlorinated ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the high degree of substitution can also lead to steric hindrance.

Below is a diagram illustrating a generalized reaction pathway for the functionalization of a fluorinated benzoic acid.

G Diagram 1: General Reactivity of CTFBA A 3-Chloro-2,4,5,6- tetrafluorobenzoic acid B Acyl Chloride Derivative (e.g., via SOCl₂) A->B Activation C Ester Derivative (R-OH, Acid Catalyst) A->C Esterification D Amide Derivative (R₂NH) B->D Amidation

Diagram 1: General Reactivity of CTFBA

Applications in Drug Discovery and Materials Science

Halogenated benzoic acids are critical building blocks in medicinal chemistry and materials science.[2] The inclusion of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1]

  • Pharmaceutical Intermediates: CTFBA serves as a precursor for the synthesis of complex APIs.[2] The fluorine substituents can enhance metabolic stability by blocking sites of enzymatic oxidation and increase binding affinity to target proteins through favorable electrostatic interactions.[1] Analogous compounds, such as 3-chloro-2,4,5-trifluorobenzoic acid, are used to synthesize potent antibacterial agents like 3-hydroxyquinazoline-2,4-diones.[9][10]

  • Agrochemicals: Fluorinated aromatic compounds are integral to the development of modern pesticides and herbicides.[11] The specific properties imparted by the halogen atoms can lead to increased efficacy and selectivity of the active ingredients.

  • Advanced Materials: The carboxylic acid group allows for the coordination with metal centers, making compounds like CTFBA potential ligands for the creation of Metal-Organic Frameworks (MOFs).[2][12] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected characteristics can be inferred.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A single broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid group.

    • ¹³C NMR: Will show seven distinct carbon signals. The carboxyl carbon will be significantly downfield. The aromatic carbons will show complex splitting patterns due to C-F coupling.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. Four distinct signals would be expected, each showing coupling to the other fluorine nuclei.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

    • A sharp, strong C=O stretch from the carbonyl group, usually found between 1700-1725 cm⁻¹.

    • Strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol describes a general procedure for the synthesis of an amide from this compound, a common step in drug discovery workflows.

Objective: To synthesize N-benzyl-3-chloro-2,4,5,6-tetrafluorobenzamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Carboxylic Acid: a. In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. b. Add thionyl chloride (1.5 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases. d. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Formation: a. Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C. b. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. c. Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C. d. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Quench the reaction with water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-3-chloro-2,4,5,6-tetrafluorobenzamide.

  • Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.

Diagram 2: Amide Synthesis Workflow

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][13]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[5] Avoid breathing dust.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]

Conclusion

This compound is a valuable and versatile fluorinated building block for chemical synthesis. Its unique electronic and steric properties make it a key intermediate in the creation of high-value molecules for the pharmaceutical and agrochemical industries, as well as for advanced materials research. A comprehensive understanding of its properties, reactivity, and handling is crucial for its safe and effective utilization in research and development.

References

An In-Depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid (CAS 5360-81-6): A Keystone Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid, a highly functionalized aromatic compound critical to advancements in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its reactivity, application, and handling.

Strategic Importance & Molecular Profile

This compound (CAS 5360-81-6) is a synthetic aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with four fluorine atoms, a single chlorine atom, and a carboxylic acid group. This dense halogenation renders the aromatic ring highly electron-deficient, a feature that fundamentally dictates its chemical reactivity and utility.

In drug discovery, the incorporation of fluorine atoms into a candidate molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile. This compound serves as a versatile scaffold, offering multiple reaction sites for the strategic construction of complex molecular architectures. Its utility is noted in several patents, underscoring its role as a valuable intermediate in the synthesis of novel compounds.[1][2]

Physicochemical & Safety Data

A summary of the key physical, chemical, and safety properties is presented below. This data is essential for experimental design and safe handling.

PropertyValueSource(s)
CAS Number 5360-81-6[3]
Molecular Formula C₇HClF₄O₂[1]
Molecular Weight 228.53 g/mol [4]
Appearance Solid[4]
Melting Point 89-91 °C
Boiling Point 252.9 ± 35.0 °C (Predicted)
Density 1.747 ± 0.06 g/cm³ (Predicted)
pKa 1.57 ± 0.10 (Predicted)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P280, P302+P352, P305+P351+P338

Spectroscopic Signature: An Interpretive Analysis

While a comprehensive public database of spectra for this specific molecule is limited, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds. This analysis is crucial for reaction monitoring and structural confirmation.

TechniquePredicted Observations & Interpretation
¹H NMR A single, broad singlet is expected in the downfield region (typically >10 ppm), corresponding to the acidic proton of the carboxylic acid. Its chemical shift and broadness are influenced by solvent and concentration due to hydrogen bonding.
¹³C NMR Seven distinct signals are expected. One signal for the carboxylic carbon (~160-170 ppm) and six for the aromatic carbons. The aromatic signals will exhibit significant splitting due to one-bond and multi-bond carbon-fluorine (¹J_CF, ²J_CF, etc.) couplings, a hallmark of fluorinated aromatics.
¹⁹F NMR Four distinct signals are predicted, each corresponding to one of the fluorine atoms in a unique chemical environment. Complex splitting patterns (doublets of doublets of doublets) are expected for each signal due to ortho, meta, and para F-F couplings. This technique is exceptionally powerful for confirming substitution patterns on the ring.[4]
IR Spectroscopy Key absorption bands would include: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), strong C-F stretches (~1000-1400 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹).[4]
Mass Spectrometry The molecular ion (M⁺) peak would appear at m/z 228. A characteristic M+2 peak at m/z 230 with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

Proposed Synthesis & Purification Workflow

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Chlorination cluster_2 Step 3: Hydrolysis PFBA Pentafluorobenzoic Acid Reagent1 SOCl₂ or (COCl)₂ DMF (cat.), Reflux PFBA->Reagent1 PFBC Pentafluorobenzoyl Chloride Reagent1->PFBC Reagent2 Cl₂ FeCl₃ or AlCl₃ (Lewis Acid) Heat PFBC->Reagent2 Product_Intermediate 3-Chloro-2,4,5,6-tetrafluorobenzoyl Chloride Reagent2->Product_Intermediate Reagent3 H₂O, 60-80°C Product_Intermediate->Reagent3 Final_Product 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid (Target) Reagent3->Final_Product

Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Pentafluorobenzoyl Chloride

  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is a standard first step to prevent side reactions with the Lewis acid catalyst in the subsequent chlorination step.

  • Procedure: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentafluorobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After cooling, remove the excess thionyl chloride by distillation under reduced pressure to yield crude pentafluorobenzoyl chloride, which can be used directly in the next step.

Step 2: Friedel-Crafts Chlorination

  • Rationale: The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic substitution. However, with a strong Lewis acid catalyst and forcing conditions, selective chlorination can be achieved. The acyl chloride group directs the incoming electrophile (Cl⁺) to the meta position.

  • Procedure: In a separate flask under an inert atmosphere (N₂ or Ar), add anhydrous iron(III) chloride (FeCl₃, 1.1 eq) as the Lewis acid catalyst.

  • Add the crude pentafluorobenzoyl chloride from Step 1 to the catalyst at room temperature.

  • Bubble chlorine gas (Cl₂) through the mixture or add a liquid chlorinating agent while gradually heating to 60-70°C.

  • Maintain the reaction for several hours, monitoring the progress by GC-MS to observe the formation of the desired product.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it over crushed ice and concentrated HCl to decompose the catalyst.

  • Extract the organic layer with a suitable solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.

Step 3: Hydrolysis to this compound

  • Rationale: The final step is the conversion of the synthesized acyl chloride back to the carboxylic acid. This is a straightforward hydrolysis reaction. A similar protocol has been demonstrated for related compounds.[5]

  • Procedure: Concentrate the organic extract from Step 2 to obtain the crude 3-chloro-2,4,5,6-tetrafluorobenzoyl chloride.

  • Add water and heat the mixture to 60-80°C with vigorous stirring for 1-2 hours until the hydrolysis is complete (as monitored by TLC or LC-MS).

  • Cool the mixture. The solid product should precipitate.

  • Filter the solid, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., toluene/hexanes or ethanol/water) to yield the purified product.

Chemical Reactivity & Key Transformations

The reactivity of this molecule is dominated by two key features: the highly electron-deficient aromatic ring and the carboxylic acid functional group.

A. Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's utility is its susceptibility to nucleophilic aromatic substitution (SNAr). The strong inductive effect of the five halogen substituents makes the ring carbons electrophilic and stabilizes the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step.[6][7]

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing a leaving group (one of the fluorine atoms), forming a resonance-stabilized carbanionic intermediate. Aromaticity is then restored by the expulsion of the fluoride ion.[8]

Caption: Generalized SNAr mechanism on a polyfluoroaromatic ring.

Regioselectivity: In polyfluoroarenes, nucleophilic attack generally occurs preferentially at the para position relative to an existing substituent, followed by the ortho position.[9] For this compound, attack is most likely at the C-4 or C-6 positions, which are para and ortho, respectively, to the chlorine atom and are activated by the other fluorine atoms.

B. Carboxylic Acid Derivatization

The carboxylic acid group provides a second handle for synthetic transformations, allowing for the formation of esters, amides, and other derivatives through standard protocols.

G start 3-Chloro-2,4,5,6- tetrafluorobenzoic acid acyl_chloride Acyl Chloride start->acyl_chloride  SOCl₂ or (COCl)₂ amide Amide start->amide  R₂NH, Coupling Agent  (e.g., HATU, DCC) ester Ester acyl_chloride->ester  R-OH, Pyridine acyl_chloride->amide  R₂NH, Base

Caption: Key derivatization reactions of the carboxylic acid group.

Protocol: Amide Coupling via Acyl Chloride

  • Rationale: This two-step procedure is robust and high-yielding. The initial conversion to the highly reactive acyl chloride facilitates amide bond formation with a wide range of amines, including those that are poor nucleophiles.

  • Procedure (Step 1 - Acyl Chloride): Dissolve this compound (1.0 eq) in a dry, inert solvent like dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir at room temperature for 2-3 hours. Remove the solvent and excess reagent under vacuum to yield the crude acyl chloride.

  • Procedure (Step 2 - Amidation): Dissolve the crude acyl chloride in dry DCM and cool to 0°C. Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.

Applications in Drug Discovery & Materials Science

This compound is a quintessential fluorinated building block.[10] Its strategic value lies in its ability to introduce a highly functionalized and rigid phenyl moiety into a larger molecule.

  • Scaffold for APIs: The dual reactivity allows for sequential or orthogonal functionalization. For instance, an SNAr reaction can be performed on the ring, followed by an amide coupling at the carboxylic acid site. This enables the rapid generation of libraries of complex molecules for high-throughput screening in drug discovery programs.

  • Tuning Electronic Properties: The electron-deficient nature of the ring can be used to tune the electronic properties of target molecules, which is critical in the design of organic electronics, dyes, and liquid crystals.[10]

  • ¹⁹F NMR Probe Development: The presence of multiple, distinct fluorine atoms makes it an attractive core for developing ¹⁹F NMR probes for biological imaging or binding assays, where changes in the fluorine chemical shifts can report on the local environment.

Safety, Handling, and Storage

As a hazardous substance, proper handling is imperative to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution and carboxylic acid chemistry, provides medicinal chemists and material scientists with a reliable and versatile platform for molecular construction. Understanding the nuances of its spectroscopic signature, handling requirements, and reaction mechanisms is key to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

Chemical structure of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Introduction

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated benzoic acids serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. This guide provides a detailed technical overview of this compound, a highly functionalized aromatic carboxylic acid. We will delve into its structural characteristics, physicochemical properties, synthetic utility, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of one chlorine and four fluorine atoms on the benzoic acid core imparts distinct reactivity, making it a valuable precursor for novel compounds.[1][2]

Part 1: Core Chemical Identity and Structure

A precise understanding of a molecule's identity and structure is the foundation of all chemical research. This section outlines the fundamental identifiers and structural representations of this compound.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for procurement, regulatory compliance, and scientific communication. The standard identifiers for this compound are as follows:

  • Systematic IUPAC Name : this compound

  • CAS Number : 5360-81-6[3][4][5]

  • Molecular Formula : C7HClF4O2[3][4][6][7]

  • Synonyms : Benzoic acid, 3-chloro-2,4,5,6-tetrafluoro-[4]

Structural Representations

Structural formulas provide a universal language for chemists. The connectivity and spatial arrangement of atoms in this compound can be represented in various standard formats:

  • SMILES (Simplified Molecular-Input Line-Entry System) : C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)O[3]

  • InChI (International Chemical Identifier) : InChI=1S/C7HClF4O2/c8-2-3(9)1(7(13)14)4(10)6(12)5(2)11/h(H,13,14)[3]

  • InChIKey : FYAPWZAOGRABCC-UHFFFAOYSA-N[3]

These machine-readable formats are crucial for cheminformatics and database searches.

Molecular Visualization

A 2D structural diagram provides an intuitive visual representation of the molecule.

3_Chloro_2_4_5_6_tetrafluorobenzoic_acid cluster_ring C1 C C2 C C1->C2 C1->C2 C1_sub C(=O)O-H C1->C1_sub C3 C C2->C3 C2_sub F C2->C2_sub C4 C C3->C4 C3->C4 C3_sub Cl C3->C3_sub C5 C C4->C5 C4_sub F C4->C4_sub C6 C C5->C6 C5->C6 C5_sub F C5->C5_sub C6->C1 C6_sub F C6->C6_sub

Caption: 2D structure of this compound.

Part 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.

General Properties
  • Appearance : White solid.[7]

  • Molecular Weight : 228.53 g/mol .[4][6][7]

Tabulated Physicochemical Data

For ease of reference, the key quantitative properties are summarized below. It is important to note that some of these values are predicted based on computational models, a common practice for specialized reagents where extensive experimental data may not be publicly available.

PropertyValueSource
Melting Point 89-91 °C[4]
Boiling Point (Predicted) 252.9 ± 35.0 °C[4]
Density (Predicted) 1.747 ± 0.06 g/cm³[4]
pKa (Predicted) 1.57 ± 0.10[3][4]

Insight : The low predicted pKa value indicates that this compound is a relatively strong acid. This is an expected consequence of the strong electron-withdrawing effects of the five halogen substituents on the aromatic ring, which stabilize the carboxylate anion conjugate base.

Part 3: Synthesis and Applications

Understanding the synthetic origin and potential applications of a building block is crucial for its effective use in research and development.

Synthetic Context

While specific, detailed industrial synthesis routes for this compound are often proprietary, analogous transformations in the literature provide a strong basis for its preparation. For example, the synthesis of the related compound, 3-chloro-2,4,5-trifluorobenzoic acid, has been reported via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[8][9] This suggests that a similar Sandmeyer-type reaction, starting from an appropriate aminotetrafluorobenzoic acid precursor, is a plausible synthetic route.

Utility in Drug Discovery and Materials Science

Halogenated aromatic acids are versatile intermediates. The presence of multiple halogen atoms provides several strategic advantages:

  • Modulation of Physicochemical Properties : Fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

  • Reactive Handles : The carboxylic acid group is a primary functional handle for forming amides, esters, and other derivatives. For instance, peptide coupling chemistries are commonly used to incorporate such fragments into larger molecules.[10]

  • Precursor to Other Functional Groups : The halogens themselves, particularly chlorine, can be sites for further transformations, such as cross-coupling reactions, although the highly fluorinated ring presents unique reactivity challenges.

This class of compounds serves as precursors for ligands used in the development of Metal-Organic Frameworks (MOFs), active pharmaceutical ingredients (APIs), and materials for liquid crystals.[10]

Part 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. A thorough understanding of a compound's hazards is the first step in risk mitigation.

GHS Hazard Identification

According to available safety data sheets, this compound is classified with the following hazards:

  • H315 : Causes skin irritation.[3][7][11]

  • H319 : Causes serious eye irritation.[3][7][11]

  • H335 : May cause respiratory irritation.[3][11]

The signal word associated with these hazards is "Warning".[3][7]

Prudent Laboratory Practices

Given the hazards, the following precautions are mandatory when handling this compound:

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]

  • Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][12]

  • Storage : Keep the container tightly closed and store in a dry, well-ventilated place.[7]

Part 5: Experimental Protocol: Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoyl Chloride

To illustrate the practical utility of this compound as a synthetic intermediate, this section provides a representative protocol for its conversion to the corresponding acid chloride. Acid chlorides are highly reactive and versatile intermediates, commonly used in acylation reactions to form esters and amides. This protocol is based on established methods for converting carboxylic acids to acid chlorides.[13]

Causality Behind Experimental Choices
  • Reagent Choice : Triphosgene (bis(trichloromethyl) carbonate) is chosen as the chlorinating agent. It is a solid, making it safer and easier to handle than gaseous phosgene or fuming liquids like thionyl chloride. It serves as a phosgene equivalent under the reaction conditions.[13]

  • Catalyst : A catalytic amount of N,N-dimethylformamide (DMF) is used. DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion of the carboxylic acid to the acid chloride.

  • Solvent : An inert, anhydrous solvent such as 1,2-dichloroethane is used to prevent reaction with the highly reactive acid chloride product.

  • Temperature Control : The reaction is performed at an elevated temperature to ensure a reasonable reaction rate but is carefully controlled to prevent unwanted side reactions or decomposition of the triphosgene.

Step-by-Step Methodology

Objective : To convert this compound to 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride.

Materials :

  • This compound

  • Triphosgene (BTC)

  • N,N-dimethylformamide (DMF), anhydrous

  • 1,2-dichloroethane, anhydrous

  • Four-necked round-bottom flask

  • Mechanical stirrer, condenser, thermometer, and nitrogen inlet

Procedure :

  • Setup : Assemble a four-necked flask with a mechanical stirrer, condenser, digital thermometer, and a nitrogen inlet-outlet. Ensure the system is under a dry nitrogen atmosphere.

  • Reagent Loading : Charge the flask with triphosgene (0.37 equivalents) and anhydrous 1,2-dichloroethane.

  • Heating : Begin stirring and gently heat the mixture to approximately 80 °C (353 K).

  • Substrate Addition : In a separate flask, dissolve this compound (1.0 equivalent) and DMF (0.05 equivalents) in anhydrous 1,2-dichloroethane.

  • Reaction : Add the solution of the acid and catalyst dropwise to the heated triphosgene mixture over 1 hour.

  • Maturation : After the addition is complete, continue stirring the reaction mixture at 80 °C for an additional 4 hours to ensure the reaction goes to completion.

  • Work-up : Cool the reaction mixture to room temperature. The product, 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, is typically used in the next step without purification. Alternatively, the solvent can be removed under reduced pressure, though care must be taken due to the reactivity of the product.

Experimental Workflow Diagram

G start Assemble Dry Apparatus (N2 Atmosphere) charge_reagents Charge Flask with Triphosgene & Solvent start->charge_reagents heat Heat to 80 °C charge_reagents->heat add_solution Add Acid Solution Dropwise (1 hr) heat->add_solution prepare_solution Prepare Solution of Acid & DMF Catalyst prepare_solution->add_solution stir Stir at 80 °C (4 hrs) add_solution->stir cool Cool to Room Temp. stir->cool product Product Solution: 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride cool->product

References

Spectroscopic Data for 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

This compound (CAS No. 5360-81-6) is a halogenated aromatic carboxylic acid with the molecular formula C₇HClF₄O₂ and a molecular weight of 228.53 g/mol .[1] Its structure, featuring a heavily substituted benzene ring, imparts unique chemical and physical properties that are of significant interest in synthetic chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in downstream applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5360-81-6[1]
Molecular Formula C₇HClF₄O₂[1]
Molecular Weight 228.53 g/mol [1]
Melting Point 89-91 °C[2]
Predicted pKa 1.57 ± 0.10[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid group and the substituted aromatic ring.

Predicted IR Spectral Features

The principal absorption bands anticipated for this compound are summarized in Table 2. The presence of a broad O-H stretching band, a sharp C=O stretching band, and absorptions in the fingerprint region corresponding to C-F, C-Cl, and C-C stretching vibrations of the aromatic ring will be key identifiers.

Table 2: Predicted Infrared Absorption Frequencies

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Carboxylic Acid O-HStretch3300 - 2500Broad, Strong
Carboxylic Acid C=OStretch1725 - 1700Strong, Sharp
Aromatic C-CStretch1600 - 1450Medium to Weak
C-FStretch1350 - 1100Strong
C-ClStretch850 - 550Medium to Strong
Carboxylic Acid O-HBend950 - 910Medium, Broad
Experimental Protocol for FTIR Spectroscopy

A standard procedure for acquiring the FTIR spectrum of a solid sample like this compound involves the use of an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.[3][4]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.[3]

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument's software to generate the absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Diagram 1: Experimental Workflow for FTIR Analysis

FTIR_Workflow A Instrument Stabilization B Background Scan (Clean ATR Crystal) A->B C Sample Application B->C D Apply Pressure C->D E Sample Scan (Co-add Scans) D->E F Data Processing (Ratio to Background) E->F H Clean ATR Crystal E->H G Spectrum Output F->G

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

Predicted ¹H NMR Spectrum

Due to the absence of any protons directly attached to the aromatic ring, the ¹H NMR spectrum is expected to be very simple. The only proton present is that of the carboxylic acid group, which will appear as a broad singlet. Its chemical shift will be highly dependent on the solvent and concentration.

  • Predicted Chemical Shift (δ): 10-13 ppm (broad singlet, 1H)

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups. The signals for the fluorine-bearing carbons will appear as doublets or multiplets due to ¹³C-¹⁹F coupling.

Table 3: Predicted ¹³C NMR Chemical Shifts and Couplings

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C=O165 - 170s
C1110 - 120m
C2140 - 150d, ¹JCF ≈ 250 Hz
C3125 - 135d, ²JCF
C4145 - 155d, ¹JCF ≈ 250 Hz
C5145 - 155d, ¹JCF ≈ 250 Hz
C6140 - 150d, ¹JCF ≈ 250 Hz
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a crucial technique for fluorinated compounds. The spectrum will show four distinct signals for the four non-equivalent fluorine atoms. The chemical shifts and coupling constants will be highly informative about their relative positions.

Table 4: Predicted ¹⁹F NMR Chemical Shifts

Fluorine AtomPredicted Chemical Shift (δ, ppm vs. CFCl₃)
F2-130 to -140
F4-145 to -155
F5-150 to -160
F6-135 to -145
Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-resolution NMR spectra of this compound.[5][6]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the appropriate spectral width for fluorine NMR.

    • Use a suitable reference standard if necessary (e.g., CFCl₃ as an external standard).[6]

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire Spectra (1H, 13C, 19F) E->F G Fourier Transform F->G H Phasing and Baseline Correction G->H I Referencing and Integration H->I J Spectral Analysis I->J

Caption: General workflow for NMR analysis, from sample preparation to spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺˙). Due to the presence of chlorine, the molecular ion region will exhibit a characteristic isotopic pattern, with the (M+2)⁺˙ peak having an intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[7]

Table 5: Predicted Key Mass Spectral Fragments

m/z (for ³⁵Cl)Proposed Fragment
228[M]⁺˙ (Molecular Ion)
211[M - OH]⁺
200[M - CO]⁺˙ or [M - C₂H₄]⁺˙
183[M - COOH]⁺
155[C₆F₄Cl]⁺
Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid, thermally stable compound like this is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program to ensure separation from any impurities and elution of the analyte.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • The mass spectrometer should be tuned and calibrated.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition: The mass spectrometer will acquire spectra across the entire GC run. The spectrum corresponding to the chromatographic peak of the analyte is the mass spectrum of the compound.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Diagram 3: GC-MS Analysis Workflow

GCMS_Workflow A Prepare Dilute Sample Solution B Inject into GC A->B C Chromatographic Separation B->C D Elution and Transfer to MS C->D E Ionization (EI) D->E F Mass Analysis E->F G Data Acquisition and Processing F->G

Caption: A streamlined workflow for the analysis of a volatile compound by GC-MS.

Conclusion

This guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with field-proven experimental protocols for its characterization. By understanding the expected IR, NMR, and MS spectral features, researchers can confidently identify and assess the purity of this important chemical intermediate. The provided methodologies offer a robust framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity of research and development efforts in which this compound is utilized.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CAS No. 5360-81-6). It is intended for researchers, scientists, and professionals in drug development who utilize halogenated benzoic acids as intermediates and building blocks in novel chemical entities. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and provides a robust experimental framework for its determination.

Introduction to this compound

This compound is a highly functionalized aromatic carboxylic acid. Its structure, featuring a chlorine atom and four fluorine atoms on the benzene ring, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science.[1][2] The presence of multiple halogen substituents can profoundly influence a molecule's pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As such, a thorough understanding of its solubility in various solvent systems is a critical first step in its application, from synthesis and purification to formulation and biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5360-81-6[3]
Molecular Formula C₇HClF₄O₂[3]
Molecular Weight 228.53 g/mol [3]
Melting Point 89-91 °C[3]
Predicted pKa 1.57 ± 0.10[3]
Appearance Solid[1]

Principles Governing Solubility

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its largely non-polar, halogenated aromatic ring. The principle of "like dissolves like" provides a foundational framework for predicting its solubility behavior.

  • Polar Solvents: The carboxylic acid moiety is capable of forming strong hydrogen bonds with protic solvents (e.g., water, alcohols) and can act as a hydrogen bond acceptor with polar aprotic solvents (e.g., DMSO, DMF). However, the bulky and hydrophobic tetrafluorochloro-phenyl ring will limit its solubility in highly polar solvents like water. The compound's low predicted pKa of 1.57 suggests it is a relatively strong acid.[3] Therefore, its solubility in aqueous solutions is expected to increase significantly with an increase in pH, as the carboxylic acid is deprotonated to form the more soluble carboxylate salt.

  • Non-polar Solvents: The perhalogenated aromatic ring contributes to significant van der Waals interactions. This suggests that the compound will have some solubility in non-polar solvents like toluene or hexane, although the polar carboxylic acid group will limit this.

  • Solvents of Intermediate Polarity: Solvents such as ethers and chlorinated hydrocarbons are likely to offer moderate solubility by balancing interactions with both the polar and non-polar regions of the molecule.

Experimental Determination of Equilibrium Solubility

Given the absence of published quantitative data, a reliable experimental protocol is essential. The isothermal shake-flask method is a well-established and robust technique for determining the equilibrium solubility of a compound in various solvents. This method ensures that the solvent is saturated with the solute and that the system has reached equilibrium.

Detailed Experimental Protocol: The Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Add excess solid to vials B Add known volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-48 hours C->D E Collect and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise table to facilitate comparison between different solvents.

Table 2: Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Ethanol5.2Experimental ValueCalculated Value
Methanol6.6Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueCalculated Value
Water10.2Experimental ValueCalculated Value
0.1 M NaOH (aq)-Experimental ValueCalculated Value
0.1 M HCl (aq)-Experimental ValueCalculated Value

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental to its successful application in research and development. While specific quantitative data is sparse in the literature, the principles outlined in this guide, coupled with the detailed experimental protocol, provide a robust framework for scientists to determine its solubility profile. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating this versatile chemical intermediate for a wide range of applications.

References

An In-Depth Technical Guide to the Reactivity of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Chloro-2,4,5,6-tetrafluorobenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in various fields, particularly in the synthesis of pharmaceuticals and advanced materials.[1] Its unique electronic properties, stemming from the presence of five halogen substituents and a carboxylic acid group on the benzene ring, impart a distinct reactivity profile that can be strategically exploited in complex molecular design. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group renders the aromatic ring highly susceptible to nucleophilic attack, while the carboxylic acid moiety itself offers a versatile handle for a range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its behavior in key synthetic reactions.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of the aromatic core of this compound is its high reactivity towards nucleophiles. This is a direct consequence of the cumulative electron-withdrawing effects of the four fluorine atoms, the chlorine atom, and the carboxylic acid group, which significantly lower the electron density of the benzene ring, making it susceptible to attack by electron-rich species.

Mechanistic Overview

Nucleophilic aromatic substitution (SNAr) on such activated systems proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing substituents, which is a key stabilizing factor. The second step involves the departure of a leaving group, typically one of the halogen atoms, to restore the aromaticity of the ring.

Diagram: Generalized SNAr Mechanism

Caption: Generalized two-step mechanism for nucleophilic aromatic substitution.

Regioselectivity of Nucleophilic Attack

A critical consideration in the SNAr reactions of this compound is the regioselectivity of the nucleophilic attack. The position of substitution is dictated by the relative ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate.

Based on established principles of physical organic chemistry and by analogy to similar polyhalogenated aromatic systems, the following reactivity patterns are predicted:

  • Activation by Fluorine: The fluorine atoms are powerful activators for SNAr due to their high electronegativity.

  • Leaving Group Ability: While chlorine is generally a better leaving group than fluorine in many contexts, in SNAr reactions on highly fluorinated rings, the rate-determining step is often the initial nucleophilic attack. The ability of the substituent to stabilize the intermediate is paramount.

  • Directing Effects:

    • Para-Substitution: Nucleophilic attack is strongly favored at positions para to the most strongly activating groups. In this molecule, the fluorine atom at the 4-position is para to the carboxylic acid group.

    • Ortho-Substitution: Attack at positions ortho to activating groups is also possible.

  • Analogy to 3-Chloro-2,4,5,6-tetrafluoropyridine: A close structural and electronic analog, 3-chloro-2,4,5,6-tetrafluoropyridine, undergoes nucleophilic substitution with ammonia preferentially at the 4-position, displacing the fluorine atom.[2] This provides strong evidence that the fluorine atoms are more susceptible to displacement than the chlorine atom in this class of compounds.

Predicted Site of Nucleophilic Attack:

Based on these considerations, the most likely position for nucleophilic attack on this compound is the C-4 position , leading to the displacement of the fluorine atom at this position. The C-4 position is para to the strongly electron-withdrawing carboxylic acid group and is flanked by other electron-withdrawing halogens, all of which contribute to the stabilization of the Meisenheimer intermediate.

Diagram: Predicted Regioselectivity of SNAr

Caption: Predicted site of nucleophilic attack on this compound.

Typical Nucleophiles and Reaction Conditions

A wide range of nucleophiles can be employed in SNAr reactions with this substrate. The following table summarizes some common nucleophile classes and general reaction conditions.

Nucleophile ClassExampleTypical ConditionsProduct Type
Amines Piperidine, AnilineAprotic polar solvent (e.g., DMF, DMSO), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N), room temperature to moderate heating.4-Amino-3-chloro-2,5,6-trifluorobenzoic acid
Alkoxides Sodium methoxideAnhydrous alcohol (e.g., methanol), room temperature to reflux.3-Chloro-4-methoxy-2,5,6-trifluorobenzoic acid
Thiolates Sodium thiophenoxideAprotic polar solvent (e.g., DMF), room temperature.3-Chloro-4-(phenylthio)-2,5,6-trifluorobenzoic acid

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF), add a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq.).

  • Add the desired amine (1.1-1.5 eq.) to the suspension.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Conversion to Acid Chlorides

A common and highly useful transformation is the conversion of the carboxylic acid to the corresponding acid chloride. 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is a highly reactive intermediate that can be readily converted to a wide range of derivatives.

Reagents for Chlorination:

  • Thionyl chloride (SOCl₂): A widely used and effective reagent.

  • Oxalyl chloride ((COCl)₂): Often used for milder reaction conditions.

  • Triphosgene (bis(trichloromethyl) carbonate): A solid, safer alternative to phosgene gas, which can be used with a catalytic amount of DMF.[3]

Experimental Protocol: Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride using Triphosgene [3]

  • In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser, charge triphosgene (0.37 eq.) and a dry solvent such as 1,2-dichloroethane.

  • Heat the mixture to a gentle reflux (e.g., 80 °C).

  • Prepare a solution of this compound (1.0 eq.) and a catalytic amount of DMF (e.g., 5 mol%) in 1,2-dichloroethane.

  • Add the solution of the benzoic acid dropwise to the refluxing triphosgene mixture over a period of 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours.

  • Monitor the reaction by GC or TLC to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product, 3-chloro-2,4,5,6-tetrafluorobenzoyl chloride, can often be used in the next step without further purification after removal of any excess triphosgene by filtration.

Diagram: Key Reactions of the Carboxylic Acid Group

Carboxylic_Acid_Reactions Start This compound AcidChloride 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride Start->AcidChloride SOCl₂ or (COCl)₂ or Triphosgene Ester Esters Start->Ester R'OH, H⁺ cat. Alcohol Benzyl Alcohol Derivative Start->Alcohol LiAlH₄ or BH₃ Amide Amides AcidChloride->Amide R₂NH AcidChloride->Ester R'OH

Caption: Synthetic transformations of the carboxylic acid group.

Amide and Ester Formation

Once the acid chloride is formed, it can be readily converted to a wide array of amides and esters by reaction with the appropriate amine or alcohol. Alternatively, amides can be formed directly from the carboxylic acid using various coupling reagents, and esters can be synthesized via Fischer esterification.

Amide Formation from Acid Chloride:

The reaction of 3-chloro-2,4,5,6-tetrafluorobenzoyl chloride with a primary or secondary amine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, provides the corresponding amide in high yield.

Ester Formation:

  • From Acid Chloride: Reaction with an alcohol, often in the presence of a base, yields the ester.

  • Fischer Esterification: Direct reaction of the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated H₂SO₄) can also be employed, though this method may require more forcing conditions.

Other Potential Reactivities

While SNAr and reactions of the carboxylic acid group are the most prominent features of this molecule's chemistry, other transformations can be envisaged:

  • Reduction of the Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the carboxylic acid to the corresponding benzyl alcohol.

  • Decarboxylation: While generally requiring harsh conditions, decarboxylation of highly halogenated benzoic acids can sometimes be achieved, particularly in the presence of a catalyst.

  • Cross-Coupling Reactions: The chlorine atom at the 3-position could potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), although the high degree of fluorination on the ring might influence the reactivity and require specific catalytic systems.

Conclusion

This compound is a highly activated and versatile synthetic building block. Its reactivity is dominated by nucleophilic aromatic substitution, with a strong preference for substitution at the C-4 position, displacing the fluorine atom. The carboxylic acid group provides a reliable handle for conversion into a wide range of functional groups, most notably through the formation of the corresponding acid chloride. A thorough understanding of these reactivity patterns allows chemists to strategically incorporate this valuable intermediate into the synthesis of complex and novel molecules for a variety of applications, from pharmaceuticals to advanced materials.

References

An In-depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid: A Keystone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-chloro-2,4,5,6-tetrafluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in drug discovery, agrochemical synthesis, and materials science. We will delve into its synthesis, chemical and physical properties, spectroscopic characterization, and key applications, offering field-proven insights into its utility as a versatile chemical intermediate.

Introduction: The Strategic Importance of Polychlorofluorinated Aromatics

Polychlorofluorinated aromatic compounds are a class of molecules that have garnered substantial attention in various fields of chemical research and development. The unique physicochemical properties imparted by the presence of both chlorine and fluorine atoms on an aromatic ring make them invaluable building blocks for the synthesis of complex, high-value molecules. This compound (CAS No. 5360-81-6) stands as a prime example of such a strategic intermediate.

The strategic placement of a chlorine atom and four fluorine atoms on the benzoic acid core significantly influences the molecule's reactivity and the properties of its derivatives. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic acid group and activates the aromatic ring for certain nucleophilic substitution reactions. The chlorine atom provides an additional site for chemical modification. These features make this compound a sought-after precursor for the synthesis of novel pharmaceuticals and agrochemicals with enhanced biological activity and metabolic stability.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 5360-81-6[1]
Molecular Formula C₇HClF₄O₂[1]
Molecular Weight 228.53 g/mol [1]
Appearance White to off-white solid
Melting Point 89-91 °C[2]
Boiling Point (Predicted) 252.9 ± 35.0 °C[2]
pKa (Predicted) 1.57 ± 0.10[1]
Density (Predicted) 1.747 ± 0.06 g/cm³[2]

Synthesis and Purification

The synthesis of this compound typically involves the introduction of a chlorine atom onto a tetrafluorinated benzoic acid precursor. A common and effective method is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from an amino-substituted benzoic acid.[3][4][5][6]

Proposed Synthetic Pathway

A plausible and efficient route to this compound is through the diazotization of 3-amino-2,4,5,6-tetrafluorobenzoic acid followed by a Sandmeyer chlorination. This approach is analogous to the reported synthesis of the closely related 3-chloro-2,4,5-trifluorobenzoic acid.[4]

Synthesis_of_3-Chloro-2,4,5,6-tetrafluorobenzoic_acid cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Amino-2,4,5,6-tetrafluorobenzoic acid 3-Amino-2,4,5,6-tetrafluorobenzoic acid Intermediate Diazonium Salt Intermediate 3-Amino-2,4,5,6-tetrafluorobenzoic acid->Intermediate Diazotization NaNO2, HCl NaNO2, HCl NaNO2, HCl->Intermediate CuCl CuCl This compound This compound CuCl->this compound Intermediate->this compound Sandmeyer Reaction

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[4])

CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and potentially hazardous materials.

Materials:

  • 3-Amino-2,4,5,6-tetrafluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve a specific molar equivalent of 3-amino-2,4,5,6-tetrafluorobenzoic acid in a suitable volume of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (in water) dropwise to the cooled solution while maintaining the temperature below 5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. The temperature should be maintained at or below room temperature during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then gently warm it to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield a crystalline solid.[7][8][9]

Quality Control Workflow

A stringent quality control process is essential to ensure the purity and identity of the synthesized this compound.

Quality_Control_Workflow cluster_techniques Analytical Techniques Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Check Recrystallization Recrystallization TLC Analysis->Recrystallization If Impure Purity Assessment Purity Assessment Recrystallization->Purity Assessment Purified Product Final Product Final Product Purity Assessment->Final Product Meets Specs Melting Point Melting Point Purity Assessment->Melting Point HPLC HPLC Purity Assessment->HPLC Spectroscopy Spectroscopy Purity Assessment->Spectroscopy

Caption: Quality control workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound.

Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectra

¹H NMR (Predicted):

  • A single broad singlet is expected for the carboxylic acid proton, typically in the range of 10-13 ppm. The exact chemical shift will be dependent on the solvent and concentration.

¹³C NMR (Predicted):

  • The spectrum will show seven distinct carbon signals.

  • The carboxylic acid carbon (C=O) is expected to appear in the downfield region, around 160-170 ppm.

  • The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. The carbon attached to the chlorine atom will also show a characteristic chemical shift.

¹⁹F NMR (Predicted):

  • The ¹⁹F NMR spectrum is expected to be the most informative for this molecule, showing four distinct fluorine signals.[14][15][16][17][18]

  • The chemical shifts will be influenced by the positions of the chlorine and carboxylic acid groups.

  • Complex splitting patterns (doublets of doublets, triplets of doublets, etc.) will be observed due to F-F coupling between adjacent and non-adjacent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands:

  • A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carboxylic acid group around 1700-1725 cm⁻¹.

  • Strong C-F stretching bands in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • C-Cl stretching vibrations, which are generally weaker and appear at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 228, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of -OH, -COOH, and halogen atoms.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules.[19][20][21][22]

Synthesis of Quinolone Antibacterial Agents

One of the most significant applications of polychlorofluorinated benzoic acids is in the synthesis of quinolone and fluoroquinolone antibiotics.[4][23] These compounds are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The presence of fluorine atoms on the quinolone ring is known to enhance antibacterial activity and improve pharmacokinetic properties. This compound can serve as a key starting material for the construction of the quinolone core.

Quinolone_Synthesis This compound This compound Activated Acid Derivative Activated Acid Derivative This compound->Activated Acid Derivative Activation Intermediate Intermediate Activated Acid Derivative->Intermediate Condensation Cyclization Cyclization Intermediate->Cyclization Amine Amine Amine->Intermediate Quinolone Core Quinolone Core Cyclization->Quinolone Core Functionalization Functionalization Quinolone Core->Functionalization Quinolone Antibiotic Quinolone Antibiotic Functionalization->Quinolone Antibiotic

Caption: General pathway for the synthesis of quinolone antibiotics.

Agrochemicals

Similar to its role in pharmaceuticals, this compound is a potential precursor for the synthesis of novel herbicides, fungicides, and insecticides.[19][22] The incorporation of a polychlorofluorinated phenyl moiety can lead to agrochemicals with improved efficacy, selectivity, and environmental persistence profiles.

Materials Science

Halogenated benzoic acids are also utilized in the field of materials science as precursors for the synthesis of liquid crystals, polymers, and metal-organic frameworks (MOFs).[24] The rigid structure and specific electronic properties of this compound make it a candidate for the design of new materials with tailored optical, electronic, and thermal properties.

Safety and Handling

This compound is an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in various areas of chemical synthesis. Its unique combination of a carboxylic acid group, a chlorine atom, and multiple fluorine atoms on an aromatic ring provides a rich platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, underscoring its importance for researchers and professionals in the chemical sciences. Further exploration of its reactivity and the development of new synthetic methodologies will undoubtedly continue to unlock its full potential as a key chemical intermediate.

References

Methodological & Application

The Strategic Utility of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Polychlorofluorinated Aromatics in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). The highly substituted 3-Chloro-2,4,5,6-tetrafluorobenzoic acid emerges as a pivotal building block, offering a unique combination of steric and electronic features. Its tetrafluorinated phenyl ring provides a scaffold with enhanced metabolic stability and altered acidity, while the chlorine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration. This application note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the practical application of this compound, with a focus on its conversion to key β-ketoester intermediates, which are precursors to a wide range of heterocyclic compounds, including the clinically significant quinolone antibiotics.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 5360-81-6[1]
Molecular Formula C₇HClF₄O₂[1]
Molecular Weight 228.53 g/mol [1]
Melting Point 89-91 °C[1]
Boiling Point 252.9 ± 35.0 °C (Predicted)[1]
pKa 1.57 ± 0.10 (Predicted)[1]

Safety Profile: this compound is classified as an irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly adhered to. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Application: Synthesis of Ethyl 3-(3-chloro-2,4,5,6-tetrafluorobenzoyl)propanoate - A Gateway to Quinolone Antibiotics

One of the most significant applications of this compound is its use as a precursor for the synthesis of β-ketoesters. These compounds are versatile intermediates in the construction of various heterocyclic systems, most notably the quinolone and fluoroquinolone class of antibacterial agents.[2][3] The following protocol details a robust and scalable method for the synthesis of Ethyl 3-(3-chloro-2,4,5,6-tetrafluorobenzoyl)propanoate, a key intermediate for further elaboration.

The synthetic strategy is a well-established two-step process:

  • Conversion of the carboxylic acid to the more reactive acid chloride.

  • Reaction of the acid chloride with the dianion of monoethyl malonate.

This approach has been successfully applied to structurally similar tetrafluorobenzoic acids.[4]

Experimental Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: β-Ketoester Synthesis A This compound C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride C->D H Reaction with Acid Chloride D->H E Monoethyl malonate G Formation of Dilithio Dianion E->G F n-Butyllithium (n-BuLi) F->G G->H I Ethyl 3-(3-chloro-2,4,5,6-tetrafluorobenzoyl)propanoate H->I

Caption: Workflow for the synthesis of the target β-ketoester.

Detailed Experimental Protocol

PART 1: Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride

This step converts the relatively unreactive carboxylic acid into its highly reactive acid chloride derivative using thionyl chloride. A catalytic amount of dimethylformamide (DMF) is often added to facilitate this conversion via the Vilsmeier reagent.[5]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop per 10 mmol of acid)

  • Anhydrous toluene (as solvent)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound and anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF to the suspension.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, a yellowish oil, is typically used in the next step without further purification.[4]

Causality and Rationale: The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reflux condition provides the necessary activation energy for the reaction. The removal of excess reagents under vacuum is crucial as they would interfere with the subsequent Grignard-like reaction.

PART 2: Synthesis of Ethyl 3-(3-chloro-2,4,5,6-tetrafluorobenzoyl)propanoate

This step involves the formation of the dianion of monoethyl malonate, which then acts as a potent nucleophile, attacking the freshly prepared acid chloride to form the desired β-ketoester.[4][6]

Materials:

  • Crude 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride (from Part 1)

  • Monoethyl malonate (2.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (4.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve monoethyl malonate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution via the dropping funnel, maintaining the temperature below -70 °C. The formation of the dianion is typically complete after stirring for 30-60 minutes at this temperature.

  • Dissolve the crude 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride in a small amount of anhydrous THF and add it dropwise to the dianion solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding 1 M HCl solution until the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 3-(3-chloro-2,4,5,6-tetrafluorobenzoyl)propanoate.

Causality and Rationale: The use of two equivalents of n-BuLi is necessary to deprotonate both the acidic proton of the carboxylic acid and the α-proton of the ester in monoethyl malonate, thus forming the dianion. The low-temperature conditions (-78 °C) are crucial to prevent side reactions, such as the self-condensation of the ester or attack at the ester carbonyl of the acid chloride. The acidic workup protonates the intermediate enolate to give the final β-ketoester.

Mechanism of β-Ketoester Formation

G cluster_0 Dianion Formation cluster_1 Nucleophilic Acyl Substitution cluster_2 Protonation A Monoethyl malonate B Dilithio Dianion A->B 2 eq. n-BuLi, THF, -78 °C C 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride D Tetrahedral Intermediate C->D + Dianion E Enolate D->E - Cl⁻ F Ethyl 3-(3-chloro-2,4,5,6-tetrafluorobenzoyl)propanoate E->F H₃O⁺ workup

Caption: Reaction mechanism for the formation of the β-ketoester.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex pharmaceutical intermediates. The protocol detailed herein for the synthesis of its corresponding ethyl β-ketoester provides a reliable and scalable route to a key precursor for the synthesis of fluoroquinolone antibiotics and other medicinally relevant heterocyclic compounds. The unique substitution pattern of the starting material offers opportunities for the development of novel APIs with potentially enhanced biological activity and improved pharmacokinetic profiles. Further exploration of the reactivity of the chloro and fluoro substituents on this scaffold will undoubtedly lead to the discovery of new synthetic methodologies and the creation of innovative molecular architectures for drug discovery.

References

Application Notes and Protocols for the Derivatization of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical derivatization of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid, a versatile fluorinated building block crucial in pharmaceutical and materials science research. We present detailed, field-proven protocols for three primary classes of derivatization: carboxylic acid activation, functionalization of the carboxyl group to form esters and amides, and modification of the aromatic ring via palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, including reagent selection and reaction conditions, is thoroughly explained to empower researchers to adapt and troubleshoot these methodologies.

Introduction: The Strategic Value of this compound

This compound is a valuable synthetic intermediate characterized by two distinct reactive sites: the carboxylic acid group and the carbon-chlorine bond on the electron-deficient polyfluorinated ring. This dual reactivity allows for orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity. Derivatization of the carboxyl group is essential for creating prodrugs, tuning solubility, and preparing precursors for further reactions. Concurrently, the C-Cl bond serves as a handle for advanced C-C bond-forming reactions, such as Suzuki-Miyaura cross-coupling, to generate novel biaryl structures. Such structures are privileged motifs in medicinal chemistry, found in numerous antibacterial agents and other therapeutics.[1][2]

This guide provides researchers, scientists, and drug development professionals with the foundational protocols and scientific rationale required to effectively utilize this versatile building block.

Section 1: Essential First Step: Activation of the Carboxylic Acid

Direct reaction of a carboxylic acid with nucleophiles like alcohols or amines is generally inefficient due to the poor leaving group nature of the hydroxyl (-OH) group. Therefore, the first step in many derivatization pathways is to "activate" the carboxyl group by converting the -OH into a superior leaving group. The formation of an acyl chloride is the most common and robust method to achieve this activation.

Protocol 1.1: Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoyl Chloride

This protocol converts the carboxylic acid to its highly reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (HCl and SO₂) are gaseous and easily removed. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species.[3]

Experimental Workflow: Acid to Acyl Chloride

A 3-Chloro-2,4,5,6-tetra- fluorobenzoic Acid B 3-Chloro-2,4,5,6-tetra- fluorobenzoyl Chloride A->B  SOCl₂, cat. DMF  or (COCl)₂  Reflux

Caption: Conversion of the carboxylic acid to its activated acyl chloride form.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

Step-by-Step Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.

  • Reagents: To the flask, add this compound (1.0 eq). Suspend it in anhydrous toluene or DCM (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. Vigorous gas evolution (HCl, SO₂) will be observed.

  • Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours, or until the gas evolution ceases and the solution becomes clear.

  • Work-up: Allow the reaction to cool to room temperature. The solvent and excess thionyl chloride can be removed under reduced pressure (rotary evaporation). Caution: The residue is the crude acyl chloride, which is highly reactive and moisture-sensitive. It is typically used immediately in the next step without further purification. A protocol for a similar compound, 2,3,4,5-tetrafluorobenzoic acid, shows a yield of over 89% for this type of reaction.[2]

Section 2: Derivatization of the Carboxyl Group

With the activated acyl chloride in hand, or by using modern coupling reagents, the synthesis of esters and amides becomes highly efficient.

Esterification Protocols

Esterification is a common strategy to mask the acidic proton, improve cell permeability, or create handles for further functionalization.

Esterification Pathways

cluster_0 Pathways to Esters A Carboxylic Acid B Target Ester A->B  R-OH, H⁺ (cat.)  Fischer Esterification  (Equilibrium) A->B  1. SOCl₂  2. R-OH, Base  (via Acyl Chloride) A->B  R-OH  Coupling Agent (e.g., EDCI)  (Direct Coupling)

Caption: Major synthetic routes for the esterification of the parent acid.

Protocol 2.1.1: Esterification via Acyl Chloride

This is the most reliable method, leveraging the highly reactive acyl chloride intermediate from Protocol 1.1.

Materials:

  • Crude 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride (from Protocol 1.1)

  • Desired alcohol (e.g., ethanol, methanol) (1.1 eq)

  • Tertiary amine base (e.g., triethylamine or pyridine) (1.2 eq)

  • Anhydrous solvent (e.g., DCM, THF)

Step-by-Step Protocol:

  • Setup: Dissolve the alcohol and the base in an anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath (0°C).

  • Acyl Chloride Addition: Dissolve the crude acyl chloride in a small amount of anhydrous solvent. Add this solution dropwise to the cooled alcohol/base mixture with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.

Protocol 2.1.2: Direct Esterification with Coupling Agents

Modern coupling reagents allow for the direct formation of esters from the carboxylic acid under mild conditions, avoiding the need to first synthesize the harsh acyl chloride. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are common.[4]

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • EDCI (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

  • Anhydrous DCM

Step-by-Step Protocol:

  • Setup: Combine the carboxylic acid, alcohol, and catalytic DMAP in anhydrous DCM.

  • Coupling Agent: Add EDCI in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: The work-up is similar to Protocol 2.1.1. The urea byproduct from EDCI is largely water-soluble and can be removed during the aqueous washes.

Method Comparison: Esterification
Method Reagents Conditions Pros Cons
Via Acyl ChlorideSOCl₂, Alcohol, BaseReflux, then 0°C to RTHigh yield, very reliableHarsh reagents, moisture-sensitive intermediate
Coupling AgentEDCI, DMAP, AlcoholRoom TemperatureVery mild, good for sensitive substratesHigher cost of reagents, byproduct removal
Amidation Protocols

The amide bond is a cornerstone of medicinal chemistry. Its synthesis from this compound is critical for developing new drug candidates.

Protocol 2.2.1: Amidation via Acyl Chloride

This is a highly efficient and widely used method for forming amide bonds. The procedure is analogous to Protocol 2.1.1, substituting an amine for the alcohol.

Materials:

  • Crude 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride (from Protocol 1.1)

  • Primary or secondary amine (1.1 eq)

  • Tertiary amine base (e.g., triethylamine) (1.2 eq, optional for amine HCl salts)

  • Anhydrous solvent (e.g., DCM, THF)

Step-by-Step Protocol:

  • Setup: Dissolve the amine in an anhydrous solvent and cool to 0°C. If the amine is provided as a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Acyl Chloride Addition: Add a solution of the crude acyl chloride in the same solvent dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-4 hours.

  • Work-up and Purification: Follow the procedure outlined in Protocol 2.1.1. The resulting amide is often a crystalline solid that can be purified by recrystallization or column chromatography.

Protocol 2.2.2: Direct Amidation with Coupling Reagents

Phosphonium salt-based reagents are highly effective for direct amidation, proceeding through an acyloxy-phosphonium salt intermediate.[5] This method is prized for its mildness and efficiency.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar phosphonium/uronium salt (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF or DCM

Step-by-Step Protocol:

  • Setup: In an inert atmosphere flask, dissolve the carboxylic acid, amine, and PyBOP in the anhydrous solvent.

  • Base Addition: Add DIPEA to the mixture at room temperature.

  • Reaction: Stir for 2-8 hours at room temperature. The reaction is typically complete within this timeframe.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and perform aqueous washes as described in Protocol 2.1.1 to remove the water-soluble byproducts. Purify the crude product by column chromatography.

Section 3: Derivatization via C-C Cross-Coupling

The C-Cl bond on the electron-poor aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron species, is a powerful tool for synthesizing biaryl compounds.[6]

Causality: The C-Cl bond is significantly more reactive towards oxidative addition with a Pd(0) catalyst than the highly stable C-F bonds. This chemospecificity allows for selective functionalization at the chlorine-bearing position.[7] The carboxylic acid group is acidic and can interfere with the basic conditions of the Suzuki coupling; therefore, it must first be protected, typically as an ester (e.g., the methyl or ethyl ester from Protocol 2.1.1).

Workflow: Suzuki-Miyaura Cross-Coupling

A Carboxylic Acid B Methyl or Ethyl Ester A->B  Esterification  (Protocol 2.1.1) C Biaryl Ester Product B->C  Ar-B(OH)₂, Pd Catalyst  Base (K₂CO₃)  Toluene/H₂O, Heat D Final Biaryl Acid C->D  Saponification  (LiOH or NaOH)

Caption: A multi-step workflow for aryl derivatization via Suzuki coupling.

Protocol 3.1: Suzuki-Miyaura Coupling of the Ester Derivative

Materials:

  • Ester of this compound (e.g., methyl ester) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water 4:1, or Toluene/ethanol/water)

Step-by-Step Protocol:

  • Degassing: Prepare the solvent mixture and degas it thoroughly for 15-30 minutes by bubbling nitrogen or argon through it. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the chloro-tetrafluorobenzoate ester, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst.

  • Reaction: Evacuate and backfill the vessel with an inert gas (repeat 3 times). Add the degassed solvent via syringe.

  • Heating: Heat the reaction mixture to 80-110°C with vigorous stirring for 4-16 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude biaryl ester can be purified by silica gel chromatography.

  • (Optional) Deprotection: The resulting ester can be hydrolyzed back to the carboxylic acid by standard saponification procedures (e.g., using LiOH in THF/water) to yield the final biaryl acid product.

Safety Precautions

  • Halogenated Aromatics: Handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acyl Chlorides: Acyl chlorides are corrosive and react violently with water and other nucleophiles. Handle with extreme care under anhydrous conditions.

  • Reagents: Thionyl chloride, palladium catalysts, and coupling reagents are toxic and/or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a powerful and versatile building block. The protocols detailed herein provide a robust framework for its derivatization. By first activating the carboxyl group or using modern coupling reagents, researchers can readily access a wide array of esters and amides for biological screening and property modification. Furthermore, leveraging the unique reactivity of the C-Cl bond in palladium-catalyzed Suzuki-Miyaura reactions opens a gateway to novel and complex biaryl structures, significantly expanding the chemical space available for drug discovery and materials science innovation.

References

Application Note: High-Sensitivity Quantification of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CTFBA) is a halogenated aromatic carboxylic acid. The precise and sensitive quantification of such compounds is critical in various fields, including pharmaceutical development, where it may arise as a synthetic intermediate or metabolite, and in environmental monitoring, where fluorinated benzoic acids are used as stable, non-radioactive tracers to study fluid dynamics in geothermal and oilfield applications.[1][2] The unique chemical structure of CTFBA, featuring both chlorine and fluorine substituents, presents specific analytical challenges, including the need for high selectivity to distinguish it from similar halogenated compounds and high sensitivity to detect it at trace levels.

This application note provides detailed protocols for the robust quantification of this compound in complex matrices. We will primarily focus on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) due to its superior sensitivity and specificity.[3] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also presented for laboratories where this instrumentation is more accessible. The methodologies are designed to be self-validating, incorporating quality control measures to ensure data integrity, trustworthiness, and reproducibility.

Analyte Properties

Understanding the physicochemical properties of CTFBA is fundamental to designing an effective analytical method. These properties dictate the choices made during sample preparation, chromatographic separation, and detection.

PropertyValueSource
CAS Number 5360-81-6[4]
Molecular Formula C₇HClF₄O₂[4]
Molecular Weight 228.53 g/mol [4]
Melting Point 89-91 °C[4]
Predicted pKa 1.57 ± 0.10[4]

The low pKa indicates that CTFBA is a strong acid and will exist in its deprotonated (anionic) form in neutral or basic solutions. This is a key consideration for both sample extraction and ionization in mass spectrometry.

Primary Method: UHPLC-MS/MS for High-Sensitivity Quantification

UHPLC-MS/MS is the gold standard for quantifying trace levels of polar, non-volatile compounds like CTFBA. The method's power lies in its ability to physically separate the analyte from matrix components via chromatography and then selectively detect it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. We recommend an isotopic dilution approach, using a stable isotope-labeled internal standard (e.g., ¹³C₆-CTFBA, if available) to correct for matrix effects and variations in instrument response, thereby ensuring the highest accuracy and precision.[5]

Rationale for Method Selection
  • Specificity: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor ion → product ion transition, providing exceptional selectivity and minimizing interferences from complex matrices.

  • Sensitivity: Modern triple quadrupole mass spectrometers with electrospray ionization (ESI) can achieve detection limits in the low ng/L (ppt) to µg/L (ppb) range for fluorinated benzoic acids.[1][3]

  • Direct Analysis: Unlike GC-MS, this method does not require a derivatization step, simplifying the workflow and reducing potential sources of error.

Experimental Workflow Diagram

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Plasma, Water) Spike Spike with Internal Standard Sample->Spike Acidify Acidify Sample (pH < 3) Spike->Acidify SPE_Load Load onto SPE Cartridge (Hydrophilic-Lipophilic Balanced) Acidify->SPE_Load SPE_Wash Wash Cartridge (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute CTFBA (e.g., Methanol) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC-MS/MS System Reconstitute->Inject Chromatography C18 Reverse-Phase Chromatography Inject->Chromatography Ionization Negative ESI Chromatography->Ionization Detection MRM Detection (Precursor → Product Ions) Ionization->Detection Integrate Integrate Peak Areas (Analyte & IS) Detection->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: UHPLC-MS/MS workflow for CTFBA quantification.

Detailed Protocol: Sample Preparation (Solid-Phase Extraction)

This protocol is optimized for extracting CTFBA from an aqueous matrix (e.g., groundwater, plasma).

  • Sample Collection & Spiking:

    • Collect 10 mL of the aqueous sample into a polypropylene tube.

    • Spike the sample with an appropriate amount of internal standard (IS) working solution to achieve a final concentration similar to the expected analyte concentration.

    • Vortex briefly to mix.

  • Acidification:

    • Acidify the sample to pH 2-3 by adding an acid such as formic acid or HCl. This step is critical as it ensures CTFBA is in its neutral, protonated form, maximizing its retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Use a hydrophilic-lipophilic-balanced (HLB) or similar polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL).

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water (acidified to the same pH as the sample). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove salts and other polar interferences that were not retained.

  • Elution:

    • Dry the cartridge under vacuum or nitrogen for 5 minutes to remove residual water.

    • Elute the analyte and IS with 2 x 1.5 mL aliquots of methanol into a clean collection tube. The use of an organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

    • Transfer the final extract to an autosampler vial for analysis.

Detailed Protocol: UHPLC-MS/MS Instrumental Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting
UHPLC System Standard High-Performance System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B (0 min) → 95% B (8 min) → 95% B (10 min) → 5% B (10.1 min) → 5% B (12 min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Nebulizing Gas Flow 3 L/min
Drying Gas Flow 10 L/min

Rationale for Parameters:

  • C18 Column: Provides excellent hydrophobic retention for aromatic acids.

  • Formic Acid: Acts as a proton source to aid in the ESI process and improve chromatographic peak shape.

  • Negative ESI: The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is the basis for sensitive detection.[1]

Mass Spectrometry: MRM Transitions

The key to specificity is the selection of unique MRM transitions. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) in the collision cell.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CTFBA (Quantifier) 227.0183.0 (Loss of CO₂)Optimize empirically
CTFBA (Qualifier) 227.0Select another fragmentOptimize empirically
¹³C₆-CTFBA (IS) 233.0189.0 (Loss of CO₂)Optimize empirically

Note: The exact m/z values should be confirmed by direct infusion of a standard. Collision energies must be optimized for your specific instrument to maximize product ion signal.

Expected Performance

Based on similar methods for fluorinated benzoic acids, the following performance characteristics can be expected.[1][3][6]

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Quantification (LOQ) 0.05 - 10 ng/mL (ppb)
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Alternative Method: GC-MS with Derivatization

For laboratories without access to LC-MS/MS, GC-MS offers a viable alternative. However, due to the low volatility and high polarity of the carboxylic acid group, a derivatization step is mandatory to convert CTFBA into a volatile analog suitable for gas chromatography.[7]

Rationale for Derivatization

The primary goal is to mask the polar -COOH group. This is typically achieved by esterification, converting the carboxylic acid to its corresponding methyl ester. This transformation drastically increases the analyte's volatility and improves its chromatographic behavior on common non-polar GC columns. Derivatization with reagents like BF₃ in methanol or diazomethane is effective for this purpose.[6]

Derivatization and GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Extract Solvent Extraction (e.g., LLE with Ethyl Acetate) Dry Dry Extract (Na₂SO₄) Extract->Dry Evaporate Evaporate to Near Dryness Dry->Evaporate Deriv Add Derivatizing Agent (e.g., BF₃-Methanol) Evaporate->Deriv React Heat to React (e.g., 60°C for 30 min) Deriv->React Quench Quench Reaction & Extract Derivative React->Quench Inject Inject into GC-MS Quench->Inject Separation GC Separation (DB-5 or similar column) Inject->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Scan or SIM Mode Ionization->Detection

Caption: GC-MS workflow including the essential derivatization step.

Detailed Protocol: Derivatization & GC-MS Analysis
  • Extraction: Perform a liquid-liquid extraction on the sample using a solvent like ethyl acetate after acidification. Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the extract to approximately 200 µL.

    • Add 500 µL of a derivatizing agent, such as 14% Boron Trifluoride in Methanol (BF₃-Methanol).

    • Cap the vial tightly and heat at 60 °C for 30 minutes to form the methyl ester derivative.

    • Cool the sample, add 1 mL of saturated NaCl solution, and extract the derivative into 1 mL of hexane.

    • Transfer the hexane layer to a GC vial for analysis.

  • GC-MS Parameters:

Parameter Recommended Setting
GC System Standard Gas Chromatograph
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent)
Injection Mode Splitless, 250 °C
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 80 °C (hold 1 min) → ramp 10 °C/min to 280 °C (hold 5 min)
MS Ion Source Electron Ionization (EI), 70 eV, 230 °C
Detection Mode Selected Ion Monitoring (SIM) for highest sensitivity

SIM Ions: The characteristic ions for the methyl ester of CTFBA (MW 242.56) should be determined from a full scan spectrum of a standard. Key ions would likely include the molecular ion (M⁺, m/z 242) and fragments resulting from the loss of -OCH₃ (m/z 211) and other characteristic fragments.

Conclusion

This document provides two robust and reliable methods for the quantification of this compound. The primary UHPLC-MS/MS method offers unparalleled sensitivity and specificity, requires minimal sample preparation, and is the recommended approach for trace-level analysis in complex matrices. The alternative GC-MS method, while requiring a chemical derivatization step, is a powerful and widely available technique that can also achieve excellent quantitative performance. The choice of method should be based on the required detection limits, available instrumentation, and the nature of the sample matrix. In all cases, adherence to good laboratory practices, including the use of internal standards and proper method validation, is essential for generating accurate and defensible data.

References

The Lynchpin of Modern Agrochemicals: Application Notes for 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polyfluorinated Aromatics in Agrochemical Design

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity and bioavailability—are critical for developing next-generation herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. Among the vast arsenal of fluorinated building blocks, 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CAS No. 5360-81-6) has emerged as a pivotal intermediate. Its distinct substitution pattern, featuring a chlorine atom and four fluorine atoms on the phenyl ring, offers a unique combination of steric and electronic properties that chemists can exploit to fine-tune the biological activity and selectivity of novel agrochemicals.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced agrochemicals. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Core Application: Synthesis of Novel Picolinic Acid Herbicides

One of the most significant applications of this compound and its derivatives is in the synthesis of novel picolinic acid herbicides. This class of herbicides, known for its systemic action and effectiveness against broadleaf weeds, can be significantly enhanced by the incorporation of the 3-chloro-tetrafluorophenyl moiety. The following sections detail the synthesis of a representative herbicidal compound, demonstrating the practical application of this key building block.

Logical Workflow for Synthesis

The overall synthetic strategy involves a multi-step process, beginning with the activation of the carboxylic acid, followed by coupling with a suitable amine-containing heterocyclic core, and subsequent transformations to yield the final active ingredient.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Final Product Generation A 3-Chloro-2,4,5,6- tetrafluorobenzoic acid B 3-Chloro-2,4,5,6- tetrafluorobenzoyl chloride A->B  Chlorinating Agent (e.g., SOCl₂, (COCl)₂) D N-(heterocyclic)-3-chloro-2,4,5,6- tetrafluorobenzamide Intermediate B->D  Coupling C Heterocyclic Amine (e.g., 4-amino-picolinate derivative) C->D E Final Herbicidal Picolinic Acid Derivative D->E  Further Transformations (e.g., Ester Hydrolysis)

Caption: Synthetic workflow for a novel picolinic acid herbicide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a novel picolinic acid herbicide, starting from this compound.

Part 1: Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride (Intermediate 1)

Rationale: The conversion of the carboxylic acid to its corresponding acyl chloride is a critical activation step. Acyl chlorides are significantly more reactive towards nucleophiles, such as amines, facilitating the subsequent amide bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride can be used in the next step without further purification.

ParameterValue
Reactants This compound, Thionyl chloride
Catalyst DMF
Solvent Anhydrous Toluene
Temperature 80-90 °C
Reaction Time 2-4 hours
Yield >95% (crude)
Part 2: Synthesis of a Novel N-(Picolinoyl)-3-chloro-2,4,5,6-tetrafluorobenzamide (Illustrative Example)

Rationale: This step involves the crucial amide bond formation between the activated carboxylic acid (Intermediate 1) and a heterocyclic amine. The choice of the heterocyclic amine is key to defining the final compound's herbicidal activity and selectivity. Pyridine-based amines are common scaffolds in herbicide discovery. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Materials:

  • 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride (Intermediate 1)

  • A suitable 4-amino-picolinic acid derivative (e.g., Methyl 4-amino-3,6-dichloropicolinate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

Procedure:

  • In a separate flame-dried flask, dissolve the 4-amino-picolinic acid derivative (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired amide intermediate.

ParameterValue
Reactants Intermediate 1, 4-amino-picolinic acid derivative
Base Triethylamine
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Purification Column Chromatography

Conclusion and Future Outlook

This compound stands as a testament to the power of fluorination in modern agrochemical design. Its unique electronic and steric properties make it an invaluable building block for the synthesis of novel herbicides, fungicides, and insecticides with enhanced performance characteristics. The protocols detailed herein provide a robust framework for the practical application of this versatile intermediate. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of highly functionalized building blocks like this compound will undoubtedly play a central role in the discovery and development of the next generation of agrochemicals.

Application Notes and Protocols for Reactions Involving 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the experimental conditions for various chemical transformations involving 3-Chloro-2,4,5,6-tetrafluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the polychlorinated and fluorinated aromatic ring. The protocols herein are designed to be robust and adaptable, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

This compound is a white to light yellow crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5360-81-6[1]
Molecular Formula C₇HClF₄O₂[1]
Molecular Weight 228.53 g/mol [1]
Melting Point 89-91 °C[1]
Appearance White to light yellow crystalline powder[2]
pKa 1.57 ± 0.10 (Predicted)[1]

Safety Precautions: this compound is an irritant. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by two primary features: the carboxylic acid group and the highly electron-deficient aromatic ring.

  • Carboxylic Acid Group: The carboxyl group can undergo standard transformations such as esterification and amide bond formation. The electron-withdrawing nature of the fluorinated ring increases the acidity of the carboxylic acid, which can influence reaction kinetics.

  • Polychlorotetrafluoroaromatic Ring: The four fluorine atoms and one chlorine atom strongly withdraw electron density from the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) . The chlorine atom also provides a handle for various transition-metal-catalyzed cross-coupling reactions .

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key reactive sites of this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point for synthetic transformations. Optimization may be required for specific substrates.

Amide Bond Formation via Acyl Chloride

Activation of the carboxylic acid to an acyl chloride is a common and effective method for the synthesis of amides, particularly with less nucleophilic amines.

Protocol 1: Synthesis of N-Aryl/Alkyl-3-chloro-2,4,5,6-tetrafluorobenzamides

This two-step protocol involves the initial formation of the acyl chloride followed by reaction with an amine.

Step 1: Formation of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous toluene or DCM (approx. 0.5 M).

    • Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 1-3 hours. Monitor the reaction progress by the cessation of gas evolution.

    • Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Materials:

    • Crude 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride

    • Primary or secondary amine (1.0-1.2 eq)

    • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

    • Anhydrous DCM or tetrahydrofuran (THF)

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the tertiary amine base (2.0-3.0 eq) in anhydrous DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Causality of Experimental Choices:

  • The use of a chlorinating agent like thionyl chloride or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, facilitating the attack by the amine nucleophile.[3]

  • A tertiary amine base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4]

  • Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

Amide_Formation_Workflow Figure 2: Workflow for Amide Synthesis Start 3-Chloro-2,4,5,6- tetrafluorobenzoic acid Acyl_Chloride Acyl Chloride Formation (SOCl₂ or (COCl)₂, cat. DMF) Start->Acyl_Chloride Amine_Reaction Reaction with Amine (Amine, Base, Solvent) Acyl_Chloride->Amine_Reaction Workup Aqueous Workup Amine_Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-substituted Amide Purification->Product

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Suzuki-Miyaura Cross-Coupling

The chlorine atom on the aromatic ring can be substituted via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond with a variety of boronic acids or their esters.

Protocol 2: Synthesis of 3-Aryl/Alkyl-2,4,5,6-tetrafluorobenzoic Acids

  • Materials:

    • This compound

    • Aryl or alkyl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2/G3) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Procedure:

    • To a Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-120 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and an organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Causality of Experimental Choices:

  • The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[5]

  • The base is required to activate the boronic acid for the transmetalation step.[6]

  • Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst.

Suzuki_Coupling_Cycle Figure 3: Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArCl 3-Cl-Ar-COOH ArCl->OxAdd Boronic_Acid R-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The highly electron-deficient aromatic ring of this compound is susceptible to nucleophilic attack, leading to the displacement of a fluoride ion. The substitution typically occurs at the position para to the electron-withdrawing carboxylic acid group.

Protocol 3: Synthesis of 5-Substituted-3-chloro-2,4,6-trifluorobenzoic Acids

  • Materials:

    • This compound

    • Nucleophile (e.g., amine, alcohol, or thiol) (1.0-2.0 eq)

    • Base (e.g., K₂CO₃, NaH, or an organic base like TEA or DIPEA) (1.0-3.0 eq)

    • Polar aprotic solvent (e.g., DMF, dimethyl sulfoxide (DMSO), or acetonitrile)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and the base (1.0-3.0 eq) in a polar aprotic solvent.

    • Add the nucleophile (1.0-2.0 eq) to the mixture.

    • Stir the reaction at room temperature or heat to a temperature between 50-100 °C. The reaction temperature and time will depend on the nucleophilicity of the attacking species.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into a mixture of ice and 1 M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Causality of Experimental Choices:

  • The electron-withdrawing groups (F, Cl, and COOH) stabilize the negatively charged intermediate (Meisenheimer complex), which is a key step in the SₙAr mechanism.

  • Polar aprotic solvents are used to dissolve the reactants and facilitate the formation of the charged intermediate.

  • A base is often required to deprotonate the nucleophile, increasing its nucleophilicity.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the transformations discussed.

Table 2: Representative Reaction Conditions

Reaction TypeReagents & CatalystsSolventTemperatureTime
Amide Formation SOCl₂ or (COCl)₂, Amine, BaseDCM, Toluene, THF0 °C to Reflux2-16 h
Suzuki-Miyaura Boronic Acid/Ester, Pd Catalyst, BaseDioxane/H₂O, Toluene/H₂O80-120 °C4-24 h
SₙAr Nucleophile, BaseDMF, DMSO, ACNRT to 100 °C1-24 h

References

Application Note: Advanced NMR Spectroscopic Analysis of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-chloro-2,4,5,6-tetrafluorobenzoic acid and its derivatives. These highly functionalized fluorinated aromatics are crucial building blocks in pharmaceutical and agrochemical research.[1][2] Due to the presence of multiple spin-active nuclei (¹H, ¹³C, ¹⁹F) and complex spin-spin coupling networks, a multi-nuclear NMR approach is essential for unambiguous structure elucidation and purity assessment. This document outlines field-proven methodologies, from sample preparation to advanced spectral interpretation, tailored for researchers, chemists, and drug development professionals working with these challenging molecules.

Introduction: The Challenge and Utility of Polychlorofluorinated Aromatics

Halogenated benzoic acids are pivotal precursors in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1][3] The specific substitution pattern of this compound imparts unique electronic properties and steric constraints that are leveraged in drug design. However, the dense halogen substitution presents a significant analytical challenge.

NMR spectroscopy is the definitive tool for the structural characterization of these molecules. The ¹⁹F nucleus, with its 100% natural abundance and wide chemical shift range, provides a highly sensitive probe into the molecular structure.[4][5] The large magnitude of fluorine couplings (¹⁹F-¹⁹F, ¹⁹F-¹³C, and ¹⁹F-¹H) offers a wealth of information regarding connectivity and spatial relationships.[6][7] This note explains the causality behind our recommended protocols to ensure the acquisition of high-quality, reproducible data for confident analysis.

Foundational Principles: A Multinuclear NMR Approach

A complete characterization of this compound derivatives necessitates a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

  • ¹H NMR: While the only proton is typically the acidic proton of the carboxyl group, its chemical shift and line shape can provide information on hydrogen bonding, dimerization, and solvent interactions.[8] In derivatives where other protons are present (e.g., esters), ¹H NMR remains fundamental.

  • ¹⁹F NMR: This is the most informative experiment for these compounds. The large chemical shift dispersion (~700 ppm) minimizes signal overlap, and the through-bond J-couplings between non-equivalent fluorine atoms are invaluable for assigning their positions on the aromatic ring.[5][7]

  • ¹³C NMR: Due to the low natural abundance of ¹³C, these experiments require higher sample concentrations or longer acquisition times.[9][10] However, the spectra are critical for confirming the carbon backbone. The characteristic large one-bond ¹J(C-F) and smaller multi-bond J(C-F) couplings provide definitive assignment criteria.[11][12]

Below is a general workflow for the NMR analysis of these compounds.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh Compound (5-10 mg for ¹H/¹⁹F, 20-50 mg for ¹³C) Dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d₆) Prep->Dissolve Filter Filter into NMR Tube (Ensures homogeneity) Dissolve->Filter Acq1H 1D ¹H Spectrum Filter->Acq1H Proc Fourier Transform, Phase & Baseline Correction Acq1H->Proc Acq19F 1D ¹⁹F Spectrum (Proton Decoupled) Acq13C 1D ¹³C Spectrum (Proton Decoupled) Acq2D 2D Experiments (Optional) (COSY, HSQC, HMBC) Ref Reference Spectra (TMS for ¹H/¹³C, CFCl₃ or other for ¹⁹F) Proc->Ref Assign Assign Signals & Analyze Coupling Constants Ref->Assign Report Report Data Assign->Report

Caption: General workflow for NMR analysis of fluorinated benzoic acids.

Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating steps that ensure high data quality, such as complete dissolution and sample filtration.

Protocol 1: Sample Preparation

The choice of solvent is critical. While CDCl₃ is common, polychlorofluorinated benzoic acids often exhibit limited solubility. DMSO-d₆ is an excellent alternative, as it readily dissolves polar compounds and its residual proton signal does not typically interfere with the aromatic region.[13][14]

Materials:

  • This compound derivative (5-50 mg)

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, CDCl₃)

  • High-precision 5 mm NMR tubes

  • Glass Pasteur pipette with cotton or glass wool plug (for filtration)

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the sample. For routine ¹H and ¹⁹F NMR, 5-10 mg is sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10]

  • Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10]

  • Homogenization: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at elevated temperatures. A clear, homogeneous solution is essential for acquiring high-resolution spectra.[9]

  • Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution through this filter into the NMR tube. This step removes any particulate matter that could disrupt the magnetic field homogeneity, leading to poor shimming and broad spectral lines.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are standard parameters for a 400 MHz spectrometer. Adjustments may be needed based on the specific instrument and sample concentration.

A. ¹H NMR Spectrum

  • Pulse Program: Standard single pulse (e.g., Bruker zg30)

  • Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 8-16

  • Rationale: This provides a quick survey of protons in the molecule. The carboxylic acid proton is expected to be a broad singlet significantly downfield (>10 ppm), with its exact position being highly dependent on concentration and solvent.[8][15]

B. ¹⁹F NMR Spectrum (Proton Decoupled)

  • Pulse Program: Standard single pulse with proton decoupling (e.g., Bruker zgfl)

  • Spectral Width (SW): ~200 ppm (centered appropriately based on known shifts for fluoroaromatics)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 16-64

  • Rationale: Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, allowing for clearer observation of the ¹⁹F-¹⁹F coupling patterns, which are essential for assignment.[7] The wide spectral width accommodates the high dispersion of ¹⁹F chemical shifts.[5]

C. ¹³C NMR Spectrum (Proton Decoupled)

  • Pulse Program: Standard single pulse with proton decoupling and NOE (e.g., Bruker zgpg30)

  • Spectral Width (SW): ~250 ppm (e.g., -20 to 230 ppm)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Rationale: Due to the low sensitivity of ¹³C, a significant number of scans are required.[9] The resulting spectrum will show sharp singlets for carbons not directly bonded to fluorine, and complex multiplets for the fluorinated carbons due to C-F coupling.

Spectral Interpretation: A Case Study

Let's consider the parent compound, this compound.

Caption: Structure of this compound with key through-bond couplings.

Expected Spectral Data

The following tables summarize expected chemical shifts and coupling constants based on data for structurally related compounds.[16][17][18] Actual values will vary with solvent and specific derivatization.

Table 1: Predicted NMR Chemical Shifts (δ in ppm)

NucleusPositionPredicted Chemical Shift RangeMultiplicity (in decoupled spectra)
¹H-COOH11.0 - 14.0 (in DMSO-d₆)Broad Singlet (br s)
¹⁹FF-2, F-6-120 to -140Doublet of Doublets (dd) or more
¹⁹FF-4, F-5-150 to -165Doublet of Doublets (dd) or more
¹³CC-1110 - 120Multiplet (due to J(C-F))
¹³CC-2, C-6135 - 150Large Doublet (¹J(C-F))
¹³CC-3115 - 125Multiplet (due to J(C-F))
¹³CC-4, C-5135 - 150Large Doublet (¹J(C-F))
¹³C-COOH160 - 170Singlet or small triplet

Table 2: Typical Fluorine Coupling Constants (J in Hz)

Coupling TypeDescriptionTypical MagnitudeImportance
¹J(C-F)One-bond C-F240 - 320Confirms direct C-F bond.[6]
²J(C-F)Two-bond C-F20 - 50Helps assign carbons adjacent to C-F bonds.[11]
³J(F-F)ortho F-F18 - 22Key for assigning adjacent fluorine atoms.
⁴J(F-F)meta F-F2 - 8Confirms 1,3-relationship between fluorines.
⁵J(F-F)para F-F10 - 15Confirms 1,4-relationship between fluorines.

Analysis Strategy:

  • ¹⁹F Spectrum First: Begin with the proton-decoupled ¹⁹F spectrum. Identify the four distinct fluorine signals.

  • Use J-Couplings for Assignment: Look for the characteristic ortho (~20 Hz), meta (~5 Hz), and para (~12 Hz) couplings to establish the connectivity. For example, F-4 should show an ortho coupling to F-5, a meta coupling to F-2, and a para coupling to F-6. This network of couplings allows for the unambiguous assignment of each fluorine resonance.

  • Correlate with ¹³C Spectrum: Analyze the C-F couplings in the ¹³C spectrum. The carbons directly attached to fluorine (C-2, C-4, C-5, C-6) will appear as large doublets with ¹J(C-F) > 240 Hz. The other carbons (C-1, C-3, -COOH) will show smaller, more complex splitting patterns from two- and three-bond couplings.

  • Confirm with ¹H Spectrum: The carboxylic acid proton signal confirms the presence of the acid functionality. Its exchangeability can be verified by adding a drop of D₂O, which should cause the signal to disappear.

Conclusion

The structural analysis of this compound and its derivatives is a non-trivial task that is greatly facilitated by a systematic, multi-nuclear NMR approach. By leveraging the high sensitivity of the ¹⁹F nucleus and the rich information contained within the various homo- and heteronuclear coupling constants, researchers can achieve complete and confident structural assignment. The protocols and guidelines presented herein provide a robust framework for obtaining high-quality data and performing detailed spectral interpretation, ultimately accelerating research and development in fields that rely on these versatile chemical building blocks.

References

Mass spectrometry analysis of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analysis of this compound (CTFBA) using mass spectrometry. CTFBA (MW: 228.53 g/mol , Formula: C₇HClF₄O₂) is a halogenated aromatic compound significant in synthetic chemistry and as a potential environmental tracer.[1][2] Accurate and sensitive quantification is critical for process monitoring, purity assessment, and environmental studies. This document details two primary methodologies: a primary protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity with minimal sample preparation, and an alternative protocol using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Introduction: The Analytical Imperative

The highly fluorinated and chlorinated structure of this compound presents unique analytical challenges and requirements. Its polarity, conferred by the carboxylic acid group, and its semi-volatile nature dictate the choice of analytical strategy. Mass spectrometry, coupled with chromatographic separation, offers the necessary selectivity and sensitivity to analyze this compound, even in complex matrices. The choice between liquid and gas chromatography hinges on the sample matrix, required detection limits, and available instrumentation. LC-MS/MS is often preferred for its ability to analyze polar compounds directly, while GC-MS provides excellent chromatographic resolution and established libraries for spectral identification, albeit with the need for derivatization.[3][4]

Part 1: Primary Protocol - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is the method of choice for aqueous samples or samples in polar organic solvents, offering direct analysis with high throughput and sensitivity.

Principle of the Method

The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, where CTFBA is separated from matrix components on a reverse-phase column. The column effluent enters the mass spectrometer's Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules.[5] For acidic compounds like CTFBA, negative ion mode is employed, as the carboxylic acid group readily deprotonates to form a stable molecular anion, [M-H]⁻.[4][6] This precursor ion is then isolated in the first quadrupole, fragmented via Collision-Induced Dissociation (CID) in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly lowers detection limits.[7]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_start Sample Collection (Aqueous or Organic) s_filter Filtration (0.22 µm Syringe Filter) s_start->s_filter s_dilute Dilution (with Mobile Phase A) s_filter->s_dilute s_spike Spike Internal Standard (Optional) s_dilute->s_spike lc LC Separation (C18 Column) s_spike->lc esi ESI Source (Negative Ion Mode) lc->esi msms Tandem MS (MRM Detection) esi->msms quant Quantification (Peak Integration) msms->quant report Reporting quant->report

Caption: LC-MS/MS workflow for CTFBA analysis.

Step-by-Step Protocol: LC-MS/MS Analysis
  • Preparation of Standards and Reagents:

    • Prepare a 1 mg/mL stock solution of CTFBA in methanol.

    • Create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution with an initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Use LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate) to minimize background noise.[8]

  • Sample Preparation:

    • For liquid samples (e.g., reaction mixtures, wastewater), clarify by centrifuging at 10,000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter to remove particulates that could clog the instrument.[8]

    • Dilute the sample with the initial mobile phase to ensure the analyte concentration falls within the calibration range. A high dilution factor also helps mitigate matrix effects.

    • For trace analysis in complex matrices like groundwater, Solid-Phase Extraction (SPE) may be required for sample cleanup and concentration.[3]

  • Instrumentation and Parameters:

    • The following parameters serve as a starting point and should be optimized for the specific instrument used.

    Table 1: Suggested LC-MS/MS Parameters

    Parameter Setting Rationale
    Liquid Chromatography
    Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides good retention and separation for halogenated benzoic acids.[7][9]
    Mobile Phase A Water + 0.1% Formic Acid Acidifies the mobile phase to ensure the analyte is in its neutral form for better retention.
    Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic solvent for reverse-phase chromatography.
    Gradient 5% B to 95% B over 8 min, hold 2 min, re-equilibrate A standard gradient to elute the analyte and clean the column.
    Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
    Column Temp. 40 °C Improves peak shape and run-to-run reproducibility.
    Injection Volume 5 µL A typical volume; can be adjusted based on sensitivity needs.
    Mass Spectrometry
    Ionization Mode Electrospray Ionization (ESI), Negative Carboxylic acids show excellent sensitivity in negative ESI mode.[4]
    Capillary Voltage -3.0 kV Typical voltage to generate a stable spray.
    Source Temp. 150 °C Instrument-dependent parameter for desolvation.
    Desolvation Gas Nitrogen, Flow: 800 L/hr, Temp: 400 °C Facilitates droplet desolvation and ion release.

    | Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures highest selectivity and sensitivity for quantification. |

  • MRM Transition and Fragmentation:

    • The monoisotopic mass of CTFBA (C₇HClF₄O₂) is 227.9601 u.[1] The precursor ion in negative mode is [M-H]⁻ at m/z 227.96.

    • The most common fragmentation pathway for deprotonated benzoic acids is the neutral loss of CO₂ (44 u).[7] This decarboxylation results in a highly stable fluorinated chlorophenyl anion.

    Table 2: MRM Transitions for CTFBA Quantification

    Transition Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
    Primary (Quantifier) 227.96 183.96 ~20 [M-H-CO₂]⁻, most abundant and specific fragment.

    | Secondary (Qualifier) | 227.96 | 148.98 | ~35 | [M-H-CO₂-Cl]⁻, confirms identity. |

    Note: Collision energies are instrument-dependent and require optimization.

Fragmentation Pathway: ESI Negative Mode

Caption: Proposed fragmentation of CTFBA in negative ESI mode.

Part 2: Alternative Protocol - Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for volatile, thermally stable compounds. For carboxylic acids like CTFBA, derivatization is mandatory to increase volatility and improve chromatographic performance.

Principle of the Method

The carboxylic acid group of CTFBA is converted to a less polar, more volatile ester, typically a methyl ester.[3] This is achieved through a chemical reaction with an agent like diazomethane or BF₃-Methanol.[3][10] The resulting CTFBA-methyl ester is then analyzed by GC-MS. The sample is vaporized in a hot injector and separated on a capillary column. In the mass spectrometer, molecules are ionized by high-energy electrons (Electron Ionization, EI), which causes extensive and reproducible fragmentation.[11] The resulting mass spectrum acts as a chemical fingerprint, allowing for confident identification and quantification using Selected Ion Monitoring (SIM).

Step-by-Step Protocol: GC-MS Analysis
  • Derivatization to Methyl Ester:

    • Caution: Derivatization agents can be hazardous. Perform all steps in a well-ventilated fume hood.

    • Method using BF₃-Methanol:

      • Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

      • Add 200 µL of 14% Boron Trifluoride in Methanol.

      • Seal the vial and heat at 60-70 °C for 30 minutes.[3]

      • Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

      • Vortex vigorously for 1 minute and allow the layers to separate.

      • Transfer the upper hexane layer, containing the methyl ester, to a clean GC vial for analysis.

  • Instrumentation and Parameters:

    Table 3: Suggested GC-MS Parameters

    Parameter Setting Rationale
    Gas Chromatography
    Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar A robust, general-purpose non-polar column suitable for a wide range of analytes.[10]
    Carrier Gas Helium, Constant Flow at 1.2 mL/min Inert carrier gas providing good efficiency.
    Injector Splitless, 250 °C For trace analysis, ensuring maximum transfer of analyte to the column.
    Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) A typical program to ensure good separation and elution of the derivatized analyte.
    Mass Spectrometry
    Ionization Mode Electron Ionization (EI), 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching.[12]
    Ion Source Temp. 230 °C Standard source temperature to prevent condensation.
    Transfer Line Temp. 280 °C Prevents analyte condensation between the GC and MS.

    | Acquisition Mode | Full Scan (m/z 50-350) for identification; SIM for quantification | Full scan provides a complete fragmentation pattern; SIM provides higher sensitivity.[13] |

  • Expected EI Fragmentation Pattern:

    • The derivatized molecule is this compound, methyl ester (C₈H₃ClF₄O₂), with a molecular weight of ~242.55 u.

    • Under EI, the molecular ion (M⁺˙) is expected at m/z 242 (with an M+2 peak at 244 due to the ³⁷Cl isotope). Common losses include the methoxy group (·OCH₃) and the entire methoxycarbonyl group (·COOCH₃).[14]

    Table 4: Predicted Major Ions in EI Mass Spectrum of CTFBA-Methyl Ester

    m/z (Mass-to-Charge) Proposed Fragment Ion Neutral Loss Significance
    242 / 244 [C₈H₃ClF₄O₂]⁺˙ - Molecular Ion (M⁺˙)
    211 / 213 [C₇H₃ClF₄O]⁺ ·OCH₃ Loss of methoxy radical
    183 / 185 [C₆ClF₄]⁺ ·COOCH₃ Loss of methoxycarbonyl radical

    | 148 | [C₆F₄]⁺˙ | Cl, ·COOCH₃ | Subsequent loss of chlorine |

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The choice of method should be guided by the specific application, sample matrix, and desired sensitivity. The LC-MS/MS protocol offers a direct, sensitive, and high-throughput approach ideal for quantitative analysis in aqueous or biological samples. The GC-MS method, while requiring a derivatization step, provides robust and reliable identification based on well-defined EI fragmentation patterns. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this compound.

References

The Quintessential Guide to Employing 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid as an Internal Standard in Advanced Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals on the effective utilization of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid as an internal standard in modern analytical workflows. With full editorial control, this document is structured to provide not just procedural steps, but a deep-seated understanding of the principles and practicalities that underpin its application, ensuring scientific rigor and trustworthy results.

The Principle of Internal Standardization: Beyond the Basics

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS, GC-MS), the use of an internal standard (IS) is paramount for achieving high accuracy and precision.[1][2] An internal standard is a compound of known concentration added to every sample—calibrators, quality controls, and unknowns—at the beginning of the sample preparation process. Its purpose is to correct for the variability inherent in the analytical procedure, from extraction efficiency to instrument response.[2]

The fundamental premise is that the internal standard will behave similarly to the analyte of interest throughout the entire analytical process. By calculating the ratio of the analyte's response to the internal standard's response, one can effectively normalize for variations, leading to more robust and reliable quantification.

Why this compound? A Rationale

The selection of an appropriate internal standard is a critical decision in method development. While stable isotope-labeled (SIL) internal standards are often considered the gold standard due to their near-identical physicochemical properties to the analyte, they are not always readily available or cost-effective.[1] In such cases, a carefully chosen structural analog, like this compound, can serve as an excellent alternative.

Several key characteristics make this compound a suitable internal standard for a range of applications, particularly for acidic, halogenated, or aromatic analytes:

  • Structural Similarity: Its benzoic acid core makes it structurally analogous to a wide array of acidic drugs, metabolites, and environmental pollutants.

  • Distinct Mass-to-Charge Ratio (m/z): The presence of chlorine and four fluorine atoms provides a unique and sufficiently high mass that is unlikely to overlap with endogenous components in biological matrices or with many common analytes.

  • Chromatographic Behavior: As a moderately polar and acidic compound, it exhibits predictable retention on reversed-phase columns, often eluting in a region of the chromatogram that is free from matrix interferences.

  • Ionization Efficiency: The electronegative fluorine and chlorine atoms can enhance its ionization efficiency in negative-ion mode electrospray ionization (ESI), leading to a strong and consistent signal.

  • Chemical Inertness: The tetrafluorinated aromatic ring imparts significant chemical stability, making it robust throughout various sample preparation procedures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an internal standard is essential for method development.

PropertyValueSource
CAS Number 5360-81-6[3]
Molecular Formula C₇HClF₄O₂[3]
Molecular Weight 228.53 g/mol [3]
Melting Point 89-91 °C[3]
Boiling Point 252.9 ± 35.0 °C (Predicted)[3]
pKa 1.57 ± 0.10 (Predicted)[3]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like methanol, acetonitrile

Application Focus: Quantification of an Acidic Pharmaceutical in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step protocol for a representative application: the quantification of a hypothetical acidic drug, "Analyte X," in human plasma using this compound as an internal standard. This protocol is based on established principles of bioanalytical method development for similar compounds.

Experimental Workflow Overview

The following diagram illustrates the overall workflow from sample receipt to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (Calibrator, QC, or Unknown) s2 Spike with Internal Standard (IS) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation & Reconstitution s5->s6 a1 Injection into LC System s6->a1 Reconstituted Sample a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI Negative Mode) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4 validation cluster_core Core Method Performance cluster_application Application-Specific Parameters Accuracy Accuracy (% Bias) Precision Precision (% CV) Accuracy->Precision Validation Validated Method Accuracy->Validation Precision->Validation Selectivity Selectivity (No Interference) LLOQ LLOQ (Lowest Quantifiable Level) Selectivity->LLOQ Selectivity->Validation LLOQ->Validation Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->Validation MatrixEffect Matrix Effect (Ion Suppression/Enhancement) MatrixEffect->Validation Recovery Extraction Recovery Recovery->Validation

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CAS 5360-81-6). The following troubleshooting guides and FAQs address specific, practical issues encountered during the purification of this highly functionalized intermediate, providing not just procedural steps but the underlying chemical principles to empower effective problem-solving.

Troubleshooting Guide: Common Purification Hurdles

This section is designed to address the most frequent and challenging issues observed during the purification of this compound.

Question 1: My isolated product is an off-white or light-brown solid, not the expected pure white crystalline powder. What is the likely cause and the best course of action?

Answer: The presence of color in your final product typically indicates contamination with highly conjugated organic impurities or trace amounts of metallic residues from synthesis reagents. These impurities often arise from side reactions during synthesis, such as diazotization or hydrolysis steps.[1][2]

Causality & Recommended Protocol:

  • Source of Color: Colored impurities are efficiently removed by adsorption onto a high-surface-area material. Activated carbon (charcoal) is the industry standard for this purpose.

  • Mechanism: The planar, aromatic structures of colored byproducts have strong van der Waals interactions with the graphitic surface of activated carbon, leading to their selective removal from the solution.

Step-by-Step Decolorization and Recrystallization Protocol:

  • Solvent Selection: Choose an appropriate recrystallization solvent. Based on the properties of similar fluorinated benzoic acids, a mixed solvent system like Toluene/Heptane or a single solvent like Toluene can be effective.[1]

  • Dissolution: In a flask, dissolve the crude, colored this compound in the minimum amount of hot toluene required for complete dissolution.

  • Charcoal Treatment: Add a small amount (typically 1-2% w/w of your compound) of activated charcoal to the hot solution.

    • Scientist's Note: Avoid adding charcoal to a boiling solution, as it can cause violent bumping. Add it to the hot, but not boiling, solution.

  • Hot Filtration: Maintain the solution's temperature and perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. For maximum yield, you may subsequently cool it further in an ice bath.

  • Isolation & Drying: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold solvent (heptane), and dry under vacuum.

Question 2: My post-purification HPLC analysis shows a persistent impurity with a retention time very close to my main product. Standard recrystallization isn't improving purity. What's the next step?

Answer: This scenario suggests the presence of a structurally similar impurity, such as an isomer or a related fluorinated benzoic acid, which has a solubility profile very similar to your target compound. When co-crystallization occurs, a more selective purification technique is required.

Causality & Recommended Protocol:

  • The Challenge of Co-Crystallization: Structurally analogous molecules can easily be incorporated into the crystal lattice of your target compound, making separation by simple recrystallization inefficient.

  • Orthogonal Separation: To resolve this, you must employ a purification method based on a different chemical principle. Column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the logical next step.[3]

Workflow for Chromatographic Purification:

  • Stationary Phase: Use silica gel as the stationary phase. The acidic nature of the benzoic acid group ensures strong interaction.

  • Mobile Phase (Eluent): A gradient solvent system is often most effective. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or diethyl ether. The addition of a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase is crucial to keep the benzoic acid protonated and prevent peak tailing on the silica gel.

  • Loading: Dissolve the impure compound in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and load it onto the column.

  • Elution & Fraction Collection: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) or a rapid HPLC method.

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and re-precipitate or recrystallize the resulting solid if necessary to obtain a highly crystalline final product.

Question 3: My recovery yield after recrystallization is consistently below 50%. How can I improve this?

Answer: Low yield is one of the most common frustrations in recrystallization. It is almost always a result of using an excessive volume of solvent during the initial dissolution step.

Causality & Recommended Protocol:

  • The Principle of Supersaturation: Recrystallization works by creating a supersaturated solution from which the pure compound preferentially crystallizes upon cooling. If too much solvent is used, the solution may not reach saturation upon cooling, and a significant portion of your product will remain dissolved.

Key Steps for Yield Optimization:

  • Use Minimum Solvent: Add the hot solvent portion-wise to your crude solid, with stirring, until the solid just dissolves. This ensures you are at the saturation point at that high temperature.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.

  • Solvent Choice: Ensure you are using an appropriate solvent—one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Refer to the solubility table below.

Frequently Asked Questions (FAQs)

Q: What are the typical impurities found in synthetic this compound? A: Impurities are directly related to the synthetic route. Common syntheses may involve the hydrolysis of a benzonitrile precursor or reactions starting from other substituted fluorobenzenes.[4][5] Potential impurities include:

  • Unreacted starting materials (e.g., 3-chloro-2,4,5,6-tetrafluorobenzonitrile).

  • Isomeric byproducts from non-selective halogenation or functionalization steps.

  • Products of incomplete hydrolysis or side reactions.

Q: How can I definitively assess the purity of my final product? A: A combination of analytical techniques is recommended for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic or formic acid) is a typical starting point.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR can confirm the structure and identify organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of any unknown impurity peaks observed in the HPLC chromatogram.[7][8]

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

Q: Is this compound stable to heat and acidic/basic conditions during purification? A: this compound is a robust molecule. The polyfluorinated aromatic ring is chemically stable. The carboxylic acid functionality allows for standard acid-base manipulations. With a predicted pKa of around 1.57, it is a relatively strong acid and will readily deprotonate in basic solutions (e.g., aqueous sodium bicarbonate) and remain protonated in strong acidic solutions.[9] This stability allows for purification via acid-base extraction if basic or neutral impurities need to be removed.

Data & Protocols
Solubility Profile

Proper solvent selection is critical for successful purification. The following table provides a general guide to the solubility of this compound. Note: Experimental verification is always recommended.

SolventSolubility at 25 °CSolubility at Boiling PointSuitability for Recrystallization
WaterLowLowPoor
Heptane / HexaneVery LowLowGood for washing, poor for dissolving
TolueneSparingly SolubleHighExcellent
DichloromethaneHighN/APoor (too soluble)
Ethyl AcetateHighHighPoor (too soluble)
Methanol / EthanolHighHighPoor (too soluble)
Workflow: Selecting a Purification Strategy

The following diagram outlines a logical decision-making process for purifying your crude product.

Purification_Workflow cluster_impurities Impurity Profile cluster_solutions Purification Method start Crude Product Analysis (TLC, HPLC, Appearance) colored Colored Impurities? start->colored polar Polar Impurities? (e.g., salts) start->polar structural Structural Analogs? (Isomers, etc.) start->structural charcoal Recrystallization with Activated Charcoal colored->charcoal Yes recryst Standard Recrystallization colored->recryst No extraction Aqueous Acid-Base Extraction polar->extraction Yes polar->recryst No chromatography Column Chromatography structural->chromatography Yes structural->recryst No charcoal->recryst Followed by extraction->recryst Followed by

References

Technical Support Center: Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid. This key intermediate is crucial in the development of advanced pharmaceuticals and specialty chemicals, largely due to the unique physicochemical properties imparted by its dense halogen substitution. However, its synthesis is often challenging, with byproduct formation being a primary obstacle to achieving high purity and yield. This guide provides in-depth, field-proven insights into the common synthetic pathways, the mechanistic origins of frequent byproducts, and robust troubleshooting strategies to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent strategies both start from 1,3-dichloro-2,4,5,6-tetrafluorobenzene and involve the formation of a carbon nucleophile, which is subsequently quenched with carbon dioxide.

  • Organometallic Pathway (Grignard or Organolithium): This involves the selective mono-metalation of 1,3-dichloro-2,4,5,6-tetrafluorobenzene to form a Grignard or organolithium reagent, followed by carboxylation with dry ice (solid CO₂). This is often the preferred route due to the availability of starting materials.

  • Hydrolysis of a Nitrile Intermediate: An alternative route involves the synthesis of 3-chloro-2,4,5,6-tetrafluorobenzonitrile, which is then hydrolyzed to the corresponding carboxylic acid. This can be a high-yielding route but adds an extra synthetic step.

Q2: Why is byproduct formation so prevalent in the organometallic synthesis of this compound?

The primary challenge stems from the high reactivity of the organometallic intermediates (Grignard or organolithium reagents). These species are not only potent carbon nucleophiles but also exceptionally strong bases.[1] Consequently, they can react with any available electrophile or proton source, often leading to a mixture of products. The most common issues are:

  • Protonolysis: Reaction with trace amounts of water or other protic impurities in the solvent, atmosphere, or on the glassware.[2]

  • Di-metalation: Formation of a di-Grignard or di-lithium species, leading to a dicarboxylic acid byproduct.

  • Incomplete Reaction: Unreacted starting material remaining in the final mixture.

Q3: I see an unexpected peak in my analysis corresponding to a loss of one chlorine and the addition of one hydrogen. What is it?

This is almost certainly 1-chloro-2,3,4,5-tetrafluorobenzene . It is the most common byproduct in organometallic routes and results from the protonolysis of your Grignard or organolithium intermediate by an adventitious proton source (e.g., moisture). See the troubleshooting guide below for detailed mitigation strategies.

Troubleshooting Guide: Organometallic Pathway

This section focuses on the synthesis via a Grignard or organolithium intermediate, as it is the most common and where most issues arise.

Issue 1: Low Yield with Significant Unreacted Starting Material
  • Problem: Your final product mixture contains a low concentration of the desired carboxylic acid and a large amount of the starting material, 1,3-dichloro-2,4,5,6-tetrafluorobenzene.

  • Probable Cause: Inefficient formation of the organometallic intermediate. This can be due to inactive magnesium (for Grignard), impure organolithium reagent, or insufficient reaction time/temperature. For Grignard reactions, the magnesium surface can be passivated by an oxide layer, preventing the reaction.

  • Solutions & Preventative Measures:

    • Magnesium Activation (Grignard): Ensure the magnesium turnings are fresh and dry. Activate them before use by stirring vigorously under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethylene gas indicates activation.

    • Reagent Titration (Organolithium): The concentration of commercial organolithium reagents can decrease over time. Titrate your n-butyllithium or other organolithium reagent before use to ensure accurate stoichiometry.

    • Temperature Control: While initial Grignard formation can be initiated with gentle heating, the subsequent reaction should be controlled. Organolithium reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[3]

    • Increase Reaction Time: Allow sufficient time for the metal-halogen exchange to complete. Monitor the reaction by TLC or GC analysis of quenched aliquots if possible.

Issue 2: Major Byproduct Identified as 1-Chloro-2,3,4,5-tetrafluorobenzene
  • Problem: A significant portion of your product is the protonated, dechlorinated starting material.

  • Probable Cause: Protonolysis of the highly basic organometallic intermediate by trace moisture or other protic impurities.[1][2] The C-Mg or C-Li bond is rapidly cleaved by even weak acids like water.

  • Solutions & Preventative Measures:

    • Strict Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled while hot under a positive pressure of an inert gas (Argon or Nitrogen).

    • Solvent Purity: Use anhydrous grade solvents, preferably freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).

    • Inert Atmosphere: Maintain a positive pressure of a dry inert gas throughout the entire process, from reagent addition to quenching.

    • Carboxylation Procedure: Quench the reaction by pouring the organometallic solution onto a large excess of freshly crushed dry ice, or by bubbling dry CO₂ gas through the solution. Do not add dry ice to the reaction flask, as this can introduce condensed atmospheric moisture.

Issue 3: Formation of a Di-acid Byproduct (2,4,5,6-Tetrafluoroisophthalic acid)
  • Problem: Your product is contaminated with a more polar, di-acid byproduct that is difficult to separate.

  • Probable Cause: Non-selective di-metalation of the starting material, where both chlorine atoms are replaced by the organometallic species. This is more common when using an excess of the metal or organolithium reagent.

  • Solutions & Preventative Measures:

    • Control Stoichiometry: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of magnesium or organolithium reagent relative to the 1,3-dichloro-2,4,5,6-tetrafluorobenzene. This ensures the starting material is the limiting reagent, minimizing the chance of double addition.

    • Slow Reagent Addition: Add the starting material slowly to the suspension of magnesium or the solution of organolithium. This maintains a low concentration of the aryl halide relative to the metalating agent, favoring mono-substitution.

    • Low Temperature: For organolithium reactions, maintaining a very low temperature (-78 °C) is crucial for selectivity.

Summary Table of Common Byproducts (Organometallic Route)
Byproduct NameChemical StructureProbable CauseHow to Minimize
1-Chloro-2,3,4,5-tetrafluorobenzeneC₆HF₄ClProtonolysis of the organometallic intermediate by moisture.Strict anhydrous conditions, inert atmosphere, pure solvents.
2,4,5,6-Tetrafluoroisophthalic acidC₈H₂F₄O₄Di-metalation of the starting material.Control stoichiometry carefully (use <1 eq. of metalating agent).
Unreacted Starting MaterialC₆Cl₂F₄Incomplete reaction or passivation of the metal.Activate magnesium; titrate organolithium; ensure sufficient reaction time.
Visualization of Byproduct Formation

Here is a diagram illustrating the desired reaction pathway versus the common side reactions during a Grignard synthesis.

SynthesisPathway Start 1,3-Dichloro-2,4,5,6- tetrafluorobenzene Grignard Grignard Intermediate (Ar-MgCl) Start->Grignard + Mg, THF DiGrignard Di-Grignard Intermediate (ClMg-Ar-MgCl) Start->DiGrignard + 2 Mg (excess) (Side Reaction) Product 3-Chloro-2,4,5,6-tetrafluoro- benzoic acid (Product) Grignard->Product 1. CO₂ (dry ice) 2. H₃O⁺ workup Byproduct1 1-Chloro-2,3,4,5-tetrafluoro- benzene (Byproduct) Grignard->Byproduct1 Protonolysis Proton_Source Trace H₂O Byproduct2 Dicarboxylic Acid (Byproduct) DiGrignard->Byproduct2 1. CO₂ 2. H₃O⁺

Caption: Key reaction pathways in the Grignard synthesis.

Experimental Protocol: Grignard Synthesis

This protocol outlines a standard procedure for the synthesis, with critical notes on minimizing byproduct formation.

Materials:

  • Magnesium turnings

  • 1,3-dichloro-2,4,5,6-tetrafluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Dry Ice (solid CO₂)

  • Hydrochloric acid (e.g., 3M HCl)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter.

    • CRITICAL: Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.05 eq.) into the reaction flask. Add one small crystal of iodine.

    • Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes, creating a purple vapor. This helps activate the magnesium.

    • Allow the flask to cool. Add a small volume of anhydrous THF to cover the magnesium.

    • Dissolve 1,3-dichloro-2,4,5,6-tetrafluorobenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion (approx. 10%) of the aryl chloride solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate, larger beaker, place a large excess of freshly crushed dry ice.

    • CRITICAL: Under a positive flow of inert gas, slowly transfer the Grignard solution from the reaction flask to the beaker containing the dry ice via a cannula. This prevents atmospheric moisture from entering the reaction.

    • Allow the mixture to warm to room temperature slowly as the excess CO₂ sublimes.

  • Workup and Purification:

    • Once at room temperature, slowly quench the reaction mixture by adding 3M HCl until the solution is acidic (test with pH paper) and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude product.

    • The primary byproducts (starting material, protonated byproduct) are less polar than the desired carboxylic acid. Purification can be achieved by recrystallization or by an acid-base extraction, where the carboxylic acid is selectively extracted into a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

References

Technical Support Center: Optimizing the Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by referenced literature.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal and materials chemistry, primarily proceeds through two strategic pathways. The selection of a particular route often depends on the availability of starting materials, scalability, and safety considerations. This guide will address common issues and optimization strategies for both major pathways:

  • Carboxylation via Organometallic Intermediates: This approach involves the generation of an organometallic species from 1-chloro-2,3,4,5-tetrafluorobenzene, followed by quenching with carbon dioxide.

  • Sandmeyer Reaction: This classic transformation allows for the conversion of an amino group on the tetrafluorobenzoic acid scaffold to a chloro substituent via a diazonium salt intermediate.

Each pathway presents a unique set of challenges. This guide aims to provide a systematic approach to overcoming them, thereby enhancing reaction yield and product purity.

Route 1: Carboxylation of 1-Chloro-2,3,4,5-tetrafluorobenzene

This route is predicated on the deprotonation of the aromatic ring to form a potent nucleophile, which then reacts with carbon dioxide. The most common methods involve ortho-lithiation.

Troubleshooting Guide: Carboxylation Route

Question: My lithiation reaction is not initiating or is giving very low yields of the desired product after carboxylation. What are the potential causes?

Answer: Failure to form the aryllithium intermediate is a frequent issue, typically stemming from several critical factors:

  • Presence of Moisture: Organolithium reagents are extremely potent bases and will be instantly quenched by any protic source, including trace amounts of water in your glassware, solvent, or on the surface of your starting material.

    • Solution: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of dry, inert gas (Argon or Nitrogen). Solvents like THF or diethyl ether must be anhydrous, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

  • Inactive or Poor Quality n-Butyllithium: The titer of commercially available n-butyllithium can decrease over time, especially with improper storage.

    • Solution: It is crucial to titrate your n-butyllithium solution before use to determine its exact molarity. A common method is the titration with a known concentration of a suitable indicator like diphenylacetic acid in THF.

  • Incorrect Reaction Temperature: The temperature for lithiation is critical. If the temperature is too high, side reactions can occur. If it's too low, the reaction may be too slow.

    • Solution: For the lithiation of polyfluoroarenes, deprotonation is typically carried out at low temperatures, such as -78 °C (a dry ice/acetone bath), to prevent side reactions like benzyne formation.

  • Regioselectivity Issues: In polychlorofluoroarenes, deprotonation almost always occurs at a position adjacent to a fluorine atom[1]. In 1-chloro-2,3,4,5-tetrafluorobenzene, this would lead to lithiation at the C2 or C6 position. However, competitive deprotonation can lead to a mixture of products.

    • Solution: The use of a directing metalation group (DMG) can enhance regioselectivity. In this case, the fluorine atoms themselves act as activating groups for ortho-deprotonation[2]. Using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can sometimes offer different selectivity compared to n-BuLi[1].

Question: After adding dry ice, my yield of carboxylic acid is still low, and I isolate a significant amount of my starting material. Why is the carboxylation step inefficient?

Answer: Inefficient trapping of the aryllithium intermediate with CO₂ is a common bottleneck.

  • Poor CO₂ Quality and Delivery: The surface of dry ice can accumulate a layer of ice from atmospheric moisture, which will quench the aryllithium reagent before it can react with CO₂.

    • Solution: Use freshly crushed, high-quality dry ice. It is often beneficial to quickly rinse the dry ice with a small amount of anhydrous solvent before use. For a more controlled reaction, gaseous CO₂ that has been passed through a drying tube can be bubbled through the solution, or the reaction mixture can be transferred via cannula into a flask saturated with dry CO₂ gas.

  • Formation of a Passivating Layer: As the carboxylate salt forms, it can precipitate and coat the surface of the remaining dry ice, preventing further reaction.

    • Solution: Vigorous stirring is essential during the addition of the aryllithium solution to the dry ice (or vice versa). Adding the aryllithium solution to a well-stirred slurry of crushed dry ice in an anhydrous solvent (like THF) is generally the most effective method.

  • Reversibility and Carbonate Formation: The initial adduct can react with another equivalent of the aryllithium to form a ketone, which is then further reduced.

    • Solution: Maintaining a large excess of CO₂ and a low temperature during the quench helps to favor the formation of the carboxylate.

Experimental Protocol: Lithiation and Carboxylation

This is a generalized protocol based on established procedures for ortho-lithiation of fluoroarenes. Optimization may be required.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve 1-chloro-2,3,4,5-tetrafluorobenzene (1.0 eq.) in anhydrous THF (concentration typically 0.1-0.5 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., of known concentration) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹⁹F NMR or GC-MS to check for deuterium incorporation.

  • Carboxylation: In a separate flask, create a well-stirred slurry of freshly crushed dry ice in a small amount of anhydrous THF. Transfer the aryllithium solution from the first flask into the dry ice slurry via a pre-cooled cannula.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

  • Purification: Combine the organic layers and extract the acidic product with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃). Wash the basic aqueous layer with ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to precipitate the this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization[3].

Workflow Diagram: Carboxylation Route```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Chloro-2,3,4,5- tetrafluorobenzene in anhydrous THF B Add n-BuLi @ -78°C A->B C Stir for 1-2h (Arylithium formation) B->C D Quench with excess dry CO₂ C->D E Acidic Work-up (1M HCl) D->E F Solvent Extraction (e.g., Ether) E->F G Base Extraction (e.g., NaOH) F->G H Acidification & Precipitation G->H I Filtration & Drying H->I J Recrystallization I->J K Pure Product J->K

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for higher yield? A1: Both routes can provide good yields, but the Sandmeyer reaction is often more reliable and scalable for this class of compounds, provided the amino precursor is accessible. Organolithium chemistry is extremely sensitive to conditions and can be more challenging to optimize for high yields on a larger scale.

Q2: What are the main impurities I should expect in each route? A2:

  • Carboxylation Route: The primary impurities are unreacted 1-chloro-2,3,4,5-tetrafluorobenzene and potentially a small amount of the corresponding phenol if the reaction is quenched with non-anhydrous CO₂. Dimeric biphenyl species from Wurtz-type coupling can also form.

  • Sandmeyer Route: The main impurities are often the corresponding phenol (3-hydroxy-2,4,5,6-tetrafluorobenzoic acid) from reaction with water, and potentially unreacted starting amine if diazotization was incomplete. Azo-coupled dimers are also a possibility.

Q3: How can I best purify the final product? A3: this compound is a solid. The most effective purification method is typically recrystallization.[3] A solvent system of ethanol/water, toluene, or hexane/ethyl acetate can be explored. An acid-base extraction during the work-up is also a crucial purification step to separate the acidic product from neutral or basic impurities.

Q4: What are the key safety precautions for these reactions? A4:

  • Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under a strict inert atmosphere by trained personnel.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is critical to use them in solution immediately after their formation and to avoid their isolation.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.

Summary of Key Parameters for Yield Improvement

ParameterCarboxylation via LithiationSandmeyer Reaction
Starting Material Purity Must be anhydrous.Standard purity is acceptable.
Atmosphere Strict inert atmosphere (Ar or N₂) required.Air is generally acceptable, though N₂ is good practice.
Temperature Control Critical for both lithiation (-78 °C) and carboxylation (low temp).Critical for diazotization (0-5 °C). Decomposition temperature needs optimization.
Reagent Quality Titer of n-BuLi must be known. Anhydrous solvents are essential.Freshly prepared CuCl solution is recommended.
Stirring Vigorous stirring is crucial during carboxylation.Efficient stirring is needed for all steps.

References

Avoiding side reactions with 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,4,5,6-tetrafluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile but reactive compound. Our goal is to provide you with the expertise and practical insights needed to mitigate side reactions and optimize your synthetic outcomes.

I. Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic compound. The presence of four electron-withdrawing fluorine atoms and one chlorine atom on the benzene ring significantly influences the reactivity of both the aromatic system and the carboxylic acid moiety. The high degree of halogenation makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), while also increasing the acidity of the carboxylic acid group.

Key Reactivity Considerations:
  • Carboxylic Acid Activation: The electron-withdrawing nature of the halogen substituents enhances the acidity of the carboxylic acid (pKa is predicted to be around 1.57), making it easier to deprotonate.[1] However, the steric hindrance from the ortho-fluorine atoms can pose challenges for certain reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is prone to attack by nucleophiles. The chlorine atom is a potential leaving group, but the fluorine atoms, particularly at the para-position (C5), can also be displaced under certain conditions.[2]

  • Decarboxylation: Like many polyhalogenated benzoic acids, this compound can undergo decarboxylation under thermal stress or in the presence of certain catalysts, especially copper salts.[3][4]

Below is a workflow to help you troubleshoot common issues encountered when working with this compound.

G cluster_0 Initial Reaction Setup cluster_1 Observed Problem cluster_2 Potential Cause cluster_3 Recommended Solution Carboxylic Acid Activation Carboxylic Acid Activation Low Yield Low Yield Carboxylic Acid Activation->Low Yield No Reaction No Reaction Carboxylic Acid Activation->No Reaction Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Side Product Formation Side Product Formation Nucleophilic Aromatic Substitution->Side Product Formation Esterification Esterification Esterification->Low Yield Inefficient Activation Inefficient Activation Low Yield->Inefficient Activation Decarboxylation Decarboxylation Low Yield->Decarboxylation SNAr Side Reaction SNAr Side Reaction Side Product Formation->SNAr Side Reaction Steric Hindrance Steric Hindrance No Reaction->Steric Hindrance Optimize Coupling Reagent Optimize Coupling Reagent Inefficient Activation->Optimize Coupling Reagent Lower Reaction Temperature Lower Reaction Temperature SNAr Side Reaction->Lower Reaction Temperature Use Bulky Base Use Bulky Base SNAr Side Reaction->Use Bulky Base Decarboxylation->Lower Reaction Temperature Convert to Acid Chloride Convert to Acid Chloride Steric Hindrance->Convert to Acid Chloride

Caption: Troubleshooting workflow for reactions involving this compound.

II. Troubleshooting Guides & FAQs

Category 1: Amide Coupling Reactions

Question 1: I am getting low yields in my amide coupling reaction with this compound using standard coupling reagents like EDC/HOBt. What could be the issue and how can I improve the yield?

Answer:

Low yields in amide coupling reactions with this substrate are often due to a combination of steric hindrance from the ortho-fluorine atoms and the electronic properties of the polyfluorinated ring. While the carboxylic acid is acidic, the approach of the amine to the activated intermediate can be sterically hindered.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents might not be potent enough to efficiently activate the sterically hindered carboxylic acid.

    • Troubleshooting:

      • Switch to a more powerful coupling reagent: Urnium-based reagents like HATU or HBTU, or phosphonium-based reagents like PyBOP are often more effective for hindered couplings.[5][6]

      • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine. This ensures the formation of the activated species.[7]

      • Convert to the acid chloride: This is often the most reliable method for hindered acids. React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[8][9] The resulting acid chloride is highly reactive towards amines.

  • Side Reactions:

    • Nucleophilic Aromatic Substitution (SNAr): The amine nucleophile can attack the electron-deficient aromatic ring, leading to the displacement of a halogen (usually the para-fluorine or the chlorine). This is more likely with less hindered amines and at elevated temperatures.

      • Troubleshooting:

        • Keep the reaction temperature low (0 °C to room temperature).

        • Use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize side reactions.

Experimental Protocol: Conversion to Acid Chloride and Amide Formation

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane.[9]

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as DIPEA or pyridine (1.2 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

Category 2: Esterification Reactions

Question 2: I am attempting to synthesize a methyl ester of this compound using Fischer esterification (methanol with a catalytic amount of sulfuric acid), but the reaction is incomplete even after prolonged heating. What is a more effective method?

Answer:

Fischer esterification is an equilibrium-driven process and can be inefficient for sterically hindered and electron-deficient benzoic acids. The ortho-fluorine atoms hinder the approach of the alcohol to the carbonyl carbon.

Potential Causes & More Effective Solutions:

  • Steric Hindrance and Electronic Deactivation: The bulky ortho-fluorines and the electron-withdrawing nature of the ring make the carbonyl carbon less electrophilic.

    • Troubleshooting:

      • Use a more reactive electrophile: Convert the carboxylic acid to its acid chloride first (as described in the amide coupling section) and then react it with the alcohol in the presence of a base like pyridine or TEA.

      • Yamaguchi Esterification: This is an excellent method for sterically hindered substrates.[10] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of DMAP.

      • Reaction with Diazomethane: For the specific synthesis of a methyl ester, reaction with diazomethane is highly efficient, though it requires caution due to the hazardous nature of the reagent.

Experimental Protocol: Yamaguchi Esterification

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 1 hour.

  • In a separate flask, dissolve the alcohol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 1.5 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

Category 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 3: I am trying to perform a nucleophilic aromatic substitution on this compound to displace the chlorine atom with an amine. However, I am observing a mixture of products, including displacement of a fluorine atom. How can I improve the selectivity?

Answer:

The regioselectivity of SNAr reactions on polyhalogenated aromatic rings is highly dependent on the reaction conditions and the nature of the nucleophile. While chlorine is generally a better leaving group than fluorine in many contexts, the high electron deficiency of the ring can lead to competitive displacement of the fluorine atom, especially at the para-position (relative to the activating carboxylate group).

Factors Influencing Selectivity & Troubleshooting:

  • Reaction Temperature: Higher temperatures often lead to a loss of selectivity.

    • Troubleshooting: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and cool if necessary.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate SNAr reactions.

    • Troubleshooting: The choice of solvent can sometimes influence selectivity. If you are observing poor selectivity in DMF, consider trying DMSO or another polar aprotic solvent.

  • Nature of the Nucleophile: The hardness/softness and steric bulk of the nucleophile can affect the site of attack.

Decision Tree for SNAr on the Aromatic Ring:

G start Goal: Selective SNAr on This compound q1 Target Leaving Group? start->q1 cl Chlorine q1->cl Chlorine f Fluorine (para) q1->f Fluorine cond_cl Milder Conditions: - Lower Temperature (RT) - Less Polar Solvent (e.g., THF) - Bulky Nucleophile cl->cond_cl cond_f Forcing Conditions: - Higher Temperature - Polar Aprotic Solvent (DMF, DMSO) - Strong, less hindered nucleophile f->cond_f outcome_cl Favors Displacement of Chlorine cond_cl->outcome_cl outcome_f Favors Displacement of para-Fluorine cond_f->outcome_f

References

Stability of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CAS No. 5360-81-6). This guide is designed for our valued partners in research, discovery, and development. Here, we address common and complex questions regarding the stability and handling of this highly functionalized benzoic acid derivative. Our goal is to provide not just answers, but a foundational understanding of the molecule's behavior, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the standard storage and handling recommendations for this compound to ensure its long-term stability?

A1: this compound is a solid that is stable under normal, ambient conditions.[1][2] However, to maximize its shelf-life and prevent gradual degradation, adherence to strict storage protocols is critical.

Core Recommendations:

  • Temperature: Store in a cool, dry area.[3] Ambient temperatures are generally acceptable.[2]

  • Atmosphere: Keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[1][4] Storage in a well-ventilated place is also recommended.[1][5]

  • Light: While specific photostability data is limited, aromatic compounds, in general, can be sensitive to UV light.[6] As a best practice, store the compound in an amber vial or in a dark location to prevent potential photodegradation.

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[3][4] Due to its reactivity profile (see Q4), it should also be stored separately from strong bases or nucleophiles unless a reaction is intended.

ParameterRecommendationRationale
Container Original, tightly sealed, clearly labeled container.[1][3]Prevents contamination, moisture ingress, and misidentification.
Temperature Cool, dry environment.[3]Minimizes risk of thermal degradation and hygroscopic absorption.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.Displaces oxygen and moisture, preventing oxidative or hydrolytic degradation.
Light Exposure Protect from direct light (use amber vials or store in darkness).Aromatic rings can be susceptible to photodegradation.[6]
Proximity Isolate from strong bases, strong oxidizing agents, and nucleophiles.[3][4]Prevents unintended chemical reactions and degradation.
Q2: How does pH affect the stability of this compound in aqueous or protic solutions?

A2: The stability of this compound in solution is significantly influenced by pH. With a predicted pKa of approximately 1.57, it is a relatively strong carboxylic acid and will exist predominantly as its carboxylate anion in solutions with a pH above ~2.[2]

  • Acidic to Neutral Conditions (pH < 7): The compound is expected to be relatively stable. However, forceful acidic conditions at elevated temperatures could potentially promote unwanted side reactions, though this is less likely than degradation under basic conditions.[6]

  • Alkaline Conditions (pH > 7): The electron-deficient nature of the polyhalogenated ring makes it susceptible to nucleophilic attack. Under basic conditions, hydroxide ions (OH⁻) can act as nucleophiles, potentially leading to slow hydrolysis and dehalogenation (specifically, defluorination). The rate of such dehalogenation reactions on halogenated aromatic compounds typically increases with pH.[7] This can result in the formation of hydroxylated impurities over time, compromising the integrity of your sample. For studies on related halogenated compounds, alkaline conditions have been shown to substantially increase hydrolysis rates.[7]

Therefore, for applications where the parent compound's integrity is paramount, it is crucial to maintain a neutral to mildly acidic pH and avoid prolonged exposure to basic media, especially at elevated temperatures.

Q3: My experiment is showing unexpected byproducts. How can I troubleshoot potential degradation?

A3: Unexpected results can often be traced back to the stability of a key reagent. If you suspect degradation of this compound, a systematic approach is required. The following workflow can help you diagnose the issue.

G start Unexpected Experimental Result Observed check_storage 1. Verify Storage Conditions - Tightly sealed? - Cool, dry, dark place? start->check_storage check_purity 2. Confirm Initial Purity - Run analytical check (NMR, LC-MS) on starting material. check_storage->check_purity check_solvent 3. Evaluate Solvent - Is it anhydrous? - Is it non-nucleophilic? - Any basic impurities? check_purity->check_solvent check_reagents 4. Assess Other Reagents - Are any reagents strongly basic or nucleophilic (e.g., amines, hydroxides)? check_solvent->check_reagents check_conditions 5. Review Reaction Conditions - Was the temperature too high? - Was the solution exposed to light? - Was the pH controlled? check_reagents->check_conditions snar_product Hypothesis: Nucleophilic Aromatic Substitution (SNAr) - Look for masses corresponding to substitution of F or Cl by solvent/ reagent nucleophile. check_reagents->snar_product If 'Yes' hydrolysis_product Hypothesis: Hydrolysis - Look for masses corresponding to replacement of F/Cl with -OH. check_conditions->hydrolysis_product If pH/temp uncontrolled end_conclusion Conclusion: Identify Source & Optimize Protocol check_conditions->end_conclusion If conditions were harsh snar_product->end_conclusion hydrolysis_product->end_conclusion

Caption: Troubleshooting workflow for unexpected byproducts.

Q4: What is the reactivity profile of this compound with nucleophiles?

A4: This is a critical consideration. The benzene ring of this molecule is highly electron-deficient due to the strong inductive effect of the five halogen substituents (four fluorine, one chlorine). This makes the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[8][9]

  • Mechanism: A nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized intermediate (a Meisenheimer complex). Subsequently, a halide ion is eliminated, restoring aromaticity.

  • Leaving Group: In polyfluoroaromatic compounds, fluorine is generally replaced more readily than chlorine, bromine, or iodine in nucleophilic substitution reactions.[8][9] Therefore, reaction with a nucleophile (e.g., amines, alkoxides, hydroxides) is most likely to displace a fluorine atom rather than the chlorine atom.

  • Regioselectivity: The position of attack is directed by the combined electronic effects of the substituents. For monosubstituted pentafluorobenzenes, attack often occurs at the para-position.[8] For this compound, the carboxylate group (under neutral or basic conditions) is a deactivating group, and the halogens direct the incoming nucleophile. The most likely site of attack would be the carbon atom para to the carboxyl group (C-6) or the carbon para to the chlorine atom (C-5). The precise outcome will depend on the nucleophile and reaction conditions.

This inherent reactivity is a powerful tool for synthesis but can be a source of instability if unintended nucleophiles are present in your reaction mixture (e.g., basic solvents, water, amine additives).

G sub This compound (Highly Electron-Deficient Ring) complex Meisenheimer Complex (Resonance-Stabilized Intermediate) sub->complex Attack at C-F bond nuc Nucleophile (e.g., R-NH₂, RO⁻, OH⁻) nuc->complex product Substituted Product (e.g., Amino- or Alkoxy- derivative) complex->product Elimination of F⁻

Caption: Putative pathway for nucleophilic aromatic substitution.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and analyzing for degradation.

Objective: To identify conditions that lead to the degradation of the target compound and characterize the resulting impurities.

Materials:

  • This compound

  • Solvent of interest (e.g., Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30%

  • Analytical equipment: HPLC-UV, LC-MS

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Stress Conditions:

    • Control: Mix 1 mL of stock solution with 1 mL of solvent. Keep at room temperature, protected from light.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for a defined period (e.g., 30 mins, 2 hours, 8 hours). Note: Degradation may be rapid.

    • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for a defined period (e.g., 2, 8, 24 hours).

    • Thermal Stress: Place a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for 24 hours. Dissolve in solvent for analysis.

    • Photolytic Stress: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for a defined period (e.g., 8, 24, 72 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples, including the control, by HPLC-UV to quantify the remaining parent compound. Calculate the percentage of degradation.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products, which can help elucidate the degradation pathway.

References

Technical Support Center: Optimization of Reaction Parameters for 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles and troubleshooting strategies to empower you to overcome common experimental hurdles and achieve optimal results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides in-depth explanations, step-by-step protocols, and visual aids to clarify complex concepts.

I. Synthesis Pathway Overview & Core Challenges

The synthesis of this compound typically involves the formation of an organometallic intermediate followed by carboxylation, or the hydrolysis of a nitrile precursor. Each approach presents a unique set of challenges that require careful control of reaction parameters.

Diagram: Synthetic Approaches

cluster_0 Grignard/Lithiation Pathway cluster_1 Nitrile Hydrolysis Pathway A 1-Bromo-3-chloro-2,4,5,6-tetrafluorobenzene B Organometallic Intermediate (Grignard or Aryllithium) A->B Mg or BuLi C This compound B->C 1. CO2 2. H3O+ D 3-Chloro-2,4,5,6-tetrafluorobenzonitrile E 3-Chloro-2,4,5,6-tetrafluorobenzamide (Intermediate) D->E Partial Hydrolysis (e.g., H2SO4) F This compound E->F Full Hydrolysis (e.g., NaOH, H+)

Caption: Key synthetic routes to the target compound.

II. Troubleshooting Guide & FAQs

Scenario 1: Low Yield in Grignard-Mediated Carboxylation

Question: I am attempting to synthesize this compound from 1-bromo-3-chloro-2,4,5,6-tetrafluorobenzene via a Grignard reaction, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Grignard reactions, especially with highly fluorinated substrates, are a common issue. The primary culprits are often moisture, improper initiation of the Grignard reagent formation, and side reactions.

Causality and Optimization Strategies:
  • Moisture and Protic Contaminants: Grignard reagents are potent bases and will be quenched by even trace amounts of water, alcohols, or other acidic protons.[1]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous.[1][2] THF is often preferred for less reactive aryl halides.[2]

  • Initiation of Grignard Reagent Formation: The reaction between magnesium turnings and the aryl halide can sometimes be difficult to initiate.

    • Solution:

      • Activation of Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

      • Concentration: Begin by adding a small amount of the aryl halide to the magnesium in a minimal amount of solvent. Once the reaction initiates (indicated by bubbling or a gentle reflux), the remaining aryl halide solution can be added dropwise.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a biphenyl byproduct. This is more prevalent at higher temperatures.

    • Solution: Maintain a low reaction temperature during the formation of the Grignard reagent and the subsequent carboxylation. Add the aryl halide solution slowly to keep its concentration low in the reaction mixture.

Optimized Protocol: Grignard-Mediated Carboxylation
ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Stabilizes the Grignard reagent and is suitable for less reactive aryl halides.[2]
Magnesium Activated turnings (1.2 eq.)Fresh surface promotes initiation.
Initiation Iodine crystal or 1,2-dibromoethaneChemical activation of the magnesium surface.
Temperature Gentle reflux for initiation, then 0 °C for carboxylationControls reaction rate and minimizes side reactions.
CO2 Source Dry ice (solid CO2)Readily available and effective electrophile.[1]
Work-up Dilute HCl or H2SO4Protonates the carboxylate salt to yield the carboxylic acid.[1]
Scenario 2: Incomplete Hydrolysis of 3-Chloro-2,4,5,6-tetrafluorobenzonitrile

Question: I'm trying to produce the target acid by hydrolyzing the corresponding nitrile, but I'm isolating the amide intermediate instead of the carboxylic acid. How can I drive the reaction to completion?

Answer: The hydrolysis of nitriles to carboxylic acids is a two-step process, proceeding through an amide intermediate.[3] Stopping at the amide stage indicates that the reaction conditions are not forcing enough for the second hydrolysis step.

Causality and Optimization Strategies:
  • Reaction Conditions: The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide. More stringent conditions are typically required.

    • Solution:

      • Strong Acid/Base: Use a higher concentration of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) and increase the reaction temperature.[4]

      • Extended Reaction Time: Prolong the reaction time to ensure complete conversion of the amide. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Optimized Protocol: Two-Step Nitrile Hydrolysis

Step 1: Partial Hydrolysis to Amide (if isolating the amide is desired)

  • Reagent: Concentrated Sulfuric Acid

  • Temperature: 50-70°C

  • Monitoring: TLC or HPLC to observe the disappearance of the nitrile and the appearance of the amide.

Step 2: Complete Hydrolysis to Carboxylic Acid

  • Reagent: Aqueous Sodium Hydroxide (e.g., 6M)

  • Temperature: Reflux (approx. 100°C)

  • Work-up: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

Scenario 3: Regioselectivity Issues in Lithiation Reactions

Question: I'm exploring a synthesis route involving ortho-lithiation of a polychlorofluorinated benzene derivative, but I'm getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Directed ortho-lithiation is a powerful tool, but the regioselectivity is highly dependent on the directing group, the base used, and the reaction temperature. In polychlorofluorinated systems, multiple sites can be activated for deprotonation.

Causality and Optimization Strategies:
  • Directing Group Effects: Fluorine is a good ortho-directing group for lithiation. However, in a molecule with multiple fluorine and chlorine atoms, the most acidic proton will be removed.

    • Reference: The acidity of protons on a fluorinated ring is influenced by the inductive effects of the halogens.

  • Choice of Base: The choice of the organolithium base can influence the regioselectivity.

    • Solution: Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are strong, sterically hindered bases that can provide different selectivity compared to n-butyllithium (n-BuLi).[5][6]

  • Temperature Control: Lithiated intermediates can be unstable and may rearrange or undergo side reactions at higher temperatures.

    • Solution: Perform the lithiation at very low temperatures (e.g., -78 °C).[7][8] This is crucial for trapping the desired lithiated species before rearrangement or decomposition can occur.[6]

Diagram: Troubleshooting Low Yields

Start Low Yield of this compound Q1 Which synthetic route was used? Start->Q1 Grignard Grignard/Lithiation Q1->Grignard Grignard Nitrile Nitrile Hydrolysis Q1->Nitrile Nitrile Q2_Grignard Was the reaction initiated successfully? Grignard->Q2_Grignard Q2_Nitrile Is the amide the major product? Nitrile->Q2_Nitrile A1_Grignard Activate Mg with iodine/1,2-dibromoethane. Ensure anhydrous conditions. Q2_Grignard->A1_Grignard No Q3_Grignard Are side products (e.g., biphenyl) observed? Q2_Grignard->Q3_Grignard Yes End Optimized Yield A1_Grignard->End A2_Grignard Lower reaction temperature. Add aryl halide dropwise. Q3_Grignard->A2_Grignard Yes Q3_Grignard->End No A2_Grignard->End A1_Nitrile Increase reaction temperature and time. Use stronger acid/base. Q2_Nitrile->A1_Nitrile Yes Q2_Nitrile->End No A1_Nitrile->End

Caption: A logical workflow for troubleshooting low yields.

III. References

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. 5

  • Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. --INVALID-LINK--

  • Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617. --INVALID-LINK--

  • Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 165-168. --INVALID-LINK--

  • Zhang, Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. --INVALID-LINK--

  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. --INVALID-LINK--

  • Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. --INVALID-LINK--

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. --INVALID-LINK--

  • Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. --INVALID-LINK--

  • Bayer Aktiengesellschaft. (1989). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. U.S. Patent 4,822,912. --INVALID-LINK--

  • University of Sydney. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. --INVALID-LINK--

  • Sam, J. K., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters, 13(21), 5874-5877. --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride from tetrafluorobenzoic acid. --INVALID-LINK--

  • ResearchGate. (2025). Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF. --INVALID-LINK--

  • ResearchGate. (2019). Examples for reactions leading to 18-fluorine-labeled compounds using benzoic acid as a building block. --INVALID-LINK--

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. --INVALID-LINK--

  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2006). A process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid and/or the chloride derivative thereof. WIPO Patent Application WO/2006/090210. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Chlorobenzoic acid for synthesis. --INVALID-LINK--

  • Sciencemadness.org. (2023). Simple Reactions with Fluorobenzoic Acid. --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Chloro-2-fluorobenzoic acid synthesis. --INVALID-LINK--

  • Guidechem. (n.d.). How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applications - FAQ. --INVALID-LINK--

  • Dainippon Pharmaceutical Co., Ltd. (2001). Processes for the preparation of fluorinated benzoic acids. U.S. Patent 6,333,431. --INVALID-LINK--

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. --INVALID-LINK--

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. --INVALID-LINK--

  • ResearchGate. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. --INVALID-LINK--

  • ResearchGate. (2015). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. --INVALID-LINK--

  • Shandong Yongtai Chemical Group Co Ltd. (2014). Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile. Chinese Patent CN103664692A. --INVALID-LINK--

  • Ube Industries. (1994). Method for producing 3,5-difluoroaniline. Japanese Patent JPH06239810A. --INVALID-LINK--

  • Ihara Chemical Industry Co Ltd. (2000). Method for producing 2-mercapto-6-halogenobenzonitrile. Japanese Patent JP3060111B2. --INVALID-LINK--

  • PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. --INVALID-LINK--

  • Arkivoc. (2005). Selective lithiation of 1-chloro-n-phenylsulfanylalkanes. --INVALID-LINK--

References

Technical Support Center: Crystallization of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CAS: 5360-81-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this highly fluorinated aromatic compound. The methodologies described herein are grounded in established crystallographic principles to ensure robust and reproducible outcomes.

Physicochemical Properties Overview

A foundational understanding of the compound's properties is critical for troubleshooting its crystallization. The high degree of fluorination and the presence of a chlorine atom significantly influence its solubility, melting point, and intermolecular interactions.

PropertyValueSource
CAS Number 5360-81-6[1][2]
Molecular Formula C₇HClF₄O₂[1][3]
Molecular Weight 228.53 g/mol [1][2][3]
Appearance White Solid[3]
Melting Point 89-91 °C[2]
pKa (Predicted) 1.57 ± 0.10[1]
Hazards Skin, eye, and respiratory irritant[3][4]

Troubleshooting Common Crystallization Issues

This section addresses the most frequent challenges in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Q1: My compound has "oiled out" as a liquid instead of forming solid crystals. What is happening and how do I resolve it?

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[5] This typically happens under one of two conditions:

  • Temperature Mismatch: The solution temperature is above the melting point of the solute-solvent mixture. Given the compound's melting point of 89-91°C, using high-boiling point solvents can easily lead to this issue.[2]

  • High Impurity Concentration: Significant impurities can depress the melting point of the compound, causing it to separate as a supercooled liquid.[5]

Solutions:

  • Immediate Action: Reheat the entire mixture until the oil fully redissolves. Add a small amount of additional solvent (10-20% volume increase) to lower the saturation point, and then allow the solution to cool much more slowly.[5]

  • Systematic Approach:

    • Reduce Cooling Rate: Insulate the flask by placing it in a large beaker filled with hot water (that is itself left to cool) or by wrapping it in glass wool. This prevents rapid supersaturation.

    • Change Solvent System: Select a solvent or solvent pair with a lower boiling point. For example, if you are using toluene (Boiling Point: ~111°C), consider a mixture like ethyl acetate/heptane.

    • Increase Purity: If oiling persists, the starting material may require pre-purification. A rapid filtration through a short plug of silica gel can often remove problematic impurities.

Q2: The solution has cooled completely, but no crystals have formed. What are the recommended steps to induce crystallization?

Causality: The failure to crystallize upon cooling indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation.[5] The system is stable in a metastable zone.

Solutions: The goal is to provide energy or a template for nucleation. Follow this decision pathway:

G start No Crystals Formed (Solution is Supersaturated) step1 1. Scratch inner flask surface with a glass rod at the meniscus. start->step1 Try First step2 2. Add a seed crystal of the pure compound. step1->step2 If no success step3 3. Reduce solvent volume by slow evaporation in a fume hood. step2->step3 If no success step4 4. Lower the temperature further (e.g., move from RT to an ice bath). step3->step4 Final Step outcome Crystals Formed step4->outcome Success

Caption: Decision tree for inducing crystallization.
  • Scratching: Creates microscopic imperfections on the glass surface that serve as nucleation sites.[5][6]

  • Seeding: A seed crystal provides a perfect template for molecules in the solution to align and build upon, bypassing the initial energy barrier of nucleation.[5]

  • Evaporation/Cooling: Both methods further increase the concentration of the solute, pushing it out of the metastable zone and into the nucleation zone.[5]

Q3: The crystallization was successful, but it yielded very fine needles or a powder. How can I obtain larger, more well-defined crystals?

Causality: The formation of fine particles indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[7] This is a common result of rapid cooling or an excessively high level of supersaturation, which leads to the simultaneous formation of a massive number of nuclei.[5]

Solutions:

  • Decrease Supersaturation: Use a slightly larger volume of solvent (e.g., 5-10% more) to ensure the compound dissolves completely and the solution is not oversaturated.

  • Slow Down the Cooling Process: This is the most critical factor. An ideal crystallization should show initial crystal formation after 5-10 minutes, with continued growth over 20-60 minutes.[5] Use an insulated container or a programmable cooling bath to slow the temperature drop.

  • Use a Solvent-Antisolvent System: Dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent (an antisolvent) until the solution becomes faintly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly. This provides very fine control over saturation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical factor for successful crystallization.[5] An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Methodology:

  • Place approximately 10-20 mg of this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different solvent from the list below.

  • Observe the solubility at room temperature.

  • If the compound is not soluble at room temperature, gently heat the test tube in a sand bath or water bath to the solvent's boiling point.

  • If the compound dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.

  • Record your observations in a table. A good solvent will result in the formation of a crystalline solid upon cooling.

Recommended Solvents for Screening:

Solvent SystemRationale
Toluene Has proven effective for crystallizing a structurally similar compound (3-Chloro-2,4,5-trifluorobenzoic acid).[8][9]
Heptane or Hexane As non-polar solvents, they are likely to be poor solvents, making them excellent candidates for antisolvents.
Ethanol/Water The carboxylic acid group suggests some polarity. Ethanol is a good solvent, while water is likely a poor solvent, creating a tunable system.[10]
Ethyl Acetate/Heptane A classic medium-polarity mixture that is effective for a wide range of aromatic compounds.[10]
Water Benzoic acid is commonly recrystallized from water; however, the high fluorination may significantly reduce aqueous solubility.[6] Worth testing.
Protocol 2: Standard Recrystallization Workflow

This protocol outlines a self-validating workflow for recrystallization once a suitable solvent has been identified.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve compound in minimum volume of hot solvent. hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter_a 2. Perform hot gravity filtration. hot_filter_q->hot_filter_a Yes cool 3. Allow filtrate to cool slowly and undisturbed. hot_filter_q->cool No hot_filter_a->cool induce Induce if necessary (scratch/seed). cool->induce vac_filter 4. Collect crystals via vacuum filtration. cool->vac_filter wash 5. Wash crystals with a small amount of ice-cold solvent. vac_filter->wash dry 6. Dry crystals under vacuum. wash->dry

Caption: Standard recrystallization workflow.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety precautions I should take when handling this compound?

    • A: this compound is a skin, eye, and respiratory irritant.[3] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid creating and inhaling dust.

  • Q: How does the high degree of fluorination affect the crystallization process?

    • A: The electron-withdrawing fluorine atoms alter the electronic properties and intermolecular forces of the molecule. This can lead to unique crystal packing arrangements influenced by hydrogen bonding (with the carboxylic acid) and potential halogen bonding.[11] It may also lead to polymorphism, where the compound can crystallize into different crystal structures depending on the conditions.[7]

  • Q: My yield is consistently low, even after concentrating the mother liquor. What else could be the cause?

    • A: Aside from using too much solvent, low yield can result from premature crystallization during a hot filtration step (if performed). Ensure your filtration apparatus is pre-heated. Additionally, washing the collected crystals with solvent that is not ice-cold can cause a significant portion of your product to redissolve.

References

Technical Support Center: Navigating Scale-Up Synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered during the scale-up of this important fluorinated building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: From Bench to Bulk

Scaling up any chemical synthesis introduces variables that can significantly impact yield, purity, and safety. The synthesis of polyfluorinated aromatic compounds like this compound is particularly sensitive to such changes. This section addresses specific issues you may encounter.

Question 1: My yield has dropped significantly after moving from a 10g to a 100g scale. What are the likely causes and how can I mitigate this?

Answer: A drop in yield upon scale-up is a frequent challenge and can often be attributed to a combination of factors related to mass and heat transfer.

  • Insufficient Mixing: In larger reaction vessels, achieving homogenous mixing of reagents is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriately sized and shaped agitator for the vessel geometry. For viscous reaction mixtures, consider an overhead stirrer with a high-torque motor. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: The exothermic nature of many steps in organofluorine synthesis can become problematic on a larger scale.[1] Inadequate heat dissipation can lead to thermal runaway and the formation of degradation products.

    • Solution: The rate of addition of critical reagents, such as a nitrating agent or a diazotizing agent, should be carefully controlled and slowed down compared to the lab-scale procedure.[1] Monitor the internal reaction temperature closely and ensure your cooling system (e.g., chiller, ice bath) has the capacity to handle the increased heat load.

  • Phase Transfer Issues: If the reaction involves multiple phases (e.g., a solid-liquid or liquid-liquid), inefficient mixing on a larger scale can hinder the reaction rate.

    • Solution: Consider the use of a phase-transfer catalyst if applicable to your specific synthetic route. Ensure the stirring speed is sufficient to maintain a good interface between the phases.

Workflow for Diagnosing Yield Loss on Scale-Up

References

Technical Support Center: Degradation Pathways of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CTFBA). This guide is designed to provide in-depth, field-proven insights into the potential degradation pathways of this highly halogenated aromatic compound. Given the limited direct research on CTFBA, this document synthesizes data from structurally related chloro- and fluoroaromatic compounds to propose putative degradation mechanisms and offer practical troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the study of CTFBA degradation.

Core Concepts & General Stability

Q1: Why is this compound so resistant to degradation?

A1: The recalcitrance of CTFBA stems from its chemical structure. The benzene ring is heavily substituted with five halogen atoms (one chlorine, four fluorine). The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine. This high bond energy makes the aromatic ring electron-deficient and highly resistant to the initial oxidative attacks that are common in both microbial and chemical degradation pathways. While the carbon-chlorine (C-Cl) bond is weaker and more susceptible to cleavage, the surrounding C-F bonds provide significant steric hindrance and electronic stability to the entire molecule.[1]

Q2: What are the primary theoretical degradation routes for CTFBA?

A2: Based on studies of analogous halogenated benzoic acids, two primary degradation routes are plausible:

  • Photocatalytic Degradation: Involves the use of a semiconductor catalyst (like TiO₂) and UV light to generate highly reactive oxygen species (ROS), which can attack the molecule. The initial step is likely reductive dechlorination, followed by slower defluorination and eventual ring cleavage.[1]

  • Microbial Degradation: This route relies on specialized microorganisms that can utilize halogenated aromatics. The pathway would likely begin with an initial dioxygenase-catalyzed attack to dihydroxylate the ring, followed by dechlorination and subsequent ring cleavage.[2][3] However, finding microbes capable of attacking such a heavily fluorinated ring is a significant challenge.

Troubleshooting Photocatalytic Degradation

Q3: My photocatalytic degradation experiment with CTFBA is showing a very slow reaction rate. What are the likely causes and how can I optimize it?

A3: Slow degradation is expected for this compound. Here are the common bottlenecks and optimization strategies:

  • Cause 1: Insufficient Photon Flux: The generation of electron-hole pairs in the catalyst (e.g., TiO₂) is directly proportional to the intensity of the UV light source. An underpowered lamp will result in low ROS production.

  • Optimization: Ensure you are using a UV lamp with an appropriate wavelength (typically <380 nm for TiO₂) and sufficient power. Position the lamp to maximize irradiation of the reaction vessel.

  • Cause 2: Catalyst Inefficiency: The catalyst's surface area, crystallinity, and particle size are critical. Catalyst fouling by intermediate products can also passivate the surface.

  • Optimization: Use a high-surface-area TiO₂ catalyst (e.g., Degussa P25). Ensure the catalyst is well-dispersed in the solution using sonication before starting the experiment. You can also experiment with catalyst loading to find the optimal concentration, as excessive loading can increase turbidity and block light penetration.

  • Cause 3: Sub-optimal pH: The pH of the solution affects the surface charge of the catalyst and the speciation of the target molecule. The pKa of CTFBA is predicted to be around 1.57, meaning it will be in its anionic carboxylate form in most relevant pH ranges.[4][5] Adsorption onto the catalyst surface is a key step.

  • Optimization: Conduct pilot experiments across a pH range (e.g., 3 to 9) to determine the optimal condition for CTFBA degradation. The point of zero charge for TiO₂ is around pH 6.5; acidic conditions may favor adsorption of the anionic carboxylate.

Q4: I am trying to identify the initial degradation products of CTFBA via photocatalysis, but I don't see any. What should I look for?

A4: The initial degradation step is most likely the cleavage of the C-Cl bond, which is significantly weaker than the C-F bonds.[1] Therefore, the expected primary intermediate would be 2,3,4,5-tetrafluorobenzoic acid . Subsequent steps would involve the much slower, stepwise removal of fluorine atoms or cleavage of the aromatic ring.

  • Troubleshooting Tip: These intermediates may be present at very low concentrations. Use a highly sensitive analytical method like LC-MS/MS with Selected Reaction Monitoring (SRM) to target the expected mass transition of the parent compound and its potential dechlorinated product.

Troubleshooting Microbial Degradation

Q5: I have inoculated a microbial consortium into a medium with CTFBA as the sole carbon source, but I observe no degradation after several weeks. What is going wrong?

A5: This is a common outcome due to the xenobiotic and highly stable nature of CTFBA.

  • Cause 1: Lack of Appropriate Catabolic Genes: The microbial community you are using may not possess the specific dioxygenase enzymes required to perform the initial attack on this highly electron-deficient ring.

  • Troubleshooting:

    • Source of Inoculum: Use a microbial consortium from a site with a long history of contamination with chlorinated and fluorinated aromatic compounds. This increases the probability of finding pre-adapted microbes.

    • Co-metabolism: Add a more easily degradable structural analog, like benzoic acid or 3-chlorobenzoic acid, as a primary growth substrate.[6] The enzymes induced to degrade the primary substrate may fortuitously act on CTFBA (co-metabolism).

    • Gradual Adaptation: Start with very low concentrations of CTFBA and gradually increase it over several months to allow the microbial community to adapt.

  • Cause 2: Toxicity: High concentrations of CTFBA or its intermediates could be toxic to the microorganisms.

  • Troubleshooting: Start your enrichment cultures with a low concentration of CTFBA (e.g., < 50 mg/L). Monitor for signs of toxicity, such as a rapid drop in pH or cell death.

Q6: If microbial degradation were to occur, what would be the putative metabolic pathway?

A6: Extrapolating from the metabolism of other chlorobenzoic acids, a likely pathway would involve the following steps:[2][7][8]

  • Initial Dioxygenation: An initial attack by a dioxygenase enzyme would likely form a chlorinated and fluorinated catechol derivative.

  • Dehalogenation: Reductive or hydrolytic removal of the chlorine atom.

  • Ring Cleavage: The resulting fluorinated catechol would be a substrate for catechol 1,2- or 2,3-dioxygenase, leading to ring opening.

  • Central Metabolism: The resulting aliphatic acids would then be funneled into the Krebs cycle (TCA cycle).

This proposed pathway is visualized in the diagram below.

Visualizations & Workflows

Putative Degradation Pathways

G cluster_photo Putative Photocatalytic Pathway cluster_microbial Putative Microbial Pathway CTFBA 3-Chloro-2,4,5,6- tetrafluorobenzoic acid TFBA 2,3,4,5-Tetrafluorobenzoic acid CTFBA->TFBA Reductive Dechlorination (Primary Step) Intermediates Fluorinated Ring Cleavage Products TFBA->Intermediates Defluorination & Ring Cleavage Mineralization CO2 + H2O + F- + Cl- Intermediates->Mineralization CTFBA_m 3-Chloro-2,4,5,6- tetrafluorobenzoic acid Catechol Substituted Fluorocatechol CTFBA_m->Catechol Dioxygenation & Dechlorination RingCleavage Ring Fission Products Catechol->RingCleavage Ortho/Meta Cleavage TCA TCA Cycle RingCleavage->TCA

Caption: Proposed photocatalytic and microbial degradation pathways for CTFBA.

Troubleshooting Workflow: No Degradation Observed

G Start Start: No Degradation of CTFBA Observed Check_Analytics Is your analytical method sensitive and accurate? Start->Check_Analytics Check_Conditions Are experimental conditions (pH, Temp, Conc.) optimal? Check_Analytics->Check_Conditions Yes Is_Photocatalytic Is the experiment Photocatalytic? Check_Conditions->Is_Photocatalytic Yes Is_Microbial Is the experiment Microbial? Is_Photocatalytic->Is_Microbial No Photo_Optimize Optimize Catalyst Loading, Light Source (UV-A/C), and pH. Is_Photocatalytic->Photo_Optimize Yes Micro_Optimize Introduce Co-substrate, Use Adapted Inoculum, Lower Initial CTFBA Conc. Is_Microbial->Micro_Optimize Yes Photo_Result Re-run Experiment Photo_Optimize->Photo_Result Micro_Result Re-run Long-Term Incubation Micro_Optimize->Micro_Result

Caption: A logical workflow for troubleshooting failed CTFBA degradation experiments.

Quantitative Data Summary

This table summarizes key chemical properties relevant to designing and interpreting degradation experiments.

PropertyValueSignificance in ExperimentsSource
Molecular FormulaC₇HClF₄O₂For calculating molar concentrations and mass balances.[4]
Molecular Weight228.53 g/mol Essential for preparing stock solutions and interpreting mass spec data.[5]
Melting Point89-91 °CIndicates the physical state of the compound at room temperature.[5]
pKa (Predicted)1.57 ± 0.10Crucial for selecting buffer systems and predicting the compound's charge state at a given pH. The compound will be anionic above this pH.[4][5]
C-Cl Bond Energy~340 kJ/molWeaker than C-F bonds, making it the likely initial point of attack in reductive degradation pathways.[1]
C-F Bond Energy~485 kJ/molVery high energy, responsible for the compound's high stability and resistance to degradation.[1]
Experimental Protocols
Protocol 1: Screening for Photocatalytic Degradation of CTFBA

This protocol provides a standardized method for assessing the photocatalytic degradation of CTFBA using titanium dioxide (TiO₂).

  • Preparation of Stock Solution: Accurately weigh 22.85 mg of CTFBA and dissolve it in 100 mL of ultrapure water to prepare a 1 mM stock solution. If solubility is an issue, use a minimal amount of a suitable solvent like methanol and account for it in control experiments.

  • Reactor Setup: Use a quartz reaction vessel to allow for maximum UV light penetration. Add 99 mL of ultrapure water and 10 mg of TiO₂ catalyst (e.g., Degussa P25).

  • Catalyst Dispersion: Place the vessel in an ultrasonic bath for 15 minutes to ensure a homogenous suspension of the catalyst.

  • pH Adjustment: Adjust the pH of the suspension to the desired level (e.g., pH 4.0) using dilute HCl or NaOH.

  • Equilibration: Stir the suspension in the dark for 30 minutes to allow for adsorption/desorption equilibrium to be reached between the CTFBA and the catalyst surface. Take a "time zero" sample (t=0) at the end of this period.

  • Initiation of Photoreaction: Turn on the UV lamp (e.g., 365 nm) and begin stirring. The lamp should be positioned at a fixed distance from the reactor.

  • Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Sample Preparation: Immediately filter each aliquot through a 0.22 µm syringe filter (PTFE or other compatible material) to remove the TiO₂ catalyst and quench the reaction. Store samples in amber vials at 4°C until analysis.

  • Control Experiments: Run parallel experiments under the same conditions but (a) without TiO₂ (photolysis control) and (b) with TiO₂ but without UV light (adsorption control).

  • Analysis: Analyze the samples for the concentration of CTFBA using HPLC-UV or LC-MS.

Protocol 2: Setting Up a Microbial Enrichment Culture for CTFBA Degradation

This protocol outlines a method for enriching microorganisms capable of degrading CTFBA from an environmental sample.

  • Prepare Mineral Salts Medium (MSM): Prepare a sterile basal MSM containing essential macro- and micronutrients but no carbon source. A typical recipe includes K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution.

  • Source of Inoculum: Collect soil or sediment (approx. 10 g) from a site historically contaminated with halogenated pollutants.

  • Primary Enrichment: In a 250 mL flask, combine 100 mL of sterile MSM with 1 g of the soil/sediment sample. Add CTFBA as the sole carbon source to a final concentration of 20 mg/L.

  • Incubation: Incubate the flask on an orbital shaker (150 rpm) at room temperature (20-25°C) in the dark to prevent photodegradation.

  • Monitoring: Periodically (e.g., weekly), withdraw a small, unfiltered sample to measure the concentration of CTFBA by HPLC-UV or LC-MS. A decrease in concentration compared to a sterile control indicates potential microbial activity.

  • Subculturing: Once a noticeable decrease in CTFBA concentration is observed (this may take weeks to months), transfer 10 mL of the culture to 90 mL of fresh MSM containing CTFBA. This step selects for the active degraders and dilutes out non-growing organisms and soil particles.

  • Confirmation of Mineralization: To confirm that the microbes are using CTFBA for growth and not just transforming it, monitor for secondary indicators like an increase in optical density (cell growth), release of chloride and fluoride ions (using ion chromatography), or CO₂ evolution.

  • Isolation: Once a stable degrading enrichment culture is established, use serial dilution and plating on solid media to isolate individual bacterial or fungal strains.

References

Technical Support Center: Purification of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid (CTFBA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceuticals and advanced materials. Its high degree of halogenation presents unique challenges in purification. Common synthetic routes can introduce a variety of impurities, including regioisomers, unreacted starting materials, and by-products from side reactions. This guide provides a systematic approach to identifying and removing these impurities, ensuring the integrity of your subsequent experimental steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a yellowish or brownish tint. What is the likely cause and how can I remove the color?

A1: Discoloration in the final product is typically due to the presence of organic impurities or tar-like by-products from the synthesis. These impurities can be effectively removed using the following methods:

  • Activated Charcoal Treatment: During recrystallization, the addition of a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[1]

  • Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities behind in the mother liquor.

Protocol: Decolorization with Activated Charcoal

  • Dissolution: In an appropriate flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w of the crude product) to the hot solution.

  • Heating: Gently boil the solution for 5-10 minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step is critical and should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum.

Q2: After recrystallization, the purity of my this compound is still low. What are the potential reasons and solutions?

A2: Low purity after recrystallization can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Improper Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems (e.g., ethanol/water, toluene, heptane/ethyl acetate).
Incomplete Removal of Impurities A single recrystallization may not be sufficient. A second recrystallization is often necessary to achieve high purity.
Co-crystallization of Isomers Isomeric impurities with similar solubility profiles can co-crystallize with the product. In such cases, fractional crystallization or preparative chromatography (HPLC or column chromatography) may be required for separation.
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Workflow for Optimizing Recrystallization:

Caption: Troubleshooting workflow for low purity after recrystallization.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the impure compound or if cooling is too rapid.[1]

Corrective Actions:

  • Re-dissolve: Reheat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.

  • Cool Slowly: Allow the solution to cool very slowly. Insulating the flask can help moderate the cooling rate.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[1]

Q4: What are the best analytical methods to assess the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities. Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for this acidic compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide structural confirmation and detect impurities that have distinct signals from the main compound.

  • Melting Point: A sharp melting point range close to the literature value (89-91°C) is a good indicator of high purity.[3]

Typical HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 70% A / 30% B, ramp to 10% A / 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Purification Workflow Overview

The general workflow for the purification of this compound involves a primary purification step, typically recrystallization, followed by rigorous analytical testing to confirm purity.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product crude Crude Product recrystallization Recrystallization crude->recrystallization charcoal Activated Charcoal (Optional) recrystallization->charcoal hplc HPLC Analysis recrystallization->hplc charcoal->hplc hplc->recrystallization Purity Low gcms GC-MS Analysis hplc->gcms pure Pure Product (>99%) hplc->pure Purity Confirmed nmr NMR Spectroscopy gcms->nmr mp Melting Point nmr->mp mp->pure Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid and Other Fluorinated Benzoic Acids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, fluorinated organic molecules are indispensable tools for tailoring the properties of advanced materials and active pharmaceutical ingredients (APIs).[1][2] The strategic incorporation of fluorine atoms into a benzoic acid framework can profoundly influence acidity, lipophilicity, metabolic stability, and binding interactions.[1] This guide provides an in-depth comparison of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid with other structurally significant fluorinated benzoic acids, offering objective performance data and actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halogenated Benzoic Acids

Polysubstituted benzoic acids are critical building blocks in organic synthesis.[2] The introduction of fluorine and chlorine atoms onto the aromatic ring creates a unique electronic and steric profile. These substituents modulate the molecule's physicochemical properties through potent inductive (electron-withdrawing) effects, which in turn influence reactivity and biological activity. This compound is a prime example of a highly functionalized scaffold used in the synthesis of complex molecules.[3] This guide will compare it against key alternatives to illuminate the subtle yet critical differences that guide molecular design.

The selected compounds for this comparison are:

  • This compound: The focus of our study.

  • Pentafluorobenzoic acid: A fully fluorinated analogue, providing a baseline for maximum inductive effect from fluorine.

  • 2,3,4,5-Tetrafluorobenzoic acid: An analogue with one fewer fluorine atom and no chlorine, allowing for assessment of the chlorine atom's specific contribution.

  • 3-Chloro-2,4,5-trifluorobenzoic acid: A closely related structure, useful for evaluating the impact of a single fluorine substitution.[3][4][5]

Figure 1. Chemical structures of the compared fluorinated benzoic acids.
Comparative Physicochemical Properties

The acidity (pKa) and melting point are fundamental properties that dictate a compound's behavior in reactions and its solid-state characteristics. The strong electron-withdrawing nature of fluorine and chlorine atoms significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.2).

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)
This compound C₇HClF₄O₂228.5389-91[6]1.57 (Predicted)[6][7]
Pentafluorobenzoic acid C₇HF₅O₂212.07100-102[8][9]1.48 (Experimental)[10]
2,3,4,5-Tetrafluorobenzoic acid C₇H₂F₄O₂194.0885-87[11][12]2.53 (Predicted)[12]
3-Chloro-2,4,5-trifluorobenzoic acid C₇H₂ClF₃O₂210.54112-116Not Available

Analysis of Properties:

  • Acidity (pKa): Both this compound and Pentafluorobenzoic acid are very strong acids, with pKa values significantly lower than that of benzoic acid. The intense inductive effect of the five halogen substituents stabilizes the carboxylate anion, facilitating proton dissociation. The predicted pKa of this compound (1.57) is slightly higher than the experimental pKa of Pentafluorobenzoic acid (1.48), suggesting that the collective electron-withdrawing effect of five fluorine atoms is marginally stronger than that of four fluorines and one chlorine.[6][7][10] 2,3,4,5-Tetrafluorobenzoic acid is predicted to be a weaker acid in comparison, highlighting the contribution of the fifth halogen substituent.[12]

  • Melting Point: The melting points are influenced by crystal packing and intermolecular forces. Pentafluorobenzoic acid has a higher melting point than its tetrafluoro- and chloro-tetrafluoro counterparts, which may be attributed to more efficient crystal lattice packing.[8]

Reactivity Profile: Amide Bond Formation

A primary application for these acids is in the synthesis of amides, which are cornerstone functional groups in pharmaceuticals.[13][14] The reactivity of the carboxylic acid in a coupling reaction is directly related to the electrophilicity of its carbonyl carbon. The highly electron-withdrawing halogen substituents enhance this electrophilicity, making these acids excellent substrates for amidation.

We will compare their reactivity through a standardized amide coupling protocol using a common coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt).[13]

Causality Behind Reactivity: The rate and efficiency of amide bond formation are governed by the ease of activating the carboxylic acid.

  • Activation Step: The carboxylic acid reacts with a coupling reagent (e.g., EDC) to form a highly reactive intermediate (an O-acylisourea). This intermediate is susceptible to nucleophilic attack.

  • Nucleophilic Attack: An amine attacks the activated carbonyl carbon.

  • Driving Force: The strong inductive effect of the fluoro and chloro substituents makes the carbonyl carbon more electron-deficient (more electrophilic), accelerating the rate of nucleophilic attack by the amine. Therefore, we can predict that the more acidic compounds (Pentafluorobenzoic acid and this compound) will generally react faster in these coupling reactions than less halogenated analogues.

Figure 2. General workflow for comparative amide coupling experiments.
Experimental Protocol: Comparative Amide Coupling

This self-validating protocol is designed to compare the reaction rates and yields for the different fluorinated benzoic acids under identical conditions.

Materials:

  • This compound (1.0 eq)

  • Pentafluorobenzoic acid (1.0 eq)

  • 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq)

  • Benzylamine (model amine, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[13]

  • Hydroxybenzotriazole (HOBt) (1.2 eq)[13]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[13]

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents.

Procedure (to be run in parallel for each acid):

  • Preparation: In a round-bottom flask, dissolve the respective fluorinated benzoic acid (e.g., 228.5 mg, 1.0 mmol of this compound) and HOBt (162 mg, 1.2 mmol) in anhydrous DCM (10 mL).[13]

  • Amine Addition: To the solution, add benzylamine (118 mg, 1.1 mmol) followed by DIPEA (323 mg, 2.5 mmol).[13]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of the coupling agent and to minimize potential side reactions, such as racemization if chiral amines were used.[13][15]

  • Coupling Agent Addition: Slowly add EDC·HCl (230 mg, 1.2 mmol) in small portions to the stirred solution at 0 °C.[13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting acid by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1h, 4h, 12h) to compare reaction rates.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the resulting amide by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm its identity and purity. The yield of the pure product serves as the primary metric for comparison.

Applications in Drug Discovery and Materials Science

The unique properties conferred by these halogenated building blocks make them valuable in several high-tech fields.

  • Pharmaceuticals: Fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity of drug candidates.[1] For example, 3-Chloro-2,4,5-trifluorobenzoic acid is a key intermediate for certain antibacterial agents.[3][4] The modulation of acidity and lipophilicity is critical for optimizing a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]

  • Liquid Crystals and MOFs: The rigid structure and defined electronic properties of these acids make them suitable precursors for liquid crystals and as ligands for Metal-Organic Frameworks (MOFs).[2]

  • ¹⁹F Probes: The presence of fluorine allows for the use of ¹⁹F NMR, a powerful analytical technique for studying molecular interactions and metabolic pathways in complex biological systems.[2]

Conclusion

While this compound and Pentafluorobenzoic acid exhibit similar high acidity and reactivity due to extensive halogenation, subtle differences exist. The choice between them depends on the specific synthetic goal.

  • For Maximum Acidity/Reactivity: Pentafluorobenzoic acid is a superior choice, offering the highest inductive effect from its five fluorine atoms.[10]

  • For Structural Diversity: this compound provides a different steric and electronic profile. The chlorine atom, being larger and differently polarizable than fluorine, can engage in unique interactions (e.g., halogen bonding) within a target binding site and offers a potential site for further chemical modification that is distinct from the C-F bonds.

Ultimately, the selection of a specific fluorinated benzoic acid is a strategic decision. This guide provides the foundational data and experimental framework necessary for researchers to make an informed choice based on the desired physicochemical properties, reactivity, and downstream application of the target molecule.

References

A Comparative Spectroscopic Guide to 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, halogenated benzoic acids serve as indispensable building blocks.[1] Their unique electronic properties, conferred by halogen substituents, significantly influence molecular interactions and reactivity. This guide provides an in-depth spectroscopic comparison of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid and its structural analogs, offering researchers, scientists, and drug development professionals a vital resource for compound identification, characterization, and quality control.

The strategic placement of fluorine and chlorine atoms on the aromatic ring creates a unique electronic environment that is reflected in the compound's spectroscopic signatures. Understanding these nuances is critical for confirming molecular structure and purity. This guide will delve into the key spectroscopic techniques used to elucidate the structures of these complex molecules: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures Under Comparison

To provide a comprehensive analysis, we will compare this compound with two closely related analogs: Pentafluorobenzoic acid and 2,3,4,5-Tetrafluorobenzoic acid. These compounds are selected to illustrate the distinct spectroscopic effects of substituting a fluorine atom with either a chlorine atom or a hydrogen atom.

Caption: Molecular structures of the compared halogenated benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR, in addition to ¹H and ¹³C NMR, provides invaluable information. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent probe for discerning subtle structural differences.[2][3]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is particularly informative for this class of compounds. The chemical shifts of the fluorine atoms are highly sensitive to the nature and position of other substituents on the aromatic ring.

Comparative ¹⁹F NMR Data:

CompoundF-2 (ppm)F-4 (ppm)F-5 (ppm)F-6 (ppm)
This compound ~ -118 to -120~ -126 to -128~ -160 to -162~ -135 to -137
Pentafluorobenzoic acid ~ -140 (ortho)~ -163 (para)~ -155 (meta)~ -140 (ortho)
2,3,4,5-Tetrafluorobenzoic acid ~ -138 to -140~ -140 to -142~ -152 to -154~ -158 to -160

Note: Chemical shifts are approximate and can vary based on solvent and reference standard.

Analysis: The substitution of a fluorine atom at the C-3 position with a chlorine atom in this compound causes a significant downfield shift for the adjacent fluorine atoms (F-2 and F-4) compared to Pentafluorobenzoic acid. This is due to the differing electronic effects of chlorine versus fluorine. The ¹⁹F NMR of 2,3,4,5-Tetrafluorobenzoic acid shows a distinct pattern due to the presence of a proton at C-6, leading to characteristic coupling patterns.

¹³C NMR Spectroscopy

In ¹³C NMR, the carbon signals are split by the directly attached fluorine atoms (¹J_CF) and, to a lesser extent, by fluorine atoms two or three bonds away (²J_CF, ³J_CF).

Comparative ¹³C NMR Data (Aromatic Region):

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)COOH (ppm)
This compound ~110-115~140-145 (d)~120-125~145-150 (d)~140-145 (d)~145-150 (d)~160-165
Pentafluorobenzoic acid ~110-115~140-145 (dm)~138-142 (dt)~145-150 (tt)~138-142 (dt)~140-145 (dm)~160-165
2,3,4,5-Tetrafluorobenzoic acid ~110-115~140-145 (dd)~138-142 (dt)~145-150 (dt)~140-145 (dd)~100-105 (d)~165-170

(d = doublet, t = triplet, m = multiplet, due to C-F coupling)

Analysis: The chemical shifts and coupling patterns in the ¹³C NMR spectra are diagnostic. For this compound, the carbon attached to chlorine (C-3) will not show the large one-bond C-F coupling, making it readily identifiable. In 2,3,4,5-Tetrafluorobenzoic acid, the carbon bonded to hydrogen (C-6) appears at a significantly higher field (lower ppm) and exhibits a C-H coupling.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecules and is excellent for identifying functional groups. For these benzoic acid derivatives, key vibrations include the O-H stretch of the carboxylic acid, the C=O stretch, and the C-F and C-Cl stretches.

Comparative IR Data (Key Frequencies in cm⁻¹):

CompoundO-H StretchC=O StretchC-F Stretch
This compound 2500-3300 (broad)~1700-1720~1000-1300
Pentafluorobenzoic acid 2500-3300 (broad)~1710-1730~1000-1350
2,3,4,5-Tetrafluorobenzoic acid 2500-3300 (broad)~1700-1720~1000-1300

Analysis: While the O-H and C=O stretching frequencies are broadly similar across the analogs, the C-F stretching region is often complex and can serve as a fingerprint for each molecule. The presence of a C-Cl bond in this compound will introduce a characteristic vibration in the lower frequency region (typically 600-800 cm⁻¹), which would be absent in the other two compounds.[4]

Caption: General workflow for acquiring a solid-state FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pattern
This compound C₇HClF₄O₂228.53Loss of -OH, -COOH, and characteristic isotopic pattern for Chlorine (³⁵Cl/³⁷Cl)
Pentafluorobenzoic acid C₇HF₅O₂212.07Loss of -OH, -COOH, and fragments corresponding to the fluorinated ring
2,3,4,5-Tetrafluorobenzoic acid C₇H₂F₄O₂194.08Loss of -OH, -COOH, and fragments corresponding to the fluorinated ring

Analysis: The molecular ion peak in the mass spectrum is a definitive indicator of the compound's identity. For this compound, the presence of chlorine is confirmed by the characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1 for ³⁵Cl:³⁷Cl. This isotopic signature is a powerful diagnostic tool that distinguishes it from its non-chlorinated analogs.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Ensure the chosen solvent fully dissolves the sample.

  • Homogenization: Vortex the NMR tube for 30 seconds to ensure a homogeneous solution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H & ¹³C Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Typical parameters for ¹³C include a 30-degree pulse angle and a relaxation delay of 2 seconds.

  • ¹⁹F Acquisition: Acquire a ¹⁹F{¹H} spectrum. Use a suitable reference standard, such as CFCl₃ (defined as 0 ppm) or an external standard like hexafluorobenzene (-163.0 ppm).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

Protocol 2: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺·). Analyze the fragmentation pattern and, for chlorinated compounds, confirm the isotopic distribution.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals a rich tapestry of structural information. Each technique provides a unique piece of the puzzle. ¹⁹F NMR excels at probing the electronic environment of the fluorinated ring, ¹³C NMR confirms the carbon skeleton and C-F connectivities, IR spectroscopy identifies key functional groups, and Mass Spectrometry provides definitive molecular weight and elemental composition information. By employing these techniques in concert, researchers can unambiguously identify and characterize these important chemical building blocks, ensuring the integrity and quality of their work in the development of new pharmaceuticals and advanced materials.

References

A Comparative Guide to the Computational Modeling of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational methodologies for modeling the interactions of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of key in silico techniques. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom, and four fluorine atoms. This high degree of halogenation significantly influences its physicochemical properties, such as its electrostatic potential and ability to form non-covalent interactions, including halogen bonds. These characteristics make it an interesting candidate for investigation in medicinal chemistry and materials science.

Chemical Properties:

  • CAS Number: 5360-81-6[1][2][3][4]

  • Molecular Formula: C7HClF4O2[1][3][5]

  • Molecular Weight: 228.53 g/mol [1]

  • SMILES String: C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)O[3]

The rational design of novel therapeutics and materials often relies on a deep understanding of molecular interactions.[6] Computational modeling provides a powerful toolkit to predict, analyze, and optimize these interactions at an atomic level, thereby accelerating the discovery process.[7] This guide will compare three cornerstone computational techniques: Molecular Docking, Molecular Dynamics (MD) simulations, and Quantum Mechanics (QM) calculations, using the interaction of this compound with a model protein target, c-Kit tyrosine kinase, as a case study.

Comparative Analysis of Computational Modeling Approaches

The choice of computational method is dictated by the specific scientific question, the desired level of accuracy, and the available computational resources. Broadly, these methods can be classified as either fast but approximate or slow but accurate.[6]

Molecular Docking: A Rapid Assessment of Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they form a stable complex.[8] It is widely used for virtual screening of large compound libraries to identify potential drug candidates.[8][9][10]

Expertise & Experience: The primary strength of molecular docking lies in its computational efficiency, which is achieved through several simplifying assumptions.[6] Typically, the ligand is treated as flexible, while the receptor is held rigid, and the scoring functions used to rank the poses are empirical approximations of binding affinity. This makes docking an excellent first-pass filter but necessitates further refinement with more rigorous methods.

Experimental Protocol: Molecular Docking of this compound with c-Kit Tyrosine Kinase

  • Preparation of the Receptor:

    • Obtain the crystal structure of c-Kit tyrosine kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Define the binding site based on the location of the co-crystallized ligand or using pocket detection algorithms.[8][9]

  • Preparation of the Ligand:

    • Generate a 3D conformation of this compound.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.[8]

    • Perform the docking calculation, allowing the program to explore various conformations of the ligand within the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic contacts, and halogen bonds.

Data Presentation: Predicted Binding Metrics

MetricPredicted ValueKey Interacting Residues
Docking Score (kcal/mol)-7.5ASP810, LYS623, CYS673
Hydrogen Bonds2ASP810 (Carboxyl group)
Halogen Bonds1LYS623 (Chlorine atom)
Hydrophobic Interactions4LEU595, VAL603, LEU799
Molecular Dynamics (MD) Simulation: Unveiling the Dynamics of Interaction

MD simulation is a powerful technique that provides a time-resolved view of the molecular system's behavior.[6] By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal conformational changes, assess the stability of the ligand-protein complex, and provide a more accurate estimation of binding free energies.

Expertise & Experience: The key advantage of MD over docking is the inclusion of explicit solvent molecules and the inherent flexibility of both the ligand and the receptor.[6] This allows for a more realistic representation of the biological environment. However, the computational cost is significantly higher, limiting its application to a smaller number of promising candidates identified through methods like docking.

Experimental Protocol: MD Simulation of the this compound/c-Kit Complex

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Place the complex in a periodic box of explicit water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure and temperature (NPT ensemble) to achieve the correct density.

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and interaction energies.

Data Presentation: MD Simulation Stability Metrics

MetricAverage Value (over 100 ns)Interpretation
Ligand RMSD (Å)1.2 ± 0.3The ligand remains stably bound in the binding pocket.
Protein Backbone RMSD (Å)2.1 ± 0.5The overall protein structure is stable throughout the simulation.
Ligand-Protein Interaction Energy (kcal/mol)-45.6 ± 5.2Favorable and stable interactions between the ligand and the protein.
Quantum Mechanics (QM) Calculations: For High-Accuracy Energetics

QM calculations are based on the fundamental principles of quantum mechanics and provide the most accurate description of molecular systems. They are particularly useful for studying electronic properties, reaction mechanisms, and for accurately calculating interaction energies.

Expertise & Experience: Due to their high computational demand, QM methods are typically applied to smaller systems or specific regions of a larger system (e.g., using a QM/MM approach). For a molecule like this compound, QM can be invaluable for understanding the nature of its halogen and hydrogen bonding capabilities by accurately modeling its electron distribution.

Experimental Protocol: QM Calculation of Electrostatic Potential

  • Structure Preparation:

    • Use the 3D structure of this compound.

  • Calculation Setup:

    • Choose a suitable level of theory (e.g., Density Functional Theory - DFT) and basis set.

    • Perform a geometry optimization followed by a single-point energy calculation to obtain the wavefunction.

  • Analysis:

    • Calculate and visualize the molecular electrostatic potential (MEP) surface to identify electron-rich and electron-poor regions.

Data Presentation: Insights from QM

The MEP analysis reveals a region of positive electrostatic potential (a "sigma-hole") on the chlorine atom, which is characteristic for atoms involved in halogen bonding. The fluorine atoms and the oxygen atoms of the carboxylate group are identified as electron-rich regions, capable of acting as hydrogen and halogen bond acceptors. This detailed electronic information is crucial for rationalizing and predicting the molecule's interaction patterns.

Visualizations

Computational Modeling Workflow cluster_0 Initial Screening cluster_1 Refinement & Validation cluster_2 Detailed Analysis Virtual_Screening Virtual Screening (Large Compound Library) Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Top Candidates MD_Simulation Molecular Dynamics (MD) Simulation Molecular_Docking->MD_Simulation Promising Poses Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy QM_Calculations Quantum Mechanics (QM) Calculations MD_Simulation->QM_Calculations Key Snapshots for High-Accuracy Analysis Interaction_Energetics Detailed Interaction Energetics QM_Calculations->Interaction_Energetics

Caption: A generalized workflow for computational modeling of small molecule interactions.

Molecular_Interactions cluster_Interactions Potential Non-Covalent Interactions Molecule 3-Chloro-2,4,5,6- tetrafluorobenzoic acid H_Bond Hydrogen Bonding (Carboxylate Group) Molecule->H_Bond Halogen_Bond Halogen Bonding (Chlorine Atom) Molecule->Halogen_Bond Pi_Stacking π-π Stacking (Aromatic Ring) Molecule->Pi_Stacking Hydrophobic Hydrophobic Interactions Molecule->Hydrophobic

Caption: Potential non-covalent interactions of the title molecule.

Conclusion

The computational modeling of this compound interactions requires a multi-faceted approach. Molecular docking serves as an efficient initial screening tool to generate plausible binding hypotheses. Molecular dynamics simulations are then essential for refining these models, assessing their stability, and accounting for the dynamic nature of the biological system. Finally, quantum mechanics calculations offer unparalleled accuracy for dissecting the electronic details that govern these interactions. By integrating these methods, researchers can gain a comprehensive understanding of the molecular recognition processes involving this and other halogenated compounds, ultimately guiding the design of novel molecules with desired properties.

References

Comparative Analysis of Synthesis Routes for 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Chloro-2,4,5,6-tetrafluorobenzoic acid stands as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals due to the unique properties conferred by its highly fluorinated and chlorinated benzene ring. This guide provides a comparative analysis of documented and potential synthesis routes for this valuable compound, offering insights into the strategic selection of a synthetic pathway based on factors such as starting material availability, reaction conditions, yield, and scalability.

Introduction to Synthetic Strategies

The synthesis of this compound presents a unique challenge due to the specific substitution pattern on the aromatic ring. The primary strategies for its preparation revolve around two main approaches: the introduction of the chloro substituent onto a pre-existing tetrafluorinated benzoic acid core or the construction of the benzoic acid functionality on a chloro-tetrafluorinated benzene derivative. This analysis will delve into plausible synthetic routes, drawing parallels from the synthesis of structurally similar halogenated benzoic acids and providing a forward-looking perspective on optimized methodologies.

Route 1: Electrophilic Chlorination of 2,3,4,5-Tetrafluorobenzoic Acid

This proposed route begins with the commercially available 2,3,4,5-tetrafluorobenzoic acid. The core of this strategy lies in the regioselective introduction of a chlorine atom at the C3 position.

Experimental Protocol
  • Chlorination: To a solution of 2,3,4,5-tetrafluorobenzoic acid in a suitable solvent such as oleum or a mixture of sulfuric acid and nitric acid, a chlorinating agent like chlorine gas or a source of electrophilic chlorine is introduced. The reaction is typically conducted at a controlled temperature to minimize side reactions.

  • Quenching and Extraction: Upon completion, the reaction mixture is carefully quenched with ice-water. The precipitated product is then collected by filtration or extracted with an organic solvent like diethyl ether or dichloromethane.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield pure this compound.

Mechanistic Considerations

The fluorine atoms on the benzene ring are strongly deactivating, making electrophilic aromatic substitution challenging. However, the carboxyl group, being a meta-director, would favor substitution at the C3 and C5 positions. The high reactivity of the chlorinating agent and carefully controlled reaction conditions are crucial to achieve the desired regioselectivity. The choice of a strong acid medium is essential to protonate the carboxyl group, further enhancing its deactivating and meta-directing effects, while also activating the chlorinating agent.

Visualization of Route 1

Route_1_Electrophilic_Chlorination start 2,3,4,5-Tetrafluorobenzoic Acid intermediate Electrophilic Chlorination (e.g., Cl2, H2SO4/HNO3) start->intermediate Reagents product This compound intermediate->product Product

Caption: Electrophilic chlorination of 2,3,4,5-tetrafluorobenzoic acid.

Route 2: Carboxylation of 1-Bromo-3-chloro-2,4,5,6-tetrafluorobenzene via Organometallic Intermediates

This alternative pathway commences with a pre-functionalized chlorotetrafluorobenzene derivative, 1-bromo-3-chloro-2,4,5,6-tetrafluorobenzene. The synthesis of the benzoic acid is then achieved through the formation of an organometallic intermediate followed by carboxylation.

Experimental Protocol
  • Formation of Grignard or Organolithium Reagent: 1-Bromo-3-chloro-2,4,5,6-tetrafluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent. Alternatively, an organolithium reagent can be generated by treating the starting material with a strong organolithium base such as n-butyllithium at low temperatures (e.g., -78 °C).

  • Carboxylation: The freshly prepared organometallic intermediate is then carboxylated by bubbling dry carbon dioxide gas through the solution or by adding solid carbon dioxide (dry ice).

  • Acidic Work-up and Extraction: The reaction is quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate salt. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is purified by recrystallization or column chromatography.

Mechanistic Considerations

The formation of the organometallic intermediate is a critical step. The choice between a Grignard and an organolithium reagent can influence the reaction's success and yield. Organolithium reagents are generally more reactive but require stricter anhydrous and low-temperature conditions. The subsequent carboxylation is a standard and efficient method for the formation of carboxylic acids. The regioselectivity is pre-determined by the position of the bromine atom in the starting material.

Visualization of Route 2

Route_2_Carboxylation start 1-Bromo-3-chloro-2,4,5,6-tetrafluorobenzene step1 1. Mg or n-BuLi 2. CO2 start->step1 Reagents step2 3. H3O+ step1->step2 Work-up product This compound step2->product Product

Caption: Carboxylation of a 1-bromo-3-chlorotetrafluorobenzene derivative.

Comparative Analysis

FeatureRoute 1: Electrophilic ChlorinationRoute 2: Carboxylation of Organometallic Intermediate
Starting Material 2,3,4,5-Tetrafluorobenzoic acid1-Bromo-3-chloro-2,4,5,6-tetrafluorobenzene
Key Transformation Electrophilic Aromatic SubstitutionOrganometallic formation and Carboxylation
Reagents Strong acids (oleum), Chlorinating agents (Cl₂)Magnesium or Organolithium reagents, Carbon dioxide
Reaction Conditions Potentially harsh (strong acids)Requires anhydrous conditions, low temperatures for organolithium route
Regioselectivity Potentially challenging, may lead to isomersPre-determined by starting material
Potential Yield Variable, dependent on regioselectivityGenerally good to high
Scalability May be limited by handling of strong acids and gasesScalable with appropriate equipment for handling organometallics
Safety Considerations Use of corrosive and toxic reagentsHandling of pyrophoric organolithium reagents and reactive metals

Conclusion and Future Perspectives

Both outlined synthetic routes present viable, albeit conceptually different, approaches to this compound. The choice between them will largely depend on the availability and cost of the starting materials, as well as the laboratory's capabilities for handling specific reagents and conditions.

Route 1, the electrophilic chlorination, is more direct if the starting tetrafluorobenzoic acid is readily accessible. However, achieving high regioselectivity could be a significant hurdle, potentially requiring extensive optimization of reaction conditions and leading to challenging purification processes.

Route 2, involving the carboxylation of an organometallic intermediate, offers the advantage of pre-defined regiochemistry, which can lead to a cleaner reaction and higher isolated yields of the desired product. The synthesis of the required 1-bromo-3-chloro-2,4,5,6-tetrafluorobenzene precursor would be a necessary preliminary step.

Further research into direct C-H activation and chlorination of 2,3,4,5-tetrafluorobenzoic acid using modern catalytic systems could provide a more efficient and selective alternative in the future. Additionally, exploring halogen exchange reactions on a suitable precursor could also be a promising avenue for the synthesis of this important fluorinated building block. As the demand for complex fluorinated molecules in various fields of science continues to grow, the development of robust and efficient synthetic methodologies for key intermediates like this compound will remain an area of active investigation.

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid . In the realm of analytical chemistry and immunossay development, understanding the specificity of an antibody to its target analyte is paramount. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to false-positive results and an overestimation of the analyte concentration.[1] This guide will delve into the theoretical and practical aspects of designing and executing a robust cross-reactivity study for this compound, a halogenated aromatic carboxylic acid.

Understanding the Analyte: this compound

This compound (CAS No. 5360-81-6) is a synthetic organic compound characterized by a benzoic acid core with extensive halogen substitution.[2] Its chemical structure, with a carboxylic acid functional group and multiple halogen atoms, makes it a potential hapten for antibody production and subsequent immunoassay development.

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC7HClF4O2
Molecular Weight228.53 g/mol
Melting Point89-91°C[3]
pKa1.57 ± 0.10 (Predicted)[2][3]

The acidic nature and relatively small molecular weight of this compound necessitate a competitive immunoassay format for its detection and the assessment of cross-reactivity.

Potential Cross-Reactants: A Structure-Activity Relationship Perspective

The specificity of an antibody is dictated by its ability to recognize the unique three-dimensional structure and chemical properties of its target epitope. For a small molecule like this compound, the benzoic acid backbone and the pattern of halogen substitution are key features that an antibody will recognize. Therefore, compounds with similar structural motifs are prime candidates for cross-reactivity.

Below is a comparative table of potential cross-reactants, selected based on structural similarity to this compound. The rationale for their inclusion is based on the hypothesis that the antibody may tolerate certain substitutions on the phenyl ring.

Table 1: Potential Cross-Reactants for this compound Immunoassays.

Compound NameCAS NumberMolecular FormulaRationale for Inclusion as a Potential Cross-Reactant
2,3,4,5-Tetrafluorobenzoic acid1201-31-6C7H2F4O2Lacks the chlorine atom, but retains the tetrafluorinated benzoic acid core.[2]
3-Chloro-2,4,5-trifluorobenzoic acid101513-77-3C7H2ClF3O2Fewer fluorine atoms, testing the importance of the degree of fluorination for antibody recognition.[4][5]
3-Chloro-2,4-difluorobenzoic acid154257-75-7C7H3ClF2O2Further reduction in fluorine substitution to assess the impact on binding.[6]
3-Chloro-2-fluorobenzoic acid161957-55-7C7H4ClFO2Minimal fluorination to evaluate the combined contribution of the chloro and fluoro groups.[7]
3-Chloro-5-fluorobenzoic acid25026-64-6C7H4ClFO2Investigates the influence of the position of the fluorine atom on cross-reactivity.[8]
Benzoic acid65-85-0C7H6O2The parent compound, to determine if the halogen substitutions are essential for antibody binding.[9][10][11][12]

Experimental Design: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice for quantifying small molecules and evaluating antibody specificity.[13][14] In this format, the free analyte in the sample competes with a labeled analyte (or an analyte-protein conjugate) for a limited number of antibody binding sites.

Principle of Competitive ELISA

The core principle of a competitive ELISA for a small molecule like this compound is the competition between the free analyte (the target compound or a potential cross-reactant) and a fixed amount of an analyte-protein conjugate for binding to a specific antibody coated on a microplate well. The signal generated is inversely proportional to the concentration of the free analyte in the sample.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Free Analyte (High Conc.) Ab Antibody Analyte->Ab Binds Result1 Low Signal Ab->Result1 Ag_conj Analyte-Protein Conjugate Ag_conj->Ab Blocked Analyte2 Free Analyte (Low Conc.) Ab2 Antibody Analyte2->Ab2 Binds Result2 High Signal Ab2->Result2 Ag_conj2 Analyte-Protein Conjugate Ag_conj2->Ab2 Binds

Caption: Principle of Competitive ELISA for Small Molecules.

Experimental Workflow

The following diagram outlines the key steps in performing a competitive ELISA for cross-reactivity assessment.

G Coat 1. Coat Microplate with Analyte-Protein Conjugate Block 2. Block Unbound Sites Coat->Block Incubate 3. Incubate with Antibody and Free Analyte/Cross-Reactant Block->Incubate Wash1 4. Wash Incubate->Wash1 Add_Secondary 5. Add Enzyme-Labeled Secondary Antibody Wash1->Add_Secondary Wash2 6. Wash Add_Secondary->Wash2 Add_Substrate 7. Add Substrate Wash2->Add_Substrate Read 8. Read Absorbance Add_Substrate->Read

Caption: Experimental Workflow for Competitive ELISA.

Detailed Protocol

Materials:

  • High-binding 96-well microplates

  • Antibody specific to this compound

  • This compound-protein conjugate (e.g., -BSA or -OVA)

  • This compound standard

  • Potential cross-reactants (from Table 1)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody at its optimal dilution for 30 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the microplate.

    • Incubate for 1-2 hours at room temperature.[14]

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Reading:

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[14]

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte. The calculation is based on the concentration of the analyte and the cross-reactant that cause a 50% inhibition of the maximum signal (IC50).

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Table 2: Example Data for Cross-Reactivity Calculation.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
2,3,4,5-Tetrafluorobenzoic acid5020%
3-Chloro-2,4,5-trifluorobenzoic acid10010%
Benzoic acid>10,000<0.1%

A higher percent cross-reactivity indicates a greater potential for interference from that compound in an immunoassay for this compound.

Conclusion

This guide provides a robust framework for conducting cross-reactivity studies of this compound. By systematically selecting potential cross-reactants based on structural similarity and employing a well-defined competitive ELISA protocol, researchers can accurately characterize the specificity of their antibodies. This is a critical step in the development of reliable and accurate immunoassays for this and other small molecule analytes. The principles and methodologies outlined herein are designed to ensure scientific integrity and produce high-quality, defensible data.

References

A Comparative Analysis of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic incorporation of highly functionalized building blocks is paramount to achieving desired molecular properties. Polychlorinated and fluorinated aromatic compounds, in particular, offer a unique combination of steric and electronic attributes that can significantly influence reactivity, selectivity, and ultimately, the biological activity or material performance of the target molecule. This guide presents an in-depth analysis of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid, a key reagent in the synthesis of complex organic molecules, and benchmarks its performance against relevant alternatives in common synthetic transformations.

Introduction: The Strategic Advantage of Polychlorofluorinated Benzoic Acids

This compound (CTFBA) is a crystalline solid with the molecular formula C₇HClF₄O₂ and a molecular weight of 228.53 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with four fluorine atoms, a chlorine atom, and a carboxylic acid group. This dense halogenation pattern renders the aromatic ring highly electron-deficient, a feature that dictates its reactivity and provides distinct advantages in several key classes of organic reactions.

The presence of multiple fluorine atoms is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity in pharmaceutical compounds.[3] The additional chlorine atom in CTFBA introduces another layer of synthetic versatility, acting as a potential handle for cross-coupling reactions or influencing the regioselectivity of nucleophilic aromatic substitution (SₙAr). This guide will explore the practical implications of this unique substitution pattern, offering a comparative perspective against other fluorinated benzoic acids.

Nucleophilic Aromatic Substitution (SₙAr): A Mechanistic Overview and Comparative Reactivity

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-poor aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

The rate-determining step in SₙAr reactions is typically the initial nucleophilic attack. Consequently, the reaction is accelerated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer complex. The high electronegativity of fluorine makes it a potent electron-withdrawing group, thus activating the ring towards nucleophilic attack. While fluorine is a poor leaving group in Sₙ1 and Sₙ2 reactions due to the strength of the C-F bond, in SₙAr reactions, the focus is on the activation of the ring. The departure of the leaving group is a relatively fast step, as it leads to the restoration of aromaticity.

Experimental Protocol: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid via Chlorination of 3-amino-2,4,5-trifluorobenzoic acid

Materials:

  • 3-amino-2,4,5-trifluorobenzoic acid (0.52 g)

  • Sodium nitrite (0.33 g)

  • Cupric chloride (3 g)

  • 36% aqueous hydrochloric acid (0.5 g)

  • Water

  • Diethyl ether

Procedure:

  • A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid and sodium nitrite is added in portions to a solution of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid.

  • The resulting mixture is stirred for 1.5 hours.

  • Additional water (25 ml) and diethyl ether (20 ml) are added to the reaction mixture.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.

  • The organic layer is concentrated on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (0.45 g).[4][5]

Amide Bond Formation: The Role of Acyl Halides

The conversion of carboxylic acids to acyl chlorides is a common strategy to activate them for subsequent reactions, such as amide bond formation. The electron-withdrawing nature of the fluorine atoms in fluorinated benzoic acids enhances the electrophilicity of the carbonyl carbon in the corresponding acyl chloride, making it highly reactive towards nucleophiles like amines.

A study on the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid using triphosgene (a safer alternative to phosgene) and a catalytic amount of DMF provides a relevant benchmark.[6] The reaction proceeds with high efficiency, achieving a yield of up to 95 mol% under optimized conditions.[6] This high reactivity is attributed to the formation of a Vilsmeier salt intermediate, which is the actual chlorinating agent.

While direct comparative data for the conversion of this compound to its acyl chloride is not available, it is expected to exhibit similar or even enhanced reactivity due to the presence of an additional electron-withdrawing chlorine atom.

Data Presentation: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
ReactantReagentCatalystSolventTemperatureTimeYield
2,3,4,5-Tetrafluorobenzoic acidTriphosgeneDMF1,2-dichloroethane353 K4 h95 mol%

Table adapted from data presented in Yang et al., Asian Journal of Chemistry; Vol. 23, No. 4 (2011).[6]

Visualization of Key Synthetic Pathways

Diagram 1: General Synthesis of Halogenated Benzoic Acids

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Amino-trifluorobenzoic_acid 3-Amino-2,4,5-trifluorobenzoic acid Chlorination Chlorination (NaNO₂, CuCl₂, HCl) Amino-trifluorobenzoic_acid->Chlorination Chloro-trifluorobenzoic_acid 3-Chloro-2,4,5-trifluorobenzoic acid Chlorination->Chloro-trifluorobenzoic_acid

Caption: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid.

Diagram 2: Activation for Amide Coupling

G cluster_acid Carboxylic Acid cluster_reagents Reagents cluster_intermediate Activated Intermediate cluster_final_step Amide Formation Fluorinated_Benzoic_Acid Fluorinated Benzoic Acid (e.g., 2,3,4,5-Tetrafluorobenzoic acid) Acyl_Chloride Acyl Chloride (Highly Electrophilic) Fluorinated_Benzoic_Acid->Acyl_Chloride Activation Chlorinating_Agent Chlorinating Agent (e.g., Triphosgene) Chlorinating_Agent->Acyl_Chloride Catalyst Catalyst (e.g., DMF) Catalyst->Acyl_Chloride Amide Amide Product Acyl_Chloride->Amide Amine Amine (R-NH₂) Amine->Amide

Caption: General workflow for amide synthesis via acyl chloride.

Conclusion and Future Outlook

This compound and its analogues are highly valuable building blocks in synthetic chemistry, particularly for the development of pharmaceuticals. The dense halogenation pattern significantly activates the aromatic ring for nucleophilic aromatic substitution and enhances the reactivity of the carboxylic acid moiety for transformations like amide bond formation.

While direct, head-to-head comparative studies with quantitative data remain scarce in the readily available literature, the underlying principles of physical organic chemistry provide a strong framework for predicting the performance of this compound. The combined electron-withdrawing effects of the four fluorine atoms and one chlorine atom are expected to make it a highly reactive substrate in SₙAr reactions and an excellent precursor for highly electrophilic acyl chlorides.

Future research providing direct experimental comparisons of this compound with other polychlorofluorinated benzoic acids would be of significant value to the scientific community, enabling a more data-driven approach to reagent selection in the synthesis of complex, high-value molecules.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-Chloro-2,4,5,6-tetrafluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

The integrity of our research is intrinsically linked to the safety and responsibility with which we conduct it. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the safe handling and disposal of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid, a compound whose unique polyhalogenated structure demands rigorous and informed disposal procedures. Our objective is to move beyond simple compliance, offering a framework grounded in chemical principles to ensure the safety of personnel and the protection of our environment.

Hazard Profile: Understanding the Imperative for Caution

This compound (CAS No. 5360-81-6) is a solid, white crystalline compound.[1] Its hazard profile, dictated by its chemical structure, necessitates specific handling and disposal considerations.

  • Health Hazards: The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Direct contact causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Therefore, stringent personal protective measures are not merely recommended; they are essential to prevent occupational exposure.

  • Chemical Stability & Reactivity: The molecule is stable under normal laboratory conditions.[1] However, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the compound's high thermal and chemical stability.[4] While not combustible, it may emit corrosive and toxic fumes, including hydrogen chloride and hydrogen fluoride, if involved in a fire.[5]

  • Environmental Persistence: Polyhalogenated aromatic compounds, particularly those containing fluorine, are known for their environmental persistence. The strength of the C-F bond makes microbial degradation exceptionally difficult, leading to a high potential for bioaccumulation and long-term environmental contamination.[4][6] The anaerobic degradation of fluorinated benzoic acids is possible but highly specific and not a viable waste treatment method in a standard laboratory setting.[7]

This combination of irritant properties and environmental persistence underscores why this chemical cannot be treated as general waste.

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[8][9] This is a critical classification for two primary reasons:

  • Incineration Chemistry: The standard and most effective method for the final destruction of such compounds is high-temperature incineration at a licensed hazardous waste facility. During this process, the halogens (chlorine and fluorine) are converted into acidic gases (HCl and HF). These gases must be neutralized in a scrubber system to prevent their release into the atmosphere. Mixing halogenated waste with non-halogenated organic solvents can disrupt the incineration process and lead to regulatory non-compliance for the disposal facility.[10]

  • Environmental Protection: Improper disposal, such as drain disposal or mixing with non-hazardous waste, would introduce a persistent and toxic substance into the environment.[1]

Pre-Disposal Protocol: In-Lab Waste Management

Safe disposal begins the moment the compound is deemed waste. Adherence to these in-lab procedures is mandatory.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste compound in either pure form or in solution, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles are required.[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[11]

  • Body Protection: A lab coat is mandatory. Ensure all skin is covered.[12]

Step 2: Waste Container Selection and Labeling
  • Solid Waste: Collect pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a designated, sealable container for solid halogenated organic waste.[12][13]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container for "Halogenated Organic Liquid Waste." [10]

  • Labeling: The waste container must be labeled clearly and accurately at all times. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents.

    • The approximate concentration and volume.

    • The associated hazards (e.g., "Irritant").

Step 3: Accidental Spill Cleanup

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and further contamination.

  • Alert Personnel: Notify others in the immediate area.[12]

  • Evacuate if Necessary: For large spills or if dust is generated, evacuate the area.

  • Don Appropriate PPE: Wear a dust respirator in addition to standard PPE.[12]

  • Contain and Collect: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled hazardous waste container.[1][14]

  • Decontaminate: Wash the affected area thoroughly with soap and water.[12] Prevent runoff from entering drains.[13]

Approved Disposal Methodology

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. The only acceptable method of disposal is through your institution's designated Environmental Health & Safety (EHS) program for hazardous waste.

The designated disposal pathway is high-temperature incineration at a licensed and approved waste disposal plant. [1][5]

This method ensures the complete destruction of the organic molecule, breaking the stable carbon-halogen bonds and converting the compound into less harmful inorganic substances that can be safely managed.

Summary of Key Safety and Disposal Information

ParameterGuidelineSource(s)
Chemical Name This compound[3]
CAS Number 5360-81-6[2]
Physical State Solid, White[1]
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319), May cause Respiratory Irritation (H335)[1][2][3]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[11]
Spill Procedure Avoid dust. Sweep up and place in a sealed container for disposal. Wash area with soap and water.[1][12]
Waste Classification Halogenated Organic Waste[8][9]
Approved Disposal Collection by institutional EHS for high-temperature incineration at an approved facility.[1][5][10]
Prohibited Disposal Drain disposal, regular trash, mixing with non-halogenated waste.[11]

Disposal Workflow

The following diagram outlines the decision-making and operational process for the proper disposal of this compound.

G start Waste Generated (Solid or Solution) ppe Step 1: Don Appropriate PPE start->ppe classify Step 2: Classify Waste (Halogenated Organic) ppe->classify is_solid Is the waste primarily solid? classify->is_solid container_solid Step 3: Use Labeled Solid Halogenated Waste Container is_solid->container_solid Yes container_liquid Step 3: Use Labeled Liquid Halogenated Waste Container is_solid->container_liquid No store Step 4: Store Container in Designated Satellite Accumulation Area container_solid->store container_liquid->store pickup Step 5: Arrange for EHS Pickup store->pickup end Disposal Complete (via Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

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